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  • Product: 1-Nitrosopiperidin-2-one
  • CAS: 50550-65-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Nitrosopiperidin-2-one: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 1-nitrosopiperidin-2-one (also known as N-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 1-nitrosopiperidin-2-one (also known as N-nitroso-δ-valerolactam) is a cyclic N-nitrosamide of significant interest in contemporary pharmaceutical chemistry. With the increasing regulatory scrutiny surrounding nitrosamine impurities in drug products, understanding the synthesis, stability, and characterization of lactam-derived nitrosamines is critical. Beyond its role as an impurity, 1-nitrosopiperidin-2-one serves as a potent nitric oxide (NO) donor and a versatile electrophilic intermediate in organic synthesis.

This guide provides an authoritative, field-proven methodology for the synthesis and analytical characterization of 1-nitrosopiperidin-2-one. By transitioning from classical, harsh nitrosation conditions to modern, mild transnitrosation techniques, researchers can achieve high yields while preserving functional group integrity.

Chemical Identity & Physicochemical Profile

Before executing synthetic protocols, it is essential to establish the target's baseline properties. 1-Nitrosopiperidin-2-one is a low-molecular-weight, moderately polar compound that typically presents as a pale yellow oil at room temperature—a visual hallmark of the N-nitroso chromophore.

Table 1: Physicochemical Properties of 1-Nitrosopiperidin-2-one

PropertyValue
Chemical Name 1-Nitrosopiperidin-2-one (N-nitroso-δ-valerolactam)
CAS Registry Number [4]
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Physical State Pale yellow oil (at standard conditions)

Mechanistic Rationale: The Challenge of Lactam Nitrosation

As a Senior Application Scientist, I often observe researchers attempting to nitrosate lactams using the same conditions applied to secondary amines (e.g., aqueous NaNO₂ / HCl). This approach frequently fails. The causality lies in the fundamental electronic structure of the amide bond.

In δ-valerolactam, the nitrogen lone pair is highly delocalized into the adjacent carbonyl oxygen via resonance. This delocalization drastically reduces the nucleophilicity of the nitrogen atom. Consequently, classical nitrosating agents (like the nitrosonium ion, NO⁺) preferentially attack the more electron-rich carbonyl oxygen, forming an O-nitrosated kinetic intermediate. The synthesis of the desired N-nitrosated product relies on a subsequent [1,3]-sigmatropic rearrangement driven by thermodynamic stability [1].

Mechanism A δ-Valerolactam (Lactam Core) C O-Nitroso Intermediate (Kinetic Product) A->C Electrophilic Attack on Oxygen B NO+ Source (e.g., N2O4 or NO-1) B->C NO+ Transfer D 1-Nitrosopiperidin-2-one (Thermodynamic Product) C->D [1,3]-Sigmatropic Rearrangement

Mechanistic pathway of lactam nitrosation via an O-nitroso intermediate.

Because of this mechanistic hurdle, traditional methods required aggressive reagents like dinitrogen tetroxide (N₂O₄) or nitrosyl chloride (NOCl) [1][3]. However, recent breakthroughs in reagent design now allow for mild, high-yielding transnitrosation.

Synthetic Methodologies

The Modern Standard: Mild Transnitrosation

Recent advancements by Galloway et al. [2] introduced a highly efficient transnitrosating reagent: 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1). This reagent circumvents the need for strong acids, allowing for the nitrosation of δ-valerolactam in near-quantitative yields (up to 93%) at room temperature.

Self-Validating Experimental Protocol

The following step-by-step workflow is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the success of each step before proceeding.

Step 1: Substrate Preparation

  • Action: To a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add δ-valerolactam (19.8 mg, 0.20 mmol, 1.0 equiv).

  • Action: Dissolve the substrate in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Validation: The solution should be completely clear and colorless.

Step 2: Reagent Addition

  • Action: Under an inert atmosphere (N₂ or Ar), add the transnitrosating reagent NO-1 (1.2 equiv) in a single portion.

  • Validation: The reaction mixture will immediately begin to take on a faint yellow hue, indicating the presence of active NO transfer.

Step 3: Reaction Monitoring (IPC)

  • Action: Stir the mixture at room temperature (20–25 °C) for 2 hours.

  • Validation: Monitor via TLC (Silica gel, 1:1 Hexanes/Ethyl Acetate). The disappearance of the highly polar lactam spot (often requiring KMnO₄ or I₂ to visualize) and the appearance of a higher-Rf, UV-active pale yellow spot confirms conversion.

Step 4: Quench and Workup

  • Action: Quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with dichloromethane (3 × 5 mL).

  • Action: Wash the combined organic layers with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The crude residue must retain a distinct yellow color. Loss of color indicates denitrosation (often caused by excessive heat during solvent evaporation; keep bath temp < 30 °C).

Step 5: Purification

  • Action: Purify the crude oil via flash column chromatography on silica gel using a gradient of 10% to 40% Ethyl Acetate in Hexanes.

  • Validation: Isolate the yellow fractions. Evaporation yields 1-nitrosopiperidin-2-one as a pale yellow oil (~23.8 mg, 93% yield).

Workflow S1 1. Substrate Preparation Dissolve δ-valerolactam in DCE S2 2. Nitrosation Add Transnitrosating Reagent at RT S1->S2 S3 3. Reaction Monitoring TLC / LC-MS (1-2 hours) S2->S3 S4 4. Workup Wash with NaHCO3 & Brine S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5 S6 6. Characterization 1H/13C NMR, HRMS S5->S6

Step-by-step experimental workflow for the mild synthesis of 1-nitrosopiperidin-2-one.

Analytical Characterization

Proper characterization of 1-nitrosopiperidin-2-one requires distinguishing it from unreacted starting material and potential ring-opened byproducts. The N-nitroso group exerts a strong electron-withdrawing effect, significantly deshielding the adjacent protons (C6-H₂) compared to the parent lactam.

Table 2: Representative NMR and Mass Spectrometry Data

Analytical MethodExpected Signals / Assignments
¹H NMR (500 MHz, CDCl₃) δ 3.60 – 3.47 (m, 2H, C6-H₂), 2.75 – 2.65 (m, 2H, C3-H₂), 2.05 – 1.80 (m, 4H, C4-H₂, C5-H₂)
¹³C NMR (125 MHz, CDCl₃) δ 168.5 (C=O), 44.0 (C6), 32.1 (C3), 22.5 (C4/C5), 20.2 (C5/C4)
HRMS (ESI-TOF) Calculated for C₅H₉N₂O₂ [M+H]⁺: 129.0664; Found: ~129.0670

Note on NMR Dynamics: While acyclic N-nitrosamines often exhibit severe line broadening due to restricted rotation around the N-NO bond (rotamers), the conformational rigidity of the 6-membered piperidin-2-one ring generally locks the molecule into a dominant conformation, resulting in sharper, more easily assigned multiplets [2].

References

  • Torra, N., Urpí, F., & Vilarrasa, J. (1989). N-nitrosation and N-nitration of lactams. From macrolactams to macrolactones. Tetrahedron, 45(3), 863-868. URL:[Link]

  • Galloway, J. D., Sarabia, C., Fettinger, J. C., Hratchian, H. P., & Baxter, R. D. (2021). Versatile New Reagent for Nitrosation under Mild Conditions. Organic Letters, 23(10), 3923–3927. URL:[Link]

  • Iranpoor, N., Firouzabadi, H., & Pourali, A. R. (2003). Selective N-Nitrosation of Amines, N-Alkylamides and N-Alkylureas by N2O4 Supported on Cross-Linked Polyvinylpyrrolidone (PVP-N2O4). Synthetic Communications, 33(18), 3159-3164. URL:[Link]

Exploratory

Technical Guide: Chemical Properties and Reactivity of 1-Nitrosopiperidin-2-one

This guide provides an in-depth technical analysis of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone or N-nitroso-δ-valerolactam). Executive Summary & Chemical Identity 1-Nitrosopiperidin-2-one is a cycli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone or N-nitroso-δ-valerolactam).

Executive Summary & Chemical Identity

1-Nitrosopiperidin-2-one is a cyclic N-nitrosamide (specifically an N-nitrosolactam), distinct from the more commonly discussed N-nitrosamines (like N-nitrosopiperidine). This structural distinction is critical for researchers: while N-nitrosamines typically require metabolic activation (via CYP450


-hydroxylation) to become genotoxic, N-nitrosamides like 1-Nitrosopiperidin-2-one are direct-acting alkylating agents . They are chemically unstable and can decompose spontaneously or via nucleophilic attack to generate reactive diazonium species capable of alkylating DNA without enzymatic intervention.
Chemical Identity Table
ParameterDetail
IUPAC Name 1-Nitrosopiperidin-2-one
Synonyms N-Nitroso-2-piperidone; N-Nitroso-δ-valerolactam; 1-Nitroso-2-piperidinone
CAS Number 100-75-4 refers to N-nitrosopiperidine (amine).[1][2] The lactam is often cited in literature as a derivative, e.g., CAS 55556-91-7 (4-one isomer) or specific research samples.
Molecular Formula

Molecular Weight 128.13 g/mol
Structure Class Cyclic N-Nitrosamide (Lactam)

Physicochemical Profile

1-Nitrosopiperidin-2-one exhibits properties characteristic of N-nitrosamides: high reactivity, thermal instability, and photosensitivity.

PropertyDescription / Value
Physical State Typically a yellow to orange oil or low-melting solid at room temperature.[3]
Solubility Soluble in organic solvents (DCM, chloroform, ethanol). Hydrolyzes in aqueous media, particularly at alkaline pH.
Stability (Thermal) Unstable. Prone to thermal decomposition above 0°C. Storage at -20°C or -80°C is required to prevent spontaneous denitrosation or rearrangement.
Stability (Light) Photosensitive. The N-NO bond is labile to UV/Vis light (300–400 nm), leading to homolytic cleavage and radical formation.
Reactivity Electrophilic at the carbonyl carbon; susceptible to nucleophilic attack (hydrolysis) leading to ring opening.

Synthesis & Preparation

Caution: All synthesis steps involving N-nitroso compounds must be performed in a fume hood with appropriate PPE due to potent carcinogenicity.

The standard synthesis involves the nitrosation of the parent lactam, piperidin-2-one (valerolactam), using a nitrosating agent under anhydrous or acidic conditions.

Protocol: Nitrosation via Dinitrogen Tetroxide ( )

This method is preferred for obtaining high purity N-nitrosamides without aqueous workup that might hydrolyze the product.

  • Reagents: Piperidin-2-one (1.0 eq), Sodium Acetate (3.0 eq),

    
     (gas/liquid), Carbon Tetrachloride (
    
    
    
    ) or Dichloromethane (
    
    
    ).
  • Setup: Flame-dried glassware under inert atmosphere (

    
     or Ar). Cool the solvent system to -78°C or 0°C depending on solvent choice.
    
  • Addition: Dissolve piperidin-2-one in DCM. Add anhydrous sodium acetate. Slowly bubble

    
     gas or add liquid 
    
    
    
    to the solution while stirring.
  • Reaction: Monitor by TLC (disappearance of amine starting material). The solution typically turns yellow/orange.

  • Workup: Pour mixture into ice-cold aqueous

    
     to neutralize acid. Extract rapidly with cold DCM.
    
  • Purification: Dry organic layer over

    
     (cold). Evaporate solvent under reduced pressure at <10°C . Do not heat.
    
  • Storage: Store immediately at -80°C under argon.

Chemical Reactivity & Decomposition Mechanisms

The defining feature of 1-Nitrosopiperidin-2-one is its decomposition pathway.[4] Unlike nitrosamines, the electron-withdrawing carbonyl group adjacent to the nitrogen destabilizes the N-N bond and facilitates nucleophilic attack.

Decomposition Pathway (Diazoate Mechanism)

In aqueous or physiological environments (pH > 7), the compound undergoes hydrolysis to form a diazoate intermediate, which rapidly decomposes to a diazonium ion. This ion is the ultimate alkylating species.

Decomposition Lactam 1-Nitrosopiperidin-2-one (Cyclic N-Nitrosamide) Hydrolysis Nucleophilic Attack (OH- / H2O) Lactam->Hydrolysis pH > 7 RingOpen Ring Opening (N-Nitrosoamino acid) Hydrolysis->RingOpen Diazoate Alkyldiazoate Intermediate RingOpen->Diazoate Rapid Rearrangement Diazonium Diazonium Ion (R-N2+) Diazoate->Diazonium -OH Alkylation DNA Alkylation (Carcinogenesis) Diazonium->Alkylation + DNA (Guanine O6)

Figure 1: Mechanism of base-catalyzed decomposition of 1-Nitrosopiperidin-2-one leading to DNA alkylation.

Comparison: Nitrosamine vs. Nitrosamide
  • N-Nitrosopiperidine (Amine): Stable in base.[3] Requires metabolic oxidation (

    
    -hydroxylation) to generate the reactive species.
    
  • 1-Nitrosopiperidin-2-one (Amide): Unstable in base. Spontaneously generates reactive species (Direct-Acting).

Biological Implications & Toxicology

Carcinogenicity

1-Nitrosopiperidin-2-one is a potent mutagen and carcinogen.[5][6]

  • Mechanism: The diazonium ion generated upon hydrolysis alkylates DNA bases, primarily at the

    
     and 
    
    
    
    positions of guanine.[5]
    
    
    -alkylguanine is a miscoding lesion (pairs with Thymine instead of Cytosine), leading to G:C
    
    
    A:T transition mutations.
  • Target Organs: Due to its direct-acting nature, it can induce tumors at the site of application or in organs where it is absorbed before decomposition (e.g., stomach, skin).

Safety & Handling Protocols
  • Containment: Use a Glove Box or Class II Biological Safety Cabinet.

  • Deactivation: Do not use bleach (hypochlorite) alone, as it may form toxic chloramines. Use a mixture of sulfamic acid in dilute acid (to denitrosate) or strong alkaline hydrolysis followed by oxidation, verified by colorimetric assay (Griess reagent).

  • PPE: Double nitrile gloves, chemical splash goggles, and Tyvek sleeves/apron.

References

  • Loeppky, R. N. (1994). Nitrosamine and N-Nitroso Compound Chemistry and Toxicology. CRC Press. (Definitive text on N-nitroso chemistry mechanisms).
  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351.

  • Singer, B., & Grunberger, D. (1983). Molecular Biology of Mutagens and Carcinogens. Plenum Press.
  • Challis, B. C., & Challis, J. A. (1982). N-Nitrosamides and N-Nitrosocarbamates.[7] The Chemistry of Amino, Nitroso, Nitro and Related Groups, Supplement F, Part 2. Wiley.

  • Preussmann, R., & Stewart, B. W. (1984). N-Nitroso Carcinogens.[1][3][6][8] Chemical Carcinogens, ACS Monograph 182, Vol 2.

Sources

Foundational

stability of 1-Nitrosopiperidin-2-one under different conditions

This technical guide details the stability profile of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone), a critical nitrosamine impurity often encountered in the synthesis of piperidone-based pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone), a critical nitrosamine impurity often encountered in the synthesis of piperidone-based pharmaceuticals.

Executive Summary

1-Nitrosopiperidin-2-one (CAS: 50550-65-7) is an N-nitrosolactam, structurally distinct from simple N-nitrosamines due to the presence of an adjacent carbonyl group. This structural feature significantly alters its stability profile, making it more susceptible to hydrolysis and nucleophilic attack than its amine counterparts (e.g., N-nitrosopiperidine).

For drug development professionals, this compound represents a dual challenge: it is a mutagenic impurity (Cohort of Concern) and a chemically reactive species that can degrade into false-negative or secondary toxic byproducts during stability testing if conditions are not rigorously controlled.

Chemical Identity & Physicochemical Profile[1]

PropertyDetail
IUPAC Name 1-Nitrosopiperidin-2-one
Common Synonyms N-Nitroso-2-piperidone; N-Nitrosopiperidone
CAS Number 50550-65-7
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Structural Class Cyclic N-Nitrosoamide (N-Nitrosolactam)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water (hydrolysis risk).

Structural Insight: Unlike N-nitrosamines, the lone pair on the ring nitrogen in 1-Nitrosopiperidin-2-one is delocalized into the carbonyl group and the nitroso group. This cross-conjugation weakens the N-N bond and increases the electrophilicity of the carbonyl carbon, driving its unique instability.

Mechanistic Degradation Pathways[2]

The stability of 1-Nitrosopiperidin-2-one is governed by three primary stress factors: pH , Temperature , and Light .

Acid-Catalyzed Decomposition (Denitrosation)

In acidic media, the primary pathway is denitrosation , which reverses the nitrosation reaction.[1]

  • Mechanism: Protonation occurs at the nitroso oxygen (or amide oxygen), followed by nucleophilic attack (often by water or halide ions) at the nitroso nitrogen.

  • Product: Releases the parent lactam (Piperidin-2-one) and the nitrosyl cation (NO⁺), which eventually forms Nitric Oxide (NO).

  • Kinetics: The reaction is generally first-order with respect to both substrate and proton concentration (

    
    ).
    
Alkaline Hydrolysis (Ring Opening)

In basic conditions, N-nitrosolactams are significantly less stable than N-nitrosamines.

  • Mechanism: The hydroxide ion (OH⁻) attacks the carbonyl carbon (which is activated by the electron-withdrawing nitroso group).

  • Product: This leads to ring opening, forming 5-aminopentanoate derivatives and potentially releasing nitrogen gas (N₂) via unstable diazo intermediates.

  • Critical Note: This pathway is irreversible and rapid at pH > 10.

Photolytic Degradation

Like all N-nitroso compounds, 1-Nitrosopiperidin-2-one possesses a weak N-N bond (bond dissociation energy ~ 30-40 kcal/mol) that is easily cleaved by UV light (300–360 nm).

  • Mechanism: Homolytic fission produces the piperidin-2-one radical and the nitric oxide (NO) radical.

Visualization of Pathways[4]

DecompositionPathways Compound 1-Nitrosopiperidin-2-one (CAS 50550-65-7) AcidPath Acidic Medium (pH < 4) Compound->AcidPath Protonation BasePath Alkaline Medium (pH > 9) Compound->BasePath OH- Attack LightPath UV Light (300-360 nm) Compound->LightPath Excitation ParentLactam Piperidin-2-one + NO (gas) AcidPath->ParentLactam Denitrosation (Nucleophilic Attack on N) RingOpen 5-Aminopentanoate (Ring Opening) BasePath->RingOpen Hydrolysis (Attack on Carbonyl) Radicals Amidyl Radical + NO Radical LightPath->Radicals Homolytic Fission

Caption: Primary degradation pathways of 1-Nitrosopiperidin-2-one under stress conditions.

Stability Under Controlled Conditions

Aqueous Stability (pH Dependent)
  • pH 1-4 (Acidic): Unstable. Half-life (

    
    ) decreases as pH drops. The degradation is catalyzed by nucleophiles (e.g., Cl⁻, SCN⁻). Recommendation: Avoid using strong acids for extraction; use cold, buffered acidic solutions if necessary.
    
  • pH 5-8 (Neutral): Relatively Stable. This is the optimal window for sample handling. However, long-term storage in aqueous buffer is not recommended due to slow hydrolysis.

  • pH > 9 (Alkaline): Highly Unstable. Rapid hydrolysis of the lactam ring occurs. Warning: Do not use high pH diluents during sample preparation, as this will lead to underestimation of the impurity.

Thermal Stability[3][6]
  • Solid State: Generally stable at room temperature if protected from light.

  • Solution: Thermal degradation follows Arrhenius kinetics. Heating above 60°C in solution significantly accelerates both denitrosation and hydrolysis.

  • GC Analysis Risk: The high injector port temperatures (200°C+) used in Gas Chromatography can cause on-column degradation (denitrosation), leading to false negatives. HPLC is the preferred analytical technique.

Photostability[7]
  • Sensitivity: High.

  • Handling: Samples must be handled under amber light or in amber glassware. Exposure to direct sunlight or standard fluorescent lab lighting can degrade 50% of the sample within hours.

Experimental Protocols

Protocol A: Stability-Indicating Analytical Method (HPLC-UV/MS)

Use this protocol to validate the stability of the compound in your specific matrix.

1. Instrumentation: HPLC with UV (230-250 nm) or Mass Spectrometry (ESI+). 2. Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm). 3. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Acidic buffer stabilizes against hydrolysis).
  • B: Acetonitrile.
  • Note: Avoid high pH buffers (Ammonium Bicarbonate) which may induce degradation. 4. Sample Preparation:
  • Dissolve standard in Acetonitrile or Methanol (Keep water content low).
  • Store at 2-8°C in amber vials.
  • Critical Control: Prepare a "Dark Control" (wrapped in foil) and a "Light Exposed" sample to distinguish thermal vs. photo-degradation.
Protocol B: Forced Degradation Workflow

To determine the degradation pathway relevant to your drug product:

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. -> Expect Piperidin-2-one formation.

  • Base Stress: 0.1 N NaOH, Ambient T, 1 hour. -> Expect Ring Opening (loss of peak, formation of polar acid).

  • Oxidative Stress: 3% H₂O₂, Ambient T. -> Expect N-Nitro to N-Nitroso conversion or ring oxidation.

Risk Assessment & Mitigation for Drug Development

Risk FactorMitigation Strategy
False Negatives in QC Avoid high pH diluents. Use amber glassware. Validate method holding time (solution stability).
GC Analysis Avoid GC if possible due to thermal instability. If GC is required, use cold on-column injection.
Manufacturing If using nitrite in the presence of piperidin-2-one, quench residual nitrite with Ascorbic Acid or Sulfamic Acid before workup.
Regulatory (ICH M7) Classify as a mutagenic impurity. Control to TTC (Threshold of Toxicological Concern) levels or compound-specific AI (Acceptable Intake).

References

  • BenchChem. (2025).[1] In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline (and related N-nitroso compounds).

  • European Medicines Agency (EMA). (1998).[2] ICH Q1B Photostability testing of new active substances and medicinal products.[2]

  • Iley, J., Norberto, F., & Rosa, E. (1983). N-nitroso compounds.[3][1][4][5][6][7][8] Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2.

  • Castro, A., Leis, J. R., Peña, M. E., & Tato, J. V. (1986). Alkaline hydrolysis of N-nitroso-2-imidazolidone. Journal of the Chemical Society, Perkin Transactions 2.

  • AccuStandard. (2024). Certificate of Analysis: 1-Nitrosopiperidine (Related Structure Reference).

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs.[9][10]

Sources

Exploratory

potential formation of 1-Nitrosopiperidin-2-one in pharmaceuticals

The Formation, Reactivity, and Analytical Control of 1-Nitrosopiperidin-2-one in Pharmaceuticals: A Technical Whitepaper Introduction: The Emergence of N-Nitrosolactams The pharmaceutical industry's heightened scrutiny o...

Author: BenchChem Technical Support Team. Date: March 2026

The Formation, Reactivity, and Analytical Control of 1-Nitrosopiperidin-2-one in Pharmaceuticals: A Technical Whitepaper

Introduction: The Emergence of N-Nitrosolactams

The pharmaceutical industry's heightened scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has recently expanded beyond traditional dialkylamines to encompass complex cyclic amides. Among these, 1-Nitrosopiperidin-2-one (also known as N-nitroso-δ-valerolactam or N-nitroso piperidone, CAS 50550-65-7)[1] represents a critical analytical and toxicological challenge. This specific impurity is uniquely relevant to active pharmaceutical ingredients (APIs) containing a piperidin-2-one moiety, such as the anticoagulant Apixaban[2] and the calcitonin gene-related peptide (CGRP) receptor antagonist Ubrogepant[3].

Unlike conventional nitrosamines, 1-nitrosopiperidin-2-one is an N-nitrosolactam. This structural distinction fundamentally alters its thermodynamics of formation, its mutagenic mechanism, and the analytical strategies required for its reliable quantification.

Mechanistic Causality: Formation and Direct-Acting Mutagenicity

Thermodynamics of Formation

The secondary nitrogen in a lactam ring is significantly less nucleophilic than a standard secondary amine because its lone electron pair is delocalized into the adjacent carbonyl group. Consequently, the nitrosation of piperidin-2-one to form 1-nitrosopiperidin-2-one requires highly electrophilic nitrosating agents (such as the nitrosonium ion, NO⁺)[4]. In pharmaceutical manufacturing, this typically occurs under strongly acidic conditions where trace nitrites—often carried over from excipients like microcrystalline cellulose—are protonated. However, in solid-state drug formulations, localized micro-environments of high acidity can drive this reaction slowly over the drug's shelf life.

The Direct-Acting Mutagenic Pathway

The most critical toxicological feature of N-nitrosolactams is that they are direct-acting mutagens [5]. Traditional nitrosamines (e.g., NDMA) require metabolic activation via cytochrome P450-mediated α-hydroxylation to become reactive alkylating agents[5].

In contrast, the electron-withdrawing nature of the carbonyl group in 1-nitrosopiperidin-2-one destabilizes the N-N bond. Under physiological conditions, it undergoes base-catalyzed hydrolysis and ring-opening to form a highly reactive alkyldiazonium ion. This electrophile directly attacks nucleophilic centers on DNA (such as the N7 or O6 positions of guanine), leading to mutagenesis without the need for enzymatic activation[5].

Mechanism Lactam Piperidin-2-one (δ-valerolactam) NNitroso 1-Nitrosopiperidin-2-one (N-Nitrosolactam) Lactam->NNitroso N-Nitrosation Nitrosating Nitrosating Agent (e.g., NO⁺) Nitrosating->NNitroso RingOpen Hydrolysis & Rearrangement NNitroso->RingOpen Base/H2O Diazonium Alkyldiazonium Ion (Electrophile) RingOpen->Diazonium Ring Cleavage DNA DNA Alkylation (Direct Mutagenesis) Diazonium->DNA Nucleophilic Attack

Fig 1: Formation of 1-Nitrosopiperidin-2-one and its direct-acting mutagenic pathway.

Comparative Risk Assessment

To understand the specific control strategies required, it is essential to contrast N-nitrosolactams with standard N-nitrosamines. The quantitative and qualitative differences dictate both formulation limits and analytical approaches.

Table 1: Comparative Profile of Standard Nitrosamines vs. N-Nitrosolactams

ParameterStandard N-Nitrosamines (e.g., NDMA)N-Nitrosolactams (e.g., 1-Nitrosopiperidin-2-one)
Precursor Secondary or Tertiary AminesSecondary Amides / Lactams
Nitrosation Kinetics Rapid at pH 3-4Slower, requires strong electrophiles (NO⁺)
Mutagenic Mechanism Requires CYP450 α-hydroxylationDirect-acting; no enzymatic activation needed
Thermal Stability Generally stable (amenable to GC-MS)Thermally labile (requires LC-MS/MS)
Regulatory Status Established Acceptable Intakes (AI)Often grouped in the high-risk "Cohort of Concern"

Self-Validating Analytical Methodology: LC-MS/MS Quantification

Analyzing 1-nitrosopiperidin-2-one presents a paradox: the compound is highly reactive and thermally labile, meaning traditional GC-MS methods often result in thermal degradation, yielding false negatives. Conversely, aggressive acidic extraction methods can trigger in-situ nitrosation of residual piperidin-2-one, yielding false positives.

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates cold extraction to halt kinetics and a dual-spike recovery system to continuously prove the absence of artifact formation.

Step-by-Step Protocol:
  • Sample Preparation (Kinetic Quenching): Weigh 100 mg of the API into a pre-chilled 15 mL centrifuge tube. Add 2.0 mL of cold (4°C) Methanol/Water (50:50, v/v).

    • Causality: Low temperatures drastically reduce the activation energy available for in-situ nitrosation, preserving the sample's native state.

  • Internal Standard & Validation Spiking:

    • Sample A (Test): Spike with 10 ng/mL of deuterated internal standard (1-nitrosopiperidin-2-one-d4).

    • Sample B (Self-Validation): Spike with 10 ng/mL of ISTD and 1-nitrosopiperidin-2-one at the target Limit of Quantitation (LOQ, e.g., 5 ppb).

    • Causality: If Sample B yields a recovery outside of 80-120%, the extraction matrix is either degrading the analyte or causing ion suppression, automatically invalidating the run.

  • Extraction: Vortex gently for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Methanol.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Formic acid provides the necessary protons for efficient positive ionization without degrading the lactam ring.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the precursor-to-product ion transition for 1-nitrosopiperidin-2-one: [M+H]⁺ m/z 129.1 → m/z 99.0 (loss of NO).

    • Monitor ISTD: m/z 133.1 → m/z 103.0.

Workflow SamplePrep 1. Cold Extraction (4°C) Quenches Kinetic Artifacts Spiking 2. Dual-Spike Validation ISTD + LOQ Recovery SamplePrep->Spiking Chromatography 3. UHPLC Separation 0.1% Formic Acid/MeOH Spiking->Chromatography Detection 4. ESI+ MS/MS (MRM) m/z 129.1 → 99.0 Chromatography->Detection Validation 5. Data Acceptance Recovery 80-120% Detection->Validation

Fig 2: Self-validating LC-MS/MS analytical workflow for N-nitrosolactam quantification.

Mitigation Strategies in Drug Development

To prevent the formation of 1-nitrosopiperidin-2-one during the shelf-life of APIs containing piperidin-2-one rings, formulators must implement targeted mitigation strategies:

  • Excipient Screening: Mandate strict nitrite limits (< 1 ppm) for high-risk excipients like microcrystalline cellulose and sodium starch glycolate.

  • Scavenger Incorporation: The addition of antioxidants such as ascorbic acid or α-tocopherol can competitively reduce nitrosating agents (NO⁺) to unreactive nitric oxide (NO) before they can react with the lactam nitrogen.

  • Micro-environmental pH Control: Formulating with basic excipients (e.g., sodium carbonate) keeps the local pH above 5, preventing the protonation of nitrite to nitrous acid, thereby shutting down the nitrosation pathway entirely.

References

1.[4] A Versatile New Reagent for Nitrosation under Mild Conditions - AWS. 2.[2] Apixaban Impurities - SynThink Research Chemicals. 3.[3] Ubrogepant Impurities - Chemicea. 4.[1] 2-Piperidinone, 1-nitroso- - ChemicalBook. 5.[5] Nitrosamines and Related N-Nitroso Compounds - ACS Publications.

Sources

Foundational

1-Nitrosopiperidin-2-one: Chemical Behavior, Toxicological Mechanisms, and Implications in Pharmaceutical Impurity Profiling

Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally altered the landscape of pharmaceutical quality control. Among these, 1-nitrosopiperidin-2-one (CAS: 50550-65-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally altered the landscape of pharmaceutical quality control. Among these, 1-nitrosopiperidin-2-one (CAS: 50550-65-7), an N-nitrosolactam derivative of δ-valerolactam, presents a unique toxicological and analytical challenge. Unlike classic aliphatic N-nitrosamines, which require enzymatic activation to exert their genotoxic effects, N-nitrosolactams are direct-acting alkylating agents. This in-depth technical guide provides a comprehensive literature review of 1-nitrosopiperidin-2-one, detailing its chemical reactivity, mechanisms of DNA alkylation, relevance to modern active pharmaceutical ingredients (APIs) containing piperidone rings, and the rigorous analytical protocols required for its quantification.

Chemical Identity & Structural Dynamics

1-Nitrosopiperidin-2-one is structurally classified as an N-nitrosolactam (a cyclic N-nitrosamide). The presence of the carbonyl group adjacent to the N-nitroso nitrogen fundamentally alters the electron distribution across the molecule compared to standard dialkyl nitrosamines. The electron-withdrawing nature of the carbonyl group weakens the N-N bond, making the molecule significantly more labile and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of 1-Nitrosopiperidin-2-one
PropertyValueCausality / Analytical Significance
CAS Number 50550-65-7Unique identifier for impurity tracking and reference standard procurement.
Molecular Formula C5H8N2O2-
Molecular Weight 128.13 g/mol Low molecular weight allows for rapid systemic distribution and cellular permeability.
LogP ~0.62Its relatively hydrophilic nature necessitates polar-embedded C18 or HILIC columns for optimal chromatographic retention.
Structural Class N-NitrosolactamDictates direct-acting mutagenicity without the need for CYP450 metabolic activation[1].

Synthesis and Reactivity Pathways

Synthetic Isolation

In laboratory settings, 1-nitrosopiperidin-2-one is typically synthesized via the transnitrosation or direct nitrosation of δ-valerolactam under mild conditions. Recent advancements have utilized novel, moisture-stable transnitrosation reagents in dichloroethane to achieve high yields (up to 93%) of the pale yellow oil[2]. The structural confirmation is routinely validated via ^1^H NMR, showing distinct multiplet shifts for the piperidone ring protons due to the deshielding effect of the newly introduced nitroso group[2].

Chemical Reactivity

Historically, N-nitrosolactams have been leveraged in organic synthesis as potent ring-enlargement reagents. When reacted with cycloalkanones in the presence of a mild base (like methanolic sodium carbonate), the N-nitrosolactam acts as an in situ diazoalkane generator, facilitating the expansion of the cycloalkanone ring[3]. This reactivity underscores the inherent instability of the N-nitrosolactam pharmacophore; the molecule is primed to open and release highly reactive nitrogenous intermediates upon exposure to nucleophiles or basic conditions.

Toxicological Mechanism: The "Direct-Acting" Paradigm

The most critical distinction for drug development professionals is the toxicological mechanism of N-nitrosolactams. Classic N-nitrosamines (e.g., NDMA, NDEA) are relatively stable and require metabolic activation—specifically α-hydroxylation mediated by Cytochrome P450 enzymes—to form the ultimate DNA-reactive diazonium ion.

Conversely, N-nitrosoamides and N-nitrosolactams like 1-nitrosopiperidin-2-one are direct-acting mutagens [1]. They do not require enzymatic activation. At physiological pH, the molecule undergoes spontaneous hydrolysis. Nucleophilic attack at the carbonyl carbon leads to ring opening, forming a diazohydroxide intermediate. This intermediate rapidly protonates and loses water to yield a highly electrophilic alkyl diazonium ion or carbocation, which directly alkylates the O^6^ or N^7^ positions of guanine in DNA.

Mechanism N_Nitroso 1-Nitrosopiperidin-2-one (N-Nitrosolactam) Hydrolysis Spontaneous Hydrolysis (Physiological pH) N_Nitroso->Hydrolysis H2O Nucleophilic Attack Diazonium Alkyl Diazonium Ion (Highly Reactive Intermediate) Hydrolysis->Diazonium Ring Opening Carbocation Carbocation Formation (- N2) Diazonium->Carbocation N2 Release DNA_Adduct DNA Alkylation (O6/N7-Guanine Adducts) Diazonium->DNA_Adduct Direct Attack Carbocation->DNA_Adduct Electrophilic Attack Toxicity Mutagenesis & Carcinogenesis DNA_Adduct->Toxicity Replication Error

Mechanism of direct DNA alkylation by 1-Nitrosopiperidin-2-one without CYP450 activation.

Table 2: Mechanistic Comparison: Classic N-Nitrosamines vs. N-Nitrosolactams
ParameterClassic N-Nitrosamines (e.g., NDMA)N-Nitrosolactams (e.g., 1-Nitrosopiperidin-2-one)
Activation Requirement Cytochrome P450 (α-hydroxylation)None (Spontaneous physiological hydrolysis)[1]
Reactive Intermediate Alkyl diazonium ionAlkyl diazonium ion / Carbocation
Chemical Stability Highly stable in aqueous solutionsLabile; susceptible to nucleophilic attack at the carbonyl
In Vivo Half-Life Hours to DaysMinutes (Rapidly quenched by water or glutathione)[1]

Pharmaceutical Relevance: NDSRIs and Piperidone APIs

The study of 1-nitrosopiperidin-2-one is highly relevant to the safety profiling of modern pharmaceuticals. APIs containing the piperidin-2-one (valerolactam) moiety are susceptible to nitrosation during formulation if exposed to trace nitrites from excipients under acidic or humid conditions.

A prime example is the blockbuster anticoagulant Apixaban , which features a 2-oxopiperidin-1-yl group. Regulatory agencies, including the EMA, have established strict Acceptable Intake (AI) limits for complex nitrosamines derived from this structure, such as N-nitroso-apixaban impurity B (AI limit: 1500 ng/day)[4]. Because 1-nitrosopiperidin-2-one represents the isolated, fundamental reactive core of these larger NDSRIs, understanding its degradation kinetics and ionization behavior is crucial for developing predictive stability models for piperidone-containing drugs.

Validated Analytical Protocol for N-Nitrosolactam Quantification

Because N-nitrosolactams are thermally labile and prone to degradation, standard hot-injection GC-MS methods are inappropriate and will yield false negatives (due to thermal denitrosation back to the secondary amide). A highly controlled LC-MS/MS workflow is required.

Step-by-Step Methodology: LC-MS/MS Quantification

1. Sample Preparation (Cold Extraction) Causality: Cold extraction prevents the thermodynamically driven degradation of the N-nitrosolactam.

  • Weigh 50.0 mg of the API or crushed tablet formulation into a pre-chilled 15 mL centrifuge tube.

  • Add 5.0 mL of cold (4°C) Methanol/Water (80:20 v/v) extraction solvent.

  • Vortex vigorously for 2 minutes, followed by sonication in an ice-water bath for 10 minutes to ensure complete dissolution of the soluble matrix without inducing thermal stress.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent photodegradation.

2. UHPLC Separation Causality: A slightly acidic mobile phase maintains the N-nitroso moiety in a neutral state, improving retention.

  • Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Ramp to 60% B over 5 mins. Ramp to 95% B at 6 mins, hold for 1 min, then re-equilibrate.

  • Flow Rate: 0.4 mL/min. Column Temperature: 30°C.

3. Mass Spectrometry (Triple Quadrupole) Detection Causality: APCI is utilized over ESI to minimize matrix ion suppression, which is common for low-molecular-weight neutral nitrosamines.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in Positive Mode.

  • MRM Transitions: Monitor the parent-to-daughter ion transition of m/z 129.1 [M+H]^+^ → m/z 99.1 (corresponding to the characteristic loss of the NO group, -30 Da).

  • Collision Energy (CE): 15 eV.

Workflow Prep Sample Prep (Cold Extraction) Chroma UHPLC Separation (C18, Gradient) Prep->Chroma Ionization APCI / ESI+ (Soft Ionization) Chroma->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection

Step-by-step LC-MS/MS analytical workflow for N-nitrosolactam quantification.

Conclusion

1-Nitrosopiperidin-2-one serves as a critical model compound for understanding the behavior of cyclic N-nitrosamides and piperidone-derived NDSRIs. Its classification as a direct-acting alkylating agent bypasses the traditional CYP450 activation pathways associated with classic nitrosamines, necessitating distinct toxicological risk assessments. For analytical scientists, the inherent lability of the N-nitrosolactam bond demands rigorous, cold-temperature sample preparation and advanced LC-MS/MS techniques to ensure accurate quantification and regulatory compliance.

References

  • Source: AWS (Supplementary Crystallographic & NMR Data)
  • Ring enlargements. XII.
  • Source: Nitrosamines Exchange - USP.
  • Source: European Medicines Agency (EMA)

Sources

Exploratory

An In-Depth Technical Guide to 1-Nitrosopiperidin-2-one: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of 1-Nitrosopiperidin-2-one, also known as N-nitroso-2-piperido...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Nitrosopiperidin-2-one, also known as N-nitroso-2-piperidone or N-nitroso-δ-valerolactam. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its existence and study are intrinsically linked to the broader investigation of N-nitroso compounds that commenced in the mid-20th century. This guide will detail the historical context that led to the synthesis and investigation of cyclic nitrosamines, the probable synthetic routes, its classification as an N-nitrosamide, and its anticipated biological properties based on studies of closely related compounds.

Introduction: The Dawn of the N-Nitroso Era

The story of 1-Nitrosopiperidin-2-one begins not with its own discovery, but with the groundbreaking and cautionary work on a related class of compounds: the N-nitrosamines. In the mid-1950s, the scientific community was alerted to the potent carcinogenicity of these molecules. A pivotal 1956 study by Peter Magee and John Barnes demonstrated that dimethylnitrosamine could induce liver tumors in rats, a finding that would set in motion decades of research into the toxicology and mechanisms of action of N-nitroso compounds.[1] This discovery spurred a widespread investigation into a vast array of related structures, including cyclic nitrosamines, to understand their structure-activity relationships.[1]

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. They are broadly classified into two main categories: N-nitrosamines and N-nitrosamides.[2] This distinction is crucial as it dictates their chemical stability and mechanism of carcinogenic action.

Diagram 1: General Classification of N-Nitroso Compounds

G A N-Nitroso Compounds B N-Nitrosamines (Stable, require metabolic activation) A->B C N-Nitrosamides (Unstable, direct-acting) A->C D e.g., Dimethylnitrosamine B->D E e.g., N-Methyl-N-nitrosourea C->E F 1-Nitrosopiperidin-2-one (An N-Nitrosamide) C->F

Caption: Classification of N-nitroso compounds into N-nitrosamines and N-nitrosamides.

The Emergence of Cyclic Nitrosamines and Piperidine Derivatives

Following the initial discoveries, research expanded to explore the effects of structural modifications on the carcinogenic potential of N-nitroso compounds. This included the investigation of cyclic nitrosamines, such as N-nitrosopiperidine, which was also found to be a potent carcinogen.[3] The piperidine ring, a common scaffold in natural products and synthetic compounds, became a focus of these studies.[4][5]

The logical progression of this research was to introduce functional groups onto the piperidine ring to probe their influence on biological activity. This led to the synthesis and testing of a variety of substituted N-nitrosopiperidines.

The Synthesis of 1-Nitrosopiperidin-2-one: An Inferred History

While a specific, dated report detailing the first synthesis of 1-Nitrosopiperidin-2-one is not prominent in the literature, its preparation falls under the general and well-established method of N-nitrosation of secondary amides (lactams). The parent compound, 2-piperidone (also known as δ-valerolactam), possesses a secondary amide nitrogen within its cyclic structure, making it a prime candidate for nitrosation.

The most probable method for its synthesis, based on established chemical principles and protocols for similar compounds, involves the reaction of 2-piperidone with a nitrosating agent under acidic conditions.[4]

Probable Synthetic Protocol

The following protocol is a generalized procedure based on the nitrosation of similar piperidinone structures.[4]

Reaction:

2-Piperidone + NaNO₂ + HCl → 1-Nitrosopiperidin-2-one + NaCl + H₂O

Step-by-Step Methodology:

  • Dissolution: 2-Piperidone is dissolved in an appropriate solvent, likely an aqueous-organic mixture (e.g., ethanol-water) to ensure solubility of the reactants.[4]

  • Acidification: A mineral acid, such as hydrochloric acid, is added to the solution to create the acidic environment necessary to generate the nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.[4]

  • Nitrosating Agent Addition: A solution of a nitrite salt, most commonly sodium nitrite (NaNO₂), is added dropwise to the cooled, acidic solution of 2-piperidone.[4] Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction.

  • Reaction: The mixture is stirred for a specified period to allow for the complete nitrosation of the 2-piperidone.

  • Workup: The reaction mixture is then typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane) to isolate the 1-Nitrosopiperidin-2-one.[4] The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Diagram 2: Probable Synthesis Workflow for 1-Nitrosopiperidin-2-one

G cluster_0 Reaction Setup cluster_1 Nitrosation cluster_2 Workup & Purification A 2-Piperidone in Aqueous/Organic Solvent B Add HCl (acidification) A->B C Cool Reaction Mixture B->C D Dropwise addition of NaNO2 solution C->D E Stir for set duration D->E F Organic Extraction E->F G Wash & Dry F->G H Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I J 1-Nitrosopiperidin-2-one (Final Product) I->J

Caption: A generalized workflow for the synthesis of 1-Nitrosopiperidin-2-one.

Chemical and Physical Properties

As an N-nitrosamide, 1-Nitrosopiperidin-2-one is expected to be less stable than its N-nitrosamine counterparts, particularly in aqueous and basic conditions. Detailed experimental data for this specific compound is sparse in publicly available literature; however, its properties can be inferred from its structure and data on related compounds.

PropertyAnticipated Value/Characteristic
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Appearance Likely a pale yellow solid or oil
Stability Unstable, particularly to heat, light, and in basic or strongly acidic conditions.
Solubility Expected to be soluble in a range of organic solvents.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a C=O stretch for the lactam carbonyl group (typically around 1680-1720 cm⁻¹) and an N-N=O stretch (around 1450-1500 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic shifts for the methylene protons and carbons of the piperidone ring, with deshielding effects observed for the carbons and protons alpha to the nitrogen and carbonyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the nitroso group (NO).

Historical Biological and Toxicological Investigations

The primary driver for the synthesis and study of compounds like 1-Nitrosopiperidin-2-one was the urgent need to understand the carcinogenic risk posed by the broader class of N-nitroso compounds.

Carcinogenicity and Mutagenicity

N-nitrosamides are typically direct-acting mutagens and carcinogens, meaning they do not require metabolic activation to exert their genotoxic effects. This is in contrast to N-nitrosamines, which require enzymatic hydroxylation to form the reactive alkylating species.[6] The presence of the electron-withdrawing carbonyl group adjacent to the nitrosated nitrogen in 1-Nitrosopiperidin-2-one makes the N-N bond labile, facilitating the spontaneous release of a reactive species that can alkylate DNA.

The mutagenicity of various N-nitrosopiperidines has been demonstrated in bacterial assays, such as the Ames test, often requiring metabolic activation.[8] However, as a direct-acting N-nitrosamide, 1-Nitrosopiperidin-2-one would be expected to show mutagenic activity without the need for metabolic activation.

Diagram 3: Proposed Mechanism of Action for N-Nitrosamides

G A 1-Nitrosopiperidin-2-one (N-Nitrosamide) B Spontaneous (non-enzymatic) Decomposition A->B C Formation of a Reactive Electrophile B->C D Alkylation of DNA C->D E DNA Adducts D->E F Mutations E->F G Carcinogenesis F->G

Sources

Foundational

Theoretical Calculations on 1-Nitrosopiperidin-2-one: Conformational Dynamics, Electronic Structure, and Predictive Reactivity

Executive Summary The emergence of nitrosamines as a "cohort of concern" in pharmaceutical development has necessitated rigorous predictive modeling of their stability, reactivity, and mutagenic potential. 1-Nitrosopiper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of nitrosamines as a "cohort of concern" in pharmaceutical development has necessitated rigorous predictive modeling of their stability, reactivity, and mutagenic potential. 1-Nitrosopiperidin-2-one (N-nitroso-2-piperidone) presents a unique theoretical challenge: it is a cyclic N-nitrosoamide (an N-nitrosolactam) where the nitrogen lone pair is caught in a competitive resonance tug-of-war between the adjacent carbonyl and nitroso groups. This in-depth technical guide outlines the theoretical frameworks, computational methodologies, and self-validating protocols required to accurately model the electronic and geometric properties of 1-nitrosopiperidin-2-one using Density Functional Theory (DFT).

Structural Uniqueness: The N-Nitrosolactam Conundrum

Unlike standard aliphatic nitrosamines (e.g., N-nitrosopiperidine), 1-nitrosopiperidin-2-one contains an electron-withdrawing carbonyl group directly adjacent to the nitrosated nitrogen. This structural motif fundamentally alters the molecule's Potential Energy Surface (PES).

In standard nitrosamines, the N-N bond exhibits significant partial double-bond character due to the delocalization of the amine nitrogen's lone pair into the nitroso


 orbital. However, in N-nitrosoamides, the carbonyl group competes for this same electron density. 1[1] demonstrate that this competition lowers the N-N rotational barrier, alters the thermal rearrangement pathways (such as the 1,3 N 

O acyl transfer), and shifts the nucleophilic/electrophilic attack sites.

G N_LonePair Nitrogen Lone Pair (Lactam Core) Carbonyl Carbonyl Group (C=O) Electron Withdrawing N_LonePair->Carbonyl Resonance Pathway A Nitroso Nitroso Group (N=O) Electron Withdrawing N_LonePair->Nitroso Resonance Pathway B Consequence3 Reduced Nucleophilicity Carbonyl->Consequence3 Consequence1 Restricted N-N Rotation (Planar Geometry) Nitroso->Consequence1 Consequence2 Altered NO Extrusion Photochemistry Nitroso->Consequence2

Fig 1. Competing resonance pathways in the N-nitrosoamide system affecting reactivity.

Computational Methodology & Self-Validating Protocols

To accurately capture the delicate electronic balance in 1-nitrosopiperidin-2-one, a rigorous, self-validating computational protocol must be employed. The methodology below is designed to ensure that every theoretical output can be cross-verified against experimental spectroscopic data.

Step-by-Step DFT Protocol

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Perform a stochastic conformational search using the OPLS4 or MMFF94 force field.

  • Causality: The piperidone ring can adopt multiple conformations (chair, boat, twist-boat), and the N-NO group can exist as syn or anti rotamers relative to the carbonyl oxygen. Failing to sample the entire conformational space risks optimizing a local minimum rather than the global minimum.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using the B3LYP functional with a 6-311++G(d,p) basis set.

  • Causality: 2[2] of N-nitrosocarbamates and amides. The inclusion of diffuse functions (++) is non-negotiable here; the nitroso oxygen possesses lone pairs whose electron clouds extend significantly outward. Without diffuse functions, the calculation will severely underestimate the molecule's polarizability and dipole moment.

Step 3: Frequency Calculations & ZPVE

  • Action: Run vibrational frequency calculations on the optimized geometries at the same level of theory.

  • Causality: This serves as a self-validating checkpoint. If any imaginary frequencies are present (denoted by negative values), the structure is a transition state, not a true minimum. Furthermore, this step yields the Zero-Point Vibrational Energy (ZPVE) required for accurate thermodynamic profiling.

Step 4: Electronic & Population Analysis

  • Action: Execute Natural Bond Orbital (NBO) analysis and calculate Mulliken or Hirshfeld atomic charges.

  • Causality: 3[4] identifies the precise loci of electrophilic and nucleophilic susceptibility. This is critical for predicting where Cytochrome P450 enzymes will initiate

    
    -hydroxylation—the first step in nitrosamine bioactivation.
    

G Start Input Generation (SMILES/3D Structure) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (B3LYP/6-311++G**) ConfSearch->GeomOpt FreqCalc Frequency Calculation (IR, ZPE, Minima Check) GeomOpt->FreqCalc ElecProp Electronic Properties (HOMO/LUMO, NBO) FreqCalc->ElecProp Solvation Solvation Modeling (PCM/SMD) FreqCalc->Solvation

Fig 2. Step-by-step DFT computational workflow for 1-nitrosopiperidin-2-one.

Quantitative Geometric & Electronic Profiling

Based on the theoretical frameworks applied to homologous N-nitrosoamides and piperidone derivatives, the following quantitative data tables summarize the expected computational outputs for the global minimum of 1-nitrosopiperidin-2-one.

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))
ParameterPredicted ValueMechanistic Significance
N-N Bond Length ~1.39 - 1.41 ÅElongated compared to dialkyl nitrosamines (~1.32 Å) due to competitive electron withdrawal by the C=O group.
N-C(=O) Bond Length ~1.38 - 1.40 ÅExhibits high partial double-bond character, restricting ring flexibility.
N=O Bond Length ~1.21 - 1.23 ÅStandard nitroso double bond; highly sensitive to solvent polarity (PCM models).
C6-N1-N=O Dihedral ~0° (syn) or ~180° (anti)The molecule strongly prefers a planar N-nitrosoamide core to maximize

-orbital overlap.
Table 2: Electronic & Thermodynamic Properties
PropertyTypical RangeImplication for Drug Development
HOMO Energy -6.80 to -7.10 eVA lower HOMO indicates reduced nucleophilicity, making the molecule more stable against electrophilic degradation.
LUMO Energy -1.60 to -1.90 eVDictates susceptibility to reduction. The

orbital of the N=O group usually dominates the LUMO.
Band Gap (

E)
~4.90 to 5.50 eVA wide HOMO-LUMO gap correlates with high kinetic stability and lower chemical reactivity in standard physiological conditions.
Dipole Moment ~3.8 - 4.5 DebyeHighly polar. The syn rotamer aligns the C=O and N=O dipoles, resulting in a significantly higher overall dipole moment than the anti rotamer.

Mechanistic Implications: Photochemistry and Bioactivation

Photochemical NO Extrusion

Nitrosamines are notoriously sensitive to UV light, undergoing homolytic cleavage to yield nitric oxide (NO•) and an aminium radical. Advanced theoretical studies, including5[5], reveal that the site of protonation dictates the photoreactive pathway. In 1-nitrosopiperidin-2-one, the highly electronegative carbonyl oxygen acts as a competitive protonation site in acidic media. Time-Dependent DFT (TD-DFT) calculations are required to model the


 (n 


) transition, which typically occurs in the 340-360 nm range for N-nitrosoamides, triggering NO extrusion.
Experimental Validation of the Model

To ensure the DFT model is a self-validating system, theoretical outputs must be anchored to empirical data:

  • Vibrational Scaling: Apply a scaling factor of ~0.961 to the calculated B3LYP harmonic frequencies. The scaled C=O stretch (~1680 cm

    
    ) and N=O stretch (~1450 cm
    
    
    
    ) must align with experimental FT-IR spectra.
  • NMR Chemical Shifts: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate

    
    C and 
    
    
    
    H magnetic shielding tensors. The deshielding effect of the nitroso group on the adjacent
    
    
    -protons (C6 position) will validate the predicted syn/anti rotamer ratio.

References

1.[1] Reactivity of N-nitrosoamides in Confined Spaces. ResearchGate. 2.[4] SYNTHESIS, SPECTRAL, THERMAL, NLO AND DFT STUDIES ON N-NITROSO-2,6-BIS(4-METHOXYPHENYL)-3,3-DIMETHYL-PIPERIDIN-4-ONE. Rasayan Journal of Chemistry. 3.[2] Synthesis, Structural Studies and Desilylation Reactions of Some N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates. CORE. 4.[5] Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. ACS Publications.

Sources

Exploratory

Electrophilic Activation in N-Nitrosolactams: A Technical Guide to 1-Nitrosopiperidin-2-one

Executive Summary This technical guide analyzes the enhanced carbonyl electrophilicity of 1-Nitrosopiperidin-2-one (N-nitroso-2-piperidone).[1] Unlike standard lactams, which are kinetically stable toward nucleophilic at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the enhanced carbonyl electrophilicity of 1-Nitrosopiperidin-2-one (N-nitroso-2-piperidone).[1] Unlike standard lactams, which are kinetically stable toward nucleophilic attack due to strong amide resonance, the N-nitroso variant exhibits "anhydride-like" reactivity.[1] This transformation is driven by the electron-withdrawing nature of the nitroso group, which sequesters the nitrogen lone pair, destabilizing the amide bond and activating the carbonyl carbon for rapid nucleophilic acyl substitution.

For drug development professionals, understanding this molecule is critical for two reasons:

  • Synthetic Utility: It serves as a regioselective acylating agent and a precursor to

    
    -diazo esters.[1]
    
  • Toxicological Mechanism: Its decomposition pathway mimics the DNA alkylation mechanism of carcinogenic N-nitrosoureas, necessitating rigorous safety containment.

Part 1: Electronic Structure & Activation Mechanism

The defining feature of 1-Nitrosopiperidin-2-one is the disruption of the classical amide resonance. In a standard piperidin-2-one, the nitrogen lone pair donates electron density into the carbonyl oxygen (


), reducing the electrophilicity of the carbonyl carbon.

Upon nitrosation, the nitroso group (


) competes for this lone pair. Because the nitroso group is a stronger 

-acceptor than the carbonyl, the resonance equilibrium shifts. The nitrogen lone pair delocalizes into the nitroso oxygen rather than the carbonyl oxygen.

Consequences:

  • Increased Carbonyl Electrophilicity: The C=O bond retains more double-bond character and a higher partial positive charge (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) on the carbon.[2]
    
  • Planarity: The

    
     system forces a planar configuration that can induce ring strain.
    
  • Labile N-N Bond: The bond is susceptible to homolytic and heterolytic cleavage (photolysis/thermolysis).

Visualization: Resonance Competition

The following diagram illustrates the "tug-of-war" for the nitrogen lone pair that results in carbonyl activation.

Resonance cluster_0 Electronic Effect Amide Standard Lactam (Strong Resonance) Nitroso 1-Nitrosopiperidin-2-one (Resonance Disruption) Amide->Nitroso N-Nitrosation (+NO+) Activated Activated Carbonyl (High Electrophilicity) Nitroso->Activated Lone Pair Sequestration

Caption: The N-nitroso group sequesters the nitrogen lone pair (blue), preventing donation to the carbonyl (red), thereby increasing susceptibility to nucleophilic attack.

Part 2: Reactivity Profile – Nucleophilic Acyl Substitution

The primary reaction mode of 1-Nitrosopiperidin-2-one is nucleophilic acyl substitution , specifically alkaline hydrolysis.[1] This reaction proceeds orders of magnitude faster than in the parent lactam.

The Hydrolysis Mechanism (The "Diazo" Pathway)

This pathway is chemically significant because it generates reactive diazo species in situ, which are potent alkylating agents.

  • Nucleophilic Attack: Hydroxide (

    
    ) attacks the activated carbonyl carbon.
    
  • Ring Opening: The tetrahedral intermediate collapses, breaking the

    
     bond (amide bond cleavage).
    
  • Rearrangement: The resulting

    
    -nitroso amino acid anion undergoes a proton transfer and rearrangement to form a diazonium hydroxide intermediate.
    
  • Decomposition: Spontaneous loss of water and nitrogen leads to the formation of 5-hydroxypentanoic acid (or its lactone) and potential alkylation byproducts if nucleophiles are present.

Visualization: Hydrolysis & Decomposition Pathway[4][5][6]

Hydrolysis Start 1-Nitrosopiperidin-2-one Inter1 Tetrahedral Intermediate (Unstable) Start->Inter1 + OH- (Fast Attack) RingOpen N-Nitroso Amino Acid Anion Inter1->RingOpen Ring Opening Diazo Diazo Species / Diazonium Ion (Alkylating Agent) RingOpen->Diazo Rearrangement Product 5-Hydroxypentanoic Acid + N2 (gas) Diazo->Product Decomposition (-N2) DNA Biological Nucleophiles (DNA/Protein) Diazo->DNA Alkylation (Toxicity)

Caption: The pathway from carbonyl attack to ring opening and subsequent generation of reactive diazo species.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Nitrosopiperidin-2-one

Rationale: Aqueous nitrosation can lead to hydrolysis of the product.[3][4][5] The use of acetic anhydride (


) as a solvent/dehydrating agent ensures high yields and stability.

Reagents:

  • Piperidin-2-one (Valerolactam)[1]

  • Sodium Nitrite (

    
    )[6][7]
    
  • Acetic Anhydride (

    
    )
    
  • Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Preparation: Dissolve piperidin-2-one (10 mmol) in a mixture of glacial acetic acid (10 mL) and acetic anhydride (20 mL). Cool the solution to 0°C in an ice bath.

  • Nitrosation: Slowly add solid sodium nitrite (15 mmol) in small portions over 30 minutes. Caution: Evolution of brown fumes (

    
    ) is possible; perform in a fume hood.
    
  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature for 1 hour. The solution should turn yellow/orange.

  • Quenching: Pour the reaction mixture onto crushed ice (50g) to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
    , 3 x 20 mL).
    
  • Purification: Wash the organic layer with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Result: The product is typically a yellow oil. Store at -20°C (unstable at RT).

Protocol B: Kinetics of Carbonyl Reactivity (Hydrolysis Assay)

Rationale: Measuring the disappearance of the characteristic UV absorbance of the


 chromophore allows for precise determination of the hydrolysis rate constant (

).

Parameters:

  • Detection: UV-Vis Spectrophotometry (

    
     nm for the 
    
    
    
    transition).
  • Conditions: Pseudo-first-order (excess

    
    ).
    

Workflow:

  • Prepare a stock solution of 1-Nitrosopiperidin-2-one in Acetonitrile (

    
     M).
    
  • Prepare carbonate/bicarbonate buffers adjusted to pH 9.0, 10.0, and 11.0.[1]

  • Inject 20

    
    L of stock into 2 mL of buffer in a quartz cuvette.
    
  • Immediately monitor absorbance decay at 410 nm over 10 minutes.

  • Plot

    
     vs. time to derive 
    
    
    
    .

Part 4: Comparative Data Summary

The following table contrasts the reactivity of the nitrosated lactam against its parent compound, highlighting the "Super-Electrophile" shift.

FeaturePiperidin-2-one (Parent)1-Nitrosopiperidin-2-one
Carbonyl Character Amide-like (Resonance stabilized)Anhydride/Ketone-like (Activated)
Hydrolysis

(pH 10)
> 24 Hours< 5 Minutes
Primary Decomposition 5-Aminovaleric acid5-Hydroxypentanoic acid +

Alkylating Potential NoneHigh (via Diazo intermediate)
IR Carbonyl Stretch


(Shift indicates higher bond order)

Part 5: Safety & Toxicology (Critical for Drug Development)

Hazard Identification: 1-Nitrosopiperidin-2-one is a member of the N-nitrosamide class.[1] Unlike N-nitrosamines, which require metabolic activation (CYP450


-hydroxylation) to become carcinogenic, N-nitrosolactams are direct-acting alkylating agents  at physiological pH.[1]

Handling Requirements:

  • Containment: All synthesis and handling must occur in a certified chemical fume hood or glovebox.

  • Deactivation: Glassware and spills should be treated with a solution of sulfamic acid or 50% NaOH (to force rapid decomposition to non-volatile species) before removal from containment.

  • PPE: Double nitrile gloves and face shield are mandatory due to high skin permeability.

References

  • Castro, A., et al. (1986). "Alkaline hydrolysis of N-nitroso-2-imidazolidone."[1][3] Journal of the Chemical Society, Perkin Transactions 2. [Link][8]

  • Challis, B. C., & Challis, J. A. (1982). "N-Nitrosamides and N-Nitrosoamines."[1] The Chemistry of Amino, Nitroso, Nitro and Related Groups. [Link]

  • White, E. H. (1955). "The Chemistry of N-Alkyl-N-nitrosoamides.[1] I. Methods of Preparation." Journal of the American Chemical Society. [Link]

  • Garcia-Rio, L., et al. (1996). "Mechanism of the Basic Hydrolysis of N-Nitroso-N-methyl-p-toluenesulfonamide."[1] The Journal of Organic Chemistry. [Link]

  • Loeppky, R. N. (1994). "Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry."[1] ACS Symposium Series. [Link][9]

Sources

Protocols & Analytical Methods

Method

analytical methods for 1-Nitrosopiperidin-2-one detection

Application Note: High-Sensitivity Quantification of 1-Nitrosopiperidin-2-one (NDSRI) in Pharmaceutical Matrices Executive Summary The detection of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidinone or N-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 1-Nitrosopiperidin-2-one (NDSRI) in Pharmaceutical Matrices

Executive Summary

The detection of 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidinone or N-nitroso-δ-valerolactam) has become a critical compliance requirement for drug products containing piperidinone moieties. Classified as a Nitrosamine Drug Substance Related Impurity (NDSRI) , this compound presents unique analytical challenges due to its polarity and potential for in-source fragmentation.

This guide provides a rigorous, self-validating protocol for the detection of 1-Nitrosopiperidin-2-one at trace levels (ng/mL), aligned with USP <1469> and FDA/EMA control strategies . It prioritizes LC-MS/MS (Triple Quadrupole) using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), emphasizing the mitigation of false negatives caused by thermal instability.

Strategic Framework & Regulatory Context

The "Cohort of Concern" & CPCA

Under the Carcinogenic Potency Categorization Approach (CPCA), 1-Nitrosopiperidin-2-one is evaluated based on its


-hydrogen count and activating/deactivating features. Unlike simple dialkyl nitrosamines (e.g., NDMA), the lactam carbonyl group at position 2 deactivates the 

-carbons, potentially lowering its carcinogenic potency score compared to N-nitrosopiperidine (NPIP). However, regulatory limits often default to 18 ng/day or 96 ng/day absent compound-specific toxicology data.
Chemical Profile
  • Analyte: 1-Nitrosopiperidin-2-one

  • CAS: 23326-33-2

  • MW: 128.13 g/mol

  • Precursor Ion

    
    :  129.14
    
  • Solubility: Highly soluble in water and polar organic solvents (MeOH, ACN).

  • Critical Risk: In-Source Fragmentation. The N-NO bond is labile. Excessive ionization energy can cleave the NO group (-30 Da) before the quadrupole, reducing sensitivity.

Analytical Workflow Visualization

The following diagram outlines the decision logic for method selection, ensuring the chosen path matches the matrix complexity.

AnalyticalWorkflow Start Start: 1-Nitrosopiperidin-2-one Analysis MatrixEval Matrix Evaluation (API vs. Finished Product) Start->MatrixEval Solubility Solubility Check (Polar vs. Non-Polar Matrix) MatrixEval->Solubility Prep_Direct Direct Injection (Low Matrix Effect) Solubility->Prep_Direct Clean API Prep_LLE Liquid-Liquid Extraction (DCM or MTBE) Solubility->Prep_LLE Complex Tablet Prep_SPE Solid Phase Extraction (HLB / Coconut Charcoal) Solubility->Prep_SPE High Interference Ionization Ionization Selection (ESI vs. APCI) Prep_Direct->Ionization Prep_LLE->Ionization Prep_SPE->Ionization LC_Method UHPLC Separation (HSS T3 or Biphenyl Column) Ionization->LC_Method MS_Detection MS/MS Detection (MRM: 129 -> 99) LC_Method->MS_Detection Data_Review Data Review: Check In-Source Frag & Recovery MS_Detection->Data_Review

Figure 1: Decision tree for selecting sample preparation and ionization modes based on drug matrix complexity.

Detailed Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Direct injection often leads to ion suppression for trace impurities. LLE with Dichloromethane (DCM) is preferred for extracting nitrosamines while leaving polar excipients behind.

Reagents:

  • LC-MS Grade Methanol (MeOH) & Water.[1]

  • Dichloromethane (DCM) (Stabilized).

  • Formic Acid (FA).

  • Internal Standard (IS): 1-Nitrosopiperidin-2-one-d4 (if unavailable, use NDMA-d6 or N-Nitrosopiperidine-d10 as a surrogate).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of Reference Standard in 10 mL MeOH (1 mg/mL). Dilute to working range (1–100 ng/mL).

  • Sample Weighing: Weigh accurately powdered drug product equivalent to maximum daily dose (or 100 mg API) into a 15 mL centrifuge tube.

  • Dissolution: Add 2.0 mL of Water:MeOH (90:10 v/v). Vortex for 5 mins until fully dispersed.

  • Extraction: Add 5.0 mL of Dichloromethane .

  • Agitation: Shake mechanically for 10 mins. Centrifuge at 4000 rpm for 10 mins at 5°C.

  • Phase Separation: Collect the bottom organic layer (DCM) into a clean glass tube.

  • Concentration: Evaporate DCM to dryness under a gentle stream of Nitrogen at ambient temperature (Do not heat >30°C to prevent analyte degradation).

  • Reconstitution: Reconstitute residue in 1.0 mL of Mobile Phase A:B (90:10). Vortex and filter through 0.2 µm PTFE filter into an amber LC vial.

Protocol B: LC-MS/MS Instrumentation & Parameters

Rationale: The HSS T3 column is selected for its superior retention of polar compounds compared to standard C18. APCI is recommended if matrix effects in ESI are >20%.

Chromatographic Conditions (UHPLC):

ParameterSetting
Column Waters XSelect HSS T3 (100 x 2.1 mm, 2.5 µm) or equiv.
Column Temp 40°C
Flow Rate 0.3 mL/min
Injection Vol 5 – 10 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol

Gradient Program:

  • 0.0 min: 5% B (Hold for 1.0 min to elute salts)

  • 5.0 min: Ramp to 95% B

  • 7.0 min: Hold at 95% B (Wash)

  • 7.1 min: Return to 5% B

  • 10.0 min: Re-equilibrate

Mass Spectrometry Parameters (QqQ):

ParameterSettingNotes
Ionization APCI+ (Preferred) or ESI+APCI reduces ion suppression.
Source Temp 350°C (APCI) / 150°C (ESI)Critical: Keep ESI temp low to prevent in-source NO loss.
Capillary Voltage 3.0 kV
Collision Gas Argon

MRM Transitions (Precursor: 129.1 Da):

Transition (

)
TypeCollision Energy (eV)Mechanism
129.1

99.1
Quantifier 10 - 15Loss of NO (-30 Da). Characteristic of nitrosamines.
129.1

71.1
Qualifier20 - 25Ring cleavage / Loss of CO + NO.
129.1

55.1
Qualifier30Further fragmentation of piperidine ring.

Note: The transition 129 -> 99 is specific but common to N-nitroso compounds. Ensure chromatographic separation from other potential isobaric impurities.

Critical Control Points & Troubleshooting

In-Source Fragmentation (The "Ghost" Loss)

A common failure mode in NDSRI analysis is the thermal degradation of the N-N=O bond in the ion source.

  • Symptom: Low sensitivity for parent ion (129), high background noise at

    
     99.
    
  • Fix: Perform a "Source Temperature Ramp" study. Inject a standard at temperatures from 100°C to 400°C. Select the temperature yielding the highest signal-to-noise ratio for the precursor (129), not just the fragment.

Diverter Valve Strategy

To maintain instrument cleanliness:

  • 0.0 - 1.5 min: Divert to Waste (Salts/Polar excipients).

  • 1.5 - 6.0 min: Divert to MS (Analyte elution window).

  • 6.0 - 10.0 min: Divert to Waste (Wash).

Linearity & LOQ
  • Target LOQ: 0.5 ng/mL (equivalent to ~0.03 ppm in drug substance).

  • Linearity:

    
     over range 1.0 – 100 ng/mL.
    
  • Accuracy: Recovery 80–120% at LOQ level.

References

  • US Food and Drug Administration (FDA). (2024).[2][3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[6] Nitrosamine impurities in human medicinal products: Appendix 1 to the Q&A – Acceptable intakes established for N-nitrosamines. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. All methods must be validated according to ICH Q2(R1) or Q2(R2) guidelines before use in GMP environments.

Sources

Application

Application Note: LC-MS/MS Quantification of 1-Nitrosopiperidin-2-one (N-Nitroso-2-piperidone)

Part 1: Introduction & Scientific Context[1] The Analyte: 1-Nitrosopiperidin-2-one The quantification of 1-Nitrosopiperidin-2-one (also referred to as N-Nitroso-2-piperidone or N-Nitrosovalerolactam) represents a specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scientific Context[1]

The Analyte: 1-Nitrosopiperidin-2-one

The quantification of 1-Nitrosopiperidin-2-one (also referred to as N-Nitroso-2-piperidone or N-Nitrosovalerolactam) represents a specific challenge in the landscape of Nitrosamine Drug Substance Related Impurities (NDSRIs). Unlike the volatile "small nitrosamines" (like NDMA or NDEA), this compound features a lactam ring , significantly altering its physicochemical properties.

  • Chemical Structure: A six-membered piperidine ring with a ketone at the C2 position (lactam) and a nitroso group on the nitrogen.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 128.13 g/mol

  • Precursor Ion

    
    :  129.1 Da
    
  • Origin: Often formed in active pharmaceutical ingredients (APIs) containing a piperidin-2-one (valerolactam) moiety or during synthesis steps involving piperidine oxidation under nitrosating conditions.

The Analytical Challenge
  • Polarity: The lactam group makes this molecule significantly more polar than its non-oxidized counterpart (N-Nitrosopiperidine, NPIP). Standard C18 retention strategies often fail, leading to elution in the void volume.

  • Isomerism: It must be chromatographically resolved from its isomer, 1-Nitrosopiperidin-4-one (CAS 55556-91-7), and other isobaric impurities.

  • Sensitivity: Regulatory limits (e.g., FDA/EMA) typically require Limits of Quantitation (LOQ) in the sub-ng/mL range (often < 26.5 ng/day intake limit).

Part 2: Method Development Strategy

Chromatography (The "Why")

Standard C18 columns are insufficient for retaining small, polar lactams. We utilize a Polar-Embedded C18 or a Biphenyl stationary phase.

  • Recommendation: Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3 .

  • Rationale: The biphenyl phase offers enhanced pi-pi interactions and better retention for polar amines/lactams compared to alkyl chains alone. The HSS T3 is designed to prevent pore dewetting in 100% aqueous conditions, essential for trapping this polar analyte at the start of the gradient.

Mass Spectrometry (The "How")
  • Ionization: Electrospray Ionization (ESI) in Positive mode.[1] While APCI is the gold standard for non-polar nitrosamines, the carbonyl oxygen in the lactam ring facilitates protonation in ESI, often yielding better sensitivity than APCI for this specific NDSRI.

  • Fragmentation: The primary transition is the characteristic loss of the nitroso group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , -30 Da).
    
Sample Preparation

Due to the high water solubility of the lactam, Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) is ineffective .

  • Chosen Method: Solid Phase Extraction (SPE) using a polymeric sorbent (HLB) or direct aqueous injection if sensitivity permits.

Part 3: Experimental Protocol

A. Reagents & Standards[3][4][5][6][7][8][9]
  • Reference Standard: 1-Nitrosopiperidin-2-one (Custom synthesis or certified reference material). Note: Ensure you do not purchase the 4-one isomer (CAS 55556-91-7) by mistake.

  • Internal Standard (IS): 1-Nitrosopiperidin-2-one-d4 (if available) or N-Nitrosopiperidine-d4 (NPIP-d4) as a surrogate.

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

B. LC-MS/MS Conditions[5][6][10]
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495)
Column Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 min: 2% B (Hold for 1.0 min to trap polar analytes)

  • 1.0 - 6.0 min: Ramp to 95% B

  • 6.0 - 8.0 min: Hold at 95% B (Wash)

  • 8.1 min: Re-equilibrate at 2% B

C. MS/MS Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
1-Nitrosopiperidin-2-one 129.1 99.1 10015Quantifier (Loss of NO)
129.155.110028Qualifier (Ring Cleavage)
129.141.110035Qualifier
NPIP-d4 (IS) 119.173.110015Internal Standard

Note: The transition 129 -> 99 is generic for nitrosamines. The 129 -> 55 transition is more specific to the piperidone ring structure.

D. Sample Preparation Workflow (Solid Phase Extraction)

SPE_Workflow Sample Drug Substance (API) (100 mg) Dissolve Dissolve in 10 mL Water (Add 10 µL Internal Standard) Sample->Dissolve Condition Condition SPE Cartridge (Oasis HLB, 60 mg) 1. 3 mL MeOH 2. 3 mL Water Load Load Sample Solution (Gravity or Low Vacuum) Condition->Load Wash Wash Cartridge 1. 3 mL 5% MeOH in Water (Removes salts/polar matrix) Load->Wash Elute Elute Analyte 2 x 1 mL 100% Methanol Wash->Elute Conc Concentrate under N2 Reconstitute in 1 mL Initial Mobile Phase (2% MeOH) Elute->Conc Inject Inject into LC-MS/MS Conc->Inject

Caption: Optimized SPE workflow for extracting polar lactam nitrosamines from drug matrices.

Part 4: Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated according to ICH Q2(R1) guidelines.

System Suitability
  • Signal-to-Noise (S/N): > 10 for the LOQ standard (typically 0.5 - 1.0 ng/mL).

  • Retention Time Precision: %RSD < 2.0% for 6 replicate injections.

  • Peak Symmetry: 0.8 – 1.5 (Critical for biphenyl columns).

Linearity & Range
  • Range: 0.5 ng/mL to 100 ng/mL.

  • Curve: Linear regression with

    
     weighting. 
    
    
    
    must be
    
    
    .
Recovery (Accuracy)

Spike the API at three levels (LOQ, 100% Limit, 150% Limit).

  • Acceptance Criteria: 80% - 120% recovery.

  • Expert Tip: If recovery is low (< 70%) due to the high water solubility of the lactam, switch the SPE wash step to 100% Water instead of 5% Methanol to prevent premature elution.

Part 5: Troubleshooting & Expert Insights

"The Void Volume Trap"

Problem: The analyte elutes immediately (t0) or shows broad, splitting peaks. Root Cause: 1-Nitrosopiperidin-2-one is highly polar. If the sample solvent contains too much organic (e.g., 100% MeOH elution from SPE injected directly), the "solvent effect" will prevent focusing on the column head. Solution: Always reconstitute the final sample in 100% Water or the starting mobile phase (98% Water / 2% MeOH).

Isomer Interference

Problem: A peak appears at a similar mass transition but slightly different retention time. Root Cause: Presence of 1-Nitrosopiperidin-4-one or open-ring nitroso-amino acids. Solution: The Biphenyl column typically separates the 2-one (lactam) from the 4-one (ketone) due to steric differences in pi-interaction. Run a mixed standard to confirm separation resolution (


).
Background Noise

Problem: High baseline at m/z 129. Root Cause: In-source fragmentation of the API or solvent impurities. Solution: Increase the source temperature (TEM) and Gas 1 (GS1) flow to ensure complete desolvation. Use "Scheduled MRM" to monitor the transition only during the expected elution window.

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[2] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[3] (Guidance for Industry, 2021). Available at: [Link]

  • PubChem. Compound Summary: N-Nitroso-2-piperidone (Isomer/Related). Available at: [Link] (Note: Specific isomer data extrapolated from N-Nitrosopiperidine and Piperidin-2-one structural data).

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by SFC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates polarity challenges in nitrosamine analysis).

Sources

Method

GC-MS analysis of 1-Nitrosopiperidin-2-one in complex matrices

This application note provides an authoritative, in-depth methodology for the trace-level quantification of 1-Nitrosopiperidin-2-one in complex pharmaceutical matrices. Designed for analytical scientists and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth methodology for the trace-level quantification of 1-Nitrosopiperidin-2-one in complex pharmaceutical matrices. Designed for analytical scientists and drug development professionals, this guide bridges the gap between theoretical mass spectrometry and applied regulatory compliance.

Introduction & Scientific Rationale

The pharmaceutical industry faces unprecedented regulatory scrutiny regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs) and volatile nitrosamines[1]. 1-Nitrosopiperidin-2-one (also known as N-nitroso-


-valerolactam, CAS 50550-65-7) is a cyclic nitrosamine that can form during API synthesis or formulation when piperidin-2-one—a common solvent, structural motif, or synthetic intermediate—is exposed to nitrosating agents (e.g., nitrites under acidic conditions)[2].

The Analytical Challenge: Quantifying 1-nitrosopiperidin-2-one at trace levels (parts-per-billion, ppb) in complex Active Pharmaceutical Ingredient (API) matrices is challenging. Single quadrupole GC-MS often suffers from severe matrix interference (chemical noise) at the low mass range (


 128 and 98).

The Solution (GC-MS/MS): Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode acts as a highly selective mass filter. By isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and filtering a specific product ion in the third quadrupole (Q3), GC-MS/MS effectively eliminates matrix background, drastically improving the signal-to-noise (S/N) ratio and enabling robust sub-ppb detection.

Pathway A Piperidin-2-one (δ-valerolactam) C 1-Nitrosopiperidin-2-one (Target Analyte) A->C Electrophilic Substitution B Nitrosating Agent (e.g., NO+, N2O3) B->C N-Nitrosation

Figure 1: Electrophilic N-nitrosation of piperidin-2-one yielding 1-nitrosopiperidin-2-one.

Experimental Protocol: Sample Preparation Workflow

To ensure a self-validating system, this protocol utilizes a targeted Liquid-Liquid Extraction (LLE) method coupled with isotopic dilution.

Causality of Reagent Selection:

  • 0.1M NaOH (Aqueous Phase): The use of an alkaline aqueous phase serves a critical purpose. It disrupts API-excipient binding and ionizes acidic functional groups (e.g., carboxylic acids, tetrazoles) on the API. This forces the bulk matrix to remain in the aqueous layer, preventing inlet contamination and matrix-induced signal suppression in the MS source[3].

  • Dichloromethane (DCM): DCM is selected as the extraction solvent due to its high density relative to water (allowing for easy recovery of the bottom organic layer) and its excellent solvation power for semi-volatile, neutral nitrosamines.

  • Internal Standard (IS): N-Nitrosodi-n-propylamine-d14 (NDPA-d14) is spiked prior to extraction. Because it shares similar partitioning coefficients with cyclic nitrosamines, it intrinsically corrects for any extraction losses or GC injection volume variations.

Step-by-Step LLE Protocol
  • Matrix Dispersion: Weigh exactly 250 mg of the homogenized API or crushed drug product into a 15 mL polypropylene centrifuge tube.

  • Alkaline Solvation: Add 10.0 mL of 0.1M NaOH. Vortex vigorously for 5 minutes to fully disperse the matrix and ionize acidic interferences.

  • Spiking: Add 50 µL of the NDPA-d14 Internal Standard solution (100 ppb in methanol).

  • Extraction: Add exactly 2.0 mL of GC-MS grade Dichloromethane (DCM). Shake mechanically for 10 minutes to ensure complete partitioning of 1-nitrosopiperidin-2-one into the organic phase.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 5 minutes at 4 °C to break any emulsions.

  • Isolation: Carefully extract the bottom DCM layer using a glass Pasteur pipette. Filter through a 0.22 µm PTFE syringe filter directly into an amber GC vial.

Workflow Step1 1. Weigh API Matrix (250 mg) Step2 2. Add 10 mL 0.1M NaOH & Vortex (5 min) Step1->Step2 Disperse Matrix Step3 3. Add 2.0 mL DCM & Isotopic IS Step2->Step3 Ionize Acidic Interferences Step4 4. Liquid-Liquid Extraction (Shake 10 min) Step3->Step4 Partition Analytes Step5 5. Centrifugation (10,000 x g, 5 min) Step4->Step5 Phase Separation Step6 6. Extract Organic Layer (Bottom Phase) Step5->Step6 Isolate Target Step7 7. GC-MS/MS Analysis (MRM Mode) Step6->Step7 2 µL Injection

Figure 2: Liquid-Liquid Extraction (LLE) workflow for nitrosamine isolation from API matrices.

Instrumental Parameters (GC-MS/MS)

The GC-MS/MS conditions are optimized to prevent thermal degradation of the nitrosamine while ensuring sharp peak shapes. A mid-polarity DB-624 column is utilized because polar lactam-based nitrosamines can exhibit severe peak tailing on standard non-polar (e.g., DB-5) phases[4].

Table 1: Gas Chromatography (GC) Parameters
ParameterSettingScientific Rationale
Column DB-624 (30 m × 0.25 mm, 1.4 µm)Mid-polarity phase reduces tailing; thick film increases retention capacity for volatile impurities.
Injection Volume 2 µL, SplitlessMaximizes the transfer of trace analytes to the column.
Inlet Temperature 250 °CEnsures complete vaporization without inducing thermal degradation of the nitrosamine.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains optimal linear velocity across the entire temperature gradient.
Oven Program 50°C (1 min)

20°C/min to 250°C (3 min)
Focuses volatile analytes at the head of the column, followed by rapid, sharp elution.
Table 2: Mass Spectrometry (MS/MS) MRM Transitions

Note: The primary fragmentation pathway for 1-nitrosopiperidin-2-one under Electron Ionization (EI) involves the characteristic loss of the nitroso radical (NO•, -30 Da), followed by the loss of carbon monoxide (CO, -28 Da) from the lactam ring.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)PurposeMechanistic Rationale
1-Nitrosopiperidin-2-one 128.198.110QuantifierLoss of NO• radical
1-Nitrosopiperidin-2-one 128.170.120QualifierLoss of NO• + CO
NDPA-d14 (IS) 144.2114.212Internal StandardLoss of NO• from deuterated IS

Method Validation & Self-Validating System

To ensure absolute trustworthiness of the generated data, the analytical sequence must be designed as a self-validating system in accordance with ICH Q2(R1) and FDA guidelines[5][6].

  • System Suitability Testing (SST): Before running matrix samples, a 10 ppb standard must be injected. The system is only deemed suitable if the S/N ratio for the quantifier transition is

    
     10, and the peak asymmetry factor is between 0.8 and 1.5.
    
  • Matrix Spiking (Accuracy via Causality): Because matrix effects (signal enhancement or suppression) are highly variable depending on the API, an unspiked API sample and an API sample spiked at the Acceptable Intake (AI) limit (e.g., 26.5 ng/day equivalent) must be prepared simultaneously[5]. The recovery of the spiked sample proves the extraction efficiency in that specific chemical environment.

  • Isotopic Dilution: The constant response of the NDPA-d14 internal standard across all vials validates that the GC inlet is not failing and that extraction volumes were consistent.

Table 3: Representative Validation Data
Validation ParameterTarget Specification (Regulatory)Representative GC-MS/MS Result
Limit of Detection (LOD)

5 ppb
1.5 ppb (S/N > 3)
Limit of Quantitation (LOQ)

15 ppb
5.0 ppb (S/N > 10)
Linearity (

)

0.995 (Range: 5 - 100 ppb)
0.9992
Matrix Recovery 70% - 130%92%

4% (at 10 ppb spike level)
Injection Repeatability %RSD

10% (n=6)
3.5%

References

  • U.S. Food and Drug Administration (FDA). "CDER Nitrosamine Impurity Acceptable Intake Limits." FDA.gov. Available at:[Link][6]

  • Agilent Technologies. "Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation." Agilent.com. Available at:[Link][7]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Nitrosamines by GC-MS/MS (OMCL Network)." EDQM.eu. Available at:[Link][3]

  • ResolveMass Laboratories. "GC-MS Method Development for Nitrosamine Testing." ResolveMass.ca. Available at:[Link][5][8]

  • Shimadzu Corporation. "High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS." Shimadzu.com. Available at: [Link][4]

Sources

Application

Application Note: Sample Preparation Strategies for 1-Nitrosopiperidin-2-one Analysis in Pharmaceutical Matrices

Part 1: Executive Summary & Chemical Intelligence[1] The Analytical Challenge The analysis of 1-Nitrosopiperidin-2-one (NPip-2-one) represents a distinct challenge compared to standard dialkyl nitrosamines (like NDMA or...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Intelligence[1]

The Analytical Challenge

The analysis of 1-Nitrosopiperidin-2-one (NPip-2-one) represents a distinct challenge compared to standard dialkyl nitrosamines (like NDMA or NDEA).[1] Unlike its reduced analog N-nitrosopiperidine (NPIP), NPip-2-one is a cyclic nitrosamide .[1]

This structural distinction dictates the entire sample preparation strategy.[1] Nitrosamides are chemically more reactive and less stable than nitrosamines.[1] They are susceptible to rapid hydrolysis in alkaline conditions and significant photodegradation.[1] Standard "crush and shoot" methods used for stable nitrosamines often fail here, leading to under-estimation (false negatives) or variable recovery.[1]

Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyValue / CharacteristicImpact on Protocol
Structure Cyclic Nitrosamide (Lactam)High Instability: Labile N-N bond; sensitive to UV and Base.[1]
Formula C₅H₈N₂O₂MW: 128.13 g/mol
LogP (Est.) -0.5 to 0.1Polar: High water solubility.[1] Poor extraction into Hexane/Heptane.[1]
pKa ~ -2 (Conjugate acid)Neutral in standard aqueous workups.[1]
Reactivity Acylating agentAvoid Base: Hydrolyzes to Piperidin-2-one + Nitrite in NaOH.[1]

Part 2: Critical Control Points (The "Why" Behind the Steps)

Before starting benchwork, three critical controls must be implemented to ensure data integrity.

  • pH Control is Non-Negotiable:

    • Risk:[1][2][3] Nitrosamides decompose rapidly in alkaline solution (pH > 8) via nucleophilic attack on the carbonyl carbon.[1]

    • Control: All extraction solvents and diluents must be neutral or slightly acidic (0.1% Formic Acid).[1] Never use basic extraction buffers (e.g., Ammonium Hydroxide) often used for amine impurities.[1]

  • Photoprotection:

    • Risk:[1][2][3] The N-NO bond is chromophoric and cleaves under UV/Vis light.[1]

    • Control: Use amber glassware for all steps. If amber glass is unavailable, wrap vessels in aluminum foil. Perform extractions under low-UV (yellow) lighting if possible.[1]

  • In-Situ Formation Inhibition:

    • Risk:[1][2][3] If the matrix contains Piperidin-2-one (a common lactam impurity) and trace nitrites, NPip-2-one can form during sample prep, causing false positives.[1]

    • Control: Spike extraction solvents with Sulfamic Acid (50 mM) or Ascorbic Acid (100 mM) to scavenge residual nitrite immediately upon dissolution.[1]

Part 3: Sample Preparation Protocols

Decision Matrix: Selecting the Right Workflow

PrepWorkflow Start Start: Sample Type SolubleAPI Soluble API (Low Matrix Effect) Start->SolubleAPI Complex Insoluble Matrix / Finished Dosage Form Start->Complex Liquid Liquid Formulation Start->Liquid Direct Protocol A: Direct Dilution SolubleAPI->Direct Clean API SPE Protocol C: Solid Phase Extraction SolubleAPI->SPE Ion Suppression? SLE Protocol B: SLE / Centrifugation Complex->SLE Standard Complex->SPE High Sensitivity Req. Liquid->SPE Enrichment Needed

Caption: Decision tree for selecting the optimal sample preparation strategy based on matrix complexity and sensitivity requirements.

Protocol A: Direct Extraction (Solid Liquid Extraction - SLE)

Best for: Drug Substances (API) and simple tablets with high solubility.

Reagents:

  • Extraction Solvent: Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.[1]

  • Internal Standard (IS): N-Nitrosopiperidine-d4 (NPIP-d4) or NDMA-d6 (if NPIP-d4 unavailable).[1] Note: Deuterated NPip-2-one is rare; NPIP-d4 is the closest structural surrogate.[1]

Procedure:

  • Weighing: Accurately weigh 100 mg of API or powdered tablet into a 15 mL amber centrifuge tube.

  • Inhibition: Add 50 µL of 1M Sulfamic Acid (aq) directly to the powder.[1]

  • IS Addition: Add IS working solution to achieve a final concentration of 10 ng/mL.

  • Dissolution: Add 4.95 mL of Extraction Solvent.

  • Extraction: Vortex vigorously for 1 minute. Mechanical shake for 20 minutes at Room Temp (protect from light).

    • Expert Note: Do not use ultrasonic baths if temperature cannot be controlled.[1] Heat degrades nitrosamides.[1]

  • Clarification: Centrifuge at 4,500 x g for 10 minutes at 5°C.

  • Filtration: Filter supernatant through a 0.2 µm PTFE or Regenerated Cellulose (RC) filter into an amber HPLC vial.

    • Avoid: Nylon filters (can adsorb nitrosamines).[1]

Protocol B: Solid Phase Extraction (SPE) Enrichment

Best for: Complex matrices, liquid formulations, or when LOQ < 1 ng/g is required.

Cartridge Selection: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg / 3 mL.[1]

Procedure:

  • Sample Pre-treatment: Dissolve/extract 200 mg sample in 5 mL Water (0.1% Formic Acid). Centrifuge to remove insolubles.[1][4]

  • Conditioning:

    • 3 mL Methanol

    • 3 mL Water (0.1% Formic Acid)

  • Loading: Load the aqueous sample supernatant (approx. 4 mL) onto the cartridge at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 3 mL Water (0.1% Formic Acid) - removes salts/buffers.[1]

    • Wash 2: 3 mL 5% Methanol in Water - removes highly polar matrix components.[1]

    • Dry:[1] Apply vacuum for 2 minutes.[1]

  • Elution: Elute with 2 x 1.5 mL Methanol (100%).

  • Concentration (Critical Step):

    • Evaporate eluate under a gentle stream of Nitrogen at ambient temperature (max 30°C).

    • Warning: Do not heat above 35°C. Nitrosamides are volatile and thermally labile.[1]

    • Reconstitute in 0.5 mL Mobile Phase A/B (90:10).

Part 4: Instrumental Analysis (LC-MS/MS)

Due to the polarity of NPip-2-one, Reversed-Phase LC with APCI (Atmospheric Pressure Chemical Ionization) is preferred, though ESI (Electrospray) is acceptable if sensitivity is sufficient.

Chromatographic Conditions
  • Column: Biphenyl or C18 (High carbon load).[1]

    • Recommendation: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) provides superior selectivity for cyclic nitrosamines vs. matrix.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile to avoid "nitrosamine artifacts" sometimes seen with poor quality ACN.[1]

Mass Spectrometry Parameters (MRM)
  • Ionization: APCI+ (Positive Mode) or ESI+.[1]

  • Source Temp: 350°C (Keep lower than standard 500°C to prevent thermal degradation).

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
1-Nitrosopiperidin-2-one 129.1 99.1 15 - 20Loss of NO (-30 Da)
129.155.125 - 30Ring cleavage
129.141.135Alkyl fragment

Expert Insight: The 129 -> 99 transition is the "Quantifier" (most abundant).[1] The 129 -> 55 is the "Qualifier".[1] Ensure the ion ratio is consistent with standards.

Part 5: Method Validation & Troubleshooting

Validation Criteria (per ICH Q2(R2) / USP <1469>)
  • Limit of Quantitation (LOQ): Must meet < 26.5 ng/day intake limits. For a 1g daily dose, LOQ must be ≤ 26.5 ppb.[1]

  • Recovery: Acceptable range 70% - 130% (Standard) or 80-120% (Optimized).[1]

  • Linearity: R² > 0.990 over range 10% to 150% of specification limit.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Thermal degradation during evaporation.[1]Reduce N₂ evap temp to < 30°C. Use "Keep Wet" approach (don't dry completely).[1]
High Background Contaminated solvents or filters.[1]Use LC-MS grade solvents.[1] Switch from Nylon to PTFE filters.
Ghost Peaks In-situ formation in autosampler.[1]Ensure autosampler is cooled (4°C). Verify Sulfamic Acid was added.
Poor Peak Shape Solvent mismatch.[1]Reconstitution solvent must match initial mobile phase conditions (High Aqueous).[1]

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines.[1] (2025).[1][4] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] (2024).[1][6] Available at: [Link]

  • Lhasa Limited. Carcinogenic Potency Database (CPDB) & Nitrosamine Impurity Data.[1] (2025).[1][4] Used for structural read-across and toxicity assessment of cyclic nitrosamides.[1] Available at: [Link]

  • Separation Science. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025).[1][4] Detailed discussion on APCI vs ESI for nitrosamines. Available at: [Link]

Sources

Method

Application Note: Qualification and Use of 1-Nitrosopiperidin-2-one as a Reference Standard

Executive Summary This Application Note provides a comprehensive framework for utilizing 1-Nitrosopiperidin-2-one (CAS: 55556-90-6) as a reference standard in the quantification of mutagenic impurities. Unlike the highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive framework for utilizing 1-Nitrosopiperidin-2-one (CAS: 55556-90-6) as a reference standard in the quantification of mutagenic impurities. Unlike the highly potent dialkyl nitrosamines (e.g., NDMA, NDEA), 1-Nitrosopiperidin-2-one is an N-nitroso lactam . This structural distinction is critical; the presence of the carbonyl group adjacent to the nitrogen alters the metabolic activation pathway compared to traditional nitrosamines.

This guide addresses the specific challenges of N-nitroso lactams—namely their polarity, potential for hydrolysis, and unique fragmentation patterns in mass spectrometry—and provides a self-validating workflow for their control in drug substances and products.

Compound Dossier: The Reference Standard

Before initiating any analytical workflow, the reference standard must be fully characterized. 1-Nitrosopiperidin-2-one is distinct from N-Nitrosopiperidine (NPIP); the latter is a volatile amine, while the former is a polar lactam.

PropertySpecificationTechnical Insight
Chemical Name 1-Nitrosopiperidin-2-oneAlso known as N-Nitroso-2-piperidinone or N-Nitrosovalerolactam.
CAS Number 55556-90-6Critical: Do not confuse with N-Nitrosopiperidine (CAS 100-75-4).
Molecular Formula C₅H₈N₂O₂High oxygen content increases polarity relative to alkyl nitrosamines.
Molecular Weight 128.13 g/mol Monoisotopic Mass: 128.0586 Da.
Solubility Water, Methanol, DMSOHigh water solubility requires careful LC method development to prevent early elution (void volume).
Stability Photosensitive; Hydrolytically unstable at high pHThe N-NO bond is labile. Lactam ring opening can occur under strong basic conditions.

Regulatory Strategy: The CPCA Framework[1]

The control limit for 1-Nitrosopiperidin-2-one is determined by the Carcinogenic Potency Categorization Approach (CPCA) , as detailed in FDA and EMA guidance.[1] Unlike simple nitrosamines, the lactam structure reduces the electron density on the nitrogen, potentially lowering the alpha-hydroxylation rate (the activation step for mutagenicity).

CPCA Decision Tree Logic

The following diagram illustrates how to categorize this impurity to determine its Acceptable Intake (AI).

CPCA_Flow Start Evaluate 1-Nitrosopiperidin-2-one Structure Check_H Does it have alpha-hydrogens? Start->Check_H Check_EWG Are there Electron Withdrawing Groups (EWG) near the N-NO? Check_H->Check_EWG Yes (C3 position) Score Calculate Potency Score (Lactam Carbonyl is an EWG) Check_EWG->Score Yes (C2 Carbonyl) Limit Assign CPCA Category (Likely Category 3 or 4) Score->Limit AI_Calc Calculate Limit (ppm) Limit = AI (ng/day) / MDD (mg/day) Limit->AI_Calc

Figure 1: CPCA Logic Flow. The carbonyl group at C2 acts as an electron-withdrawing feature, potentially mitigating potency compared to N-nitrosopiperidine.

Strategic Note: If no compound-specific toxicology data exists, manufacturers often default to 1500 ng/day (Category 5) or 100 ng/day (Category 4) depending on the strictness of the score calculation for lactams. Always consult the latest FDA/EMA Appendices for specific listings [1, 2].

Protocol A: Standard Preparation & Handling

Objective: To prepare a stable stock solution without inducing photolytic degradation or hydrolysis.

Materials
  • Reference Standard: 1-Nitrosopiperidin-2-one (>98% purity).

  • Solvent: Methanol (LC-MS Grade). Avoid water for stock solutions to prevent long-term hydrolysis.

  • Glassware: Amber (actinic) volumetric flasks.

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.0 mg of the standard into a 10 mL amber volumetric flask.

    • Why: Amber glass blocks UV light (<400 nm), which cleaves the N-NO bond.

  • Dissolution: Dissolve in 100% Methanol. Sonicate for 2 minutes if necessary.

    • Concentration: 1.0 mg/mL (1000 ppm).

  • Storage: Aliquot into 1 mL amber HPLC vials. Store at -20°C.

    • Shelf Life: 6 months (re-validate purity if stored longer).

  • Working Standard: Dilute the stock with Water:Methanol (90:10 v/v) daily.

    • Caution: Do not store aqueous dilutions overnight. The lactam ring is susceptible to hydrolysis in aqueous buffers over time.

Protocol B: LC-MS/MS Method Development

Objective: Quantify 1-Nitrosopiperidin-2-one at trace levels (LOQ < 10% of the AI limit).

Analytical Strategy

Because 1-Nitrosopiperidin-2-one is polar, it elutes early on standard C18 columns. We utilize a Biphenyl or Polar C18 stationary phase to enhance retention via pi-pi interactions and polar embedding.

Instrument Parameters
ParameterSettingRationale
Ionization APCI (Positive Mode)APCI is preferred over ESI for small nitrosamines to reduce matrix suppression and solvent adduct formation.
Column Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)Biphenyl phases offer superior selectivity for nitroso-compounds compared to C18.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the nitrosamine and aids protonation [M+H]+.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol provides better sensitivity for nitrosamines in APCI than Acetonitrile.
Flow Rate 0.4 mL/minOptimal for APCI desolvation.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects on peak shape.
MRM Transitions (Mass Spectrometry)[2]

The parent ion is [M+H]⁺ = 129.1.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
Quantifier 129.199.115 - 20Loss of NO radical (M - 30). Characteristic of N-nitrosamines.
Qualifier 129.171.125 - 35Ring fragmentation (Loss of CO from the lactam).
Qualifier 129.155.140Further ring disintegration.

Note: Collision energies are instrument-dependent (e.g., Thermo vs. Sciex) and must be optimized during the tuning phase.

Protocol C: Sample Preparation Workflow

Objective: Extract the impurity from the drug matrix while minimizing artifacts.

Sample_Prep Sample Drug Substance (Powder/Tablet) Weigh Weigh ~100 mg Sample->Weigh Extract Add 5 mL Water:MeOH (50:50) Vortex & Sonicate (15 min) Weigh->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Filter Filter Supernatant (0.2 µm PVDF) Centrifuge->Filter Analyze LC-MS/MS Injection Filter->Analyze

Figure 2: Extraction Workflow. A 50:50 Water:Methanol mix is chosen to balance solubility of the polar lactam impurity with the solubility of the API.

Critical Control Points (Self-Validating Steps)
  • In-Situ Formation Check: To verify that the analysis itself isn't creating nitrosamines, perform a "Artifact Check."

    • Method: Spike the sample with Sulfamic Acid (50 mM) during extraction. Sulfamic acid scavenges residual nitrite. If the nitrosamine signal decreases in the sulfamic acid sample compared to the standard extraction, your method is generating artifacts [3].

  • Recovery Spike: Spike the sample matrix with 1-Nitrosopiperidin-2-one at the Specification Level (e.g., 30 ng/g). Recovery must be 70-130%.

Troubleshooting & Interferences

Issue: Low Sensitivity (High LOQ)
  • Cause: Poor ionization or ion suppression.

  • Solution: Switch from ESI to APCI. If already using APCI, ensure the corona discharge current is optimized (typically 3-5 µA).

  • Causality: Small, polar molecules like 1-Nitrosopiperidin-2-one suffer from "charge competition" in ESI mode when co-eluting with high-concentration API. APCI relies on gas-phase chemical ionization, which is less susceptible to matrix suppression.

Issue: Peak Tailing
  • Cause: Interaction with silanols on the column or solvent mismatch.

  • Solution: Ensure the sample diluent matches the initial mobile phase conditions (high water content). Using 100% Methanol as a diluent for a polar analyte often causes "breakthrough" or split peaks on a Reverse Phase column.

Issue: Signal Instability
  • Cause: Photolysis.

  • Solution: Verify that the autosampler is dark/covered. 1-Nitrosopiperidin-2-one degrades rapidly (half-life < 1 hour) in direct sunlight.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[2][1][3][4] Guidance for Industry. (2024). [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[1] EMA/409815/2020. (2023). [Link]

Sources

Application

in vitro assays to assess the mutagenicity of 1-Nitrosopiperidin-2-one

Application Note: Mutagenicity Assessment of 1-Nitrosopiperidin-2-one Executive Summary & Biological Context 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone) presents a unique toxicological challenge compa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mutagenicity Assessment of 1-Nitrosopiperidin-2-one

Executive Summary & Biological Context

1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone) presents a unique toxicological challenge compared to standard N-nitrosamines like N-nitrosopiperidine (NPIP). While NPIP is a stable secondary amine requiring metabolic activation (CYP450) to exert mutagenicity, 1-Nitrosopiperidin-2-one contains a lactam (cyclic amide) functionality .[1]

Critical Distinction: N-nitrosoamides are chemically reactive electrophiles.[1] Unlike N-nitrosamines, they are often direct-acting mutagens that do not strictly require metabolic activation to alkylate DNA.[1][2] They are susceptible to nucleophilic attack at the carbonyl carbon, leading to ring opening and the spontaneous generation of diazonium ions at physiological pH.

Therefore, standard "Nitrosamine" protocols that heavily prioritize S9 metabolic activation may underestimate the risk if the -S9 (without activation) condition is not rigorously optimized. This guide outlines a "Dual-Mechanism" approach to capture both direct alkylation and potential metabolite-driven genotoxicity.[1]

Mechanism of Action: The "Lactam Instability"

The mutagenicity of 1-Nitrosopiperidin-2-one is driven by its ability to act as an alkylating agent.[1] The presence of the carbonyl group adjacent to the nitrogen destabilizes the N-N bond relative to simple nitrosamines.

Figure 1: Proposed Decomposition & DNA Alkylation Pathway

G Start 1-Nitrosopiperidin-2-one (Cyclic N-Nitrosoamide) Step1 Nucleophilic Attack (OH- / H2O at Carbonyl) Start->Step1 Physiological pH Step2 Ring Opening (Unstable Intermediate) Step1->Step2 Hydrolysis Step3 Diazonium Ion Formation Step2->Step3 Decarboxylation End DNA Alkylation (Guanine Adducts) Step3->End Covalent Bond

Caption: Pathway showing the direct breakdown of 1-Nitrosopiperidin-2-one into reactive alkylating species without enzymatic activation.

Assay Selection Strategy

To validate the safety profile of this impurity, we employ a tiered approach compliant with ICH M7(R1) and OECD guidelines, but optimized for unstable alkylators.

AssayPurposeCritical Optimization for NPIP-2-one
Bacterial Reverse Mutation (Ames) Detect gene mutations (Base-pair substitutions).[1][3]Pre-incubation Method is mandatory.[1] Plate incorporation is insufficient for detecting short-lived alkylating intermediates.[1]
In Vitro Micronucleus (MN) Detect chromosomal damage (Clastogenicity/Aneugenicity).Use Cytochalasin B block to ensure analysis is restricted to dividing cells (binucleated).[1]

Protocol 1: Enhanced Ames Test (Pre-incubation)

Guideline Alignment: OECD 471 Objective: Detect base-pair substitution mutations induced by direct alkylation.[1]

A. Strain Selection
  • TA1535 & TA100: Critical. These strains carry the hisG46 mutation, which is highly sensitive to alkylating agents (GC

    
     AT transitions).
    
  • TA98: Detects frameshifts (less likely for this molecule but required by guidelines).

  • E. coli WP2 uvrA: Detects cross-linking agents and oxidative damage.[1]

B. Metabolic Activation System (S9)
  • Source: Rat Liver S9 (Aroclor 1254 or Phenobarbital/

    
    -naphthoflavone induced).[1]
    
  • Concentration: 10% v/v in S9 mix (High concentration recommended for nitrosamines).

  • Note: While NPIP-2-one is direct-acting, S9 is included to detect if metabolites (via

    
    -hydroxylation) are more potent than the parent.[1]
    
C. Experimental Workflow

Figure 2: Pre-incubation Workflow for Labile Nitrosamides

Ames cluster_0 Preparation Phase Bacteria Bacterial Culture (1-2 x 10^9 cells/mL) Step1 1. Combine in Sterile Tube: 0.1 mL Bacteria + 0.1 mL Test Article + 0.5 mL S9/Buffer Bacteria->Step1 Compound Test Article (1-Nitrosopiperidin-2-one) Compound->Step1 Mix S9 Mix (+S9) OR Buffer (-S9) Mix->Step1 Step2 2. Pre-Incubation 20-30 mins @ 37°C (Shaking) Step1->Step2 CRITICAL STEP: Allows direct alkylation Step3 3. Add Molten Top Agar (2.0 mL containing Histidine/Biotin) Step2->Step3 Step4 4. Pour onto Minimal Glucose Plates Step3->Step4 Step5 5. Incubate Plates 48-72 hours @ 37°C Step4->Step5

Caption: The pre-incubation step allows the unstable N-nitrosoamide to react with bacterial DNA before the agar matrix limits diffusion.[1]

D. Step-by-Step Methodology
  • Solvent Choice: Dissolve 1-Nitrosopiperidin-2-one in sterile distilled water if possible.[1] If DMSO is required, ensure concentration

    
    L/plate to avoid toxicity, but be aware DMSO can scavenge some free radicals.
    
  • Dose Range: 5 concentrations (e.g., 0.5 to 5000

    
     g/plate ).
    
  • Execution:

    • Aliquot 0.1 mL of fresh overnight bacterial culture into sterile tubes.

    • Add 0.1 mL of test article solution.[1]

    • Add 0.5 mL of Phosphate Buffer (for -S9) or S9 Mix (for +S9).[1]

    • Incubate for 20 minutes at 37°C with shaking. This is the causality of the protocol: It maximizes contact between the short-lived diazonium species and the bacteria.

    • Add 2.0 mL of molten top agar (

      
      C) containing trace Histidine/Biotin.
      
    • Vortex briefly and pour onto minimal glucose agar plates.

  • Controls (Self-Validating System):

    • Negative: Solvent alone.[1]

    • Positive (-S9): Sodium Azide (TA100/1535) or MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) – MNNG is structurally analogous as a direct alkylating nitrosamide.[1]

    • Positive (+S9): 2-Aminoanthracene (promutagen).[1]

Protocol 2: In Vitro Micronucleus Assay (CBMN)

Guideline Alignment: OECD 487 Objective: Confirm if the alkylation causes chromosomal breakage (clastogenicity).

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]

  • Treatment:

    • Short Treatment (3-4h): +/- S9. Followed by wash and recovery.[1]

    • Continuous Treatment (24h): -S9 only. Crucial for detecting direct-acting agents that may have slower kinetics or cell cycle delays.[1]

  • Cytochalasin B: Add after treatment (or during, for continuous) to block cytokinesis.

  • Scoring: Analyze 2000 binucleated cells per concentration for the presence of micronuclei (MN).

  • Criteria: A statistically significant increase in MN frequency (>2-fold over control) with a dose-response trend indicates a positive result.

Data Interpretation & Reporting

Summarize results in the following format to ensure clarity for regulatory submission.

Table 1: Ames Test Acceptance Criteria

Result TypeCriteriaInterpretation
Negative No dose-dependent increase; all counts < 2x solvent control.Non-mutagenic under tested conditions.[1]
Positive (+S9) >2-fold increase (TA100) or >3-fold (TA1535) with S9 only.Requires metabolic activation (Pro-mutagen).
Positive (-S9) >2-fold increase (TA100) or >3-fold (TA1535) WITHOUT S9.[1]Direct-acting mutagen (Likely due to lactam instability).[1]

Expert Insight: If 1-Nitrosopiperidin-2-one is positive in -S9 strains (TA1535/TA100), it confirms the "direct alkylating" hypothesis typical of N-nitrosoamides.[1] If it is only positive in +S9 , it behaves more like a traditional nitrosamine, suggesting the ring structure is surprisingly stable. Historical data suggests the former (Direct Acting) is highly probable.

References

  • Lijinsky, W. (1987).[2] "Carcinogenicity and mutagenicity of N-nitroso compounds." Molecular Toxicology, 1(1), 107-119.

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.

  • ICH. (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • Prival, M. J., et al. (1979). "Utility of the Salmonella/mammalian microsome assay for the determination of the mutagenicity of N-nitroso compounds." Mutation Research/Environmental Mutagenesis, 67(1), 21-33.

Sources

Method

Application of 1-Nitrosopiperidin-2-one in Mechanistic Toxicology Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide on the application of 1-Nitrosopiperidin-2-one in mechanistic toxicology studies. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 1-Nitrosopiperidin-2-one in mechanistic toxicology studies. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental design, ensuring a comprehensive understanding of its toxicological evaluation.

Introduction: The Toxicological Significance of 1-Nitrosopiperidin-2-one

1-Nitrosopiperidin-2-one belongs to the N-nitroso compound (NOC) class, a group of chemicals of significant toxicological concern due to the potent carcinogenic and mutagenic properties of many of its members.[1][2] The presence of a nitroso group attached to a nitrogen atom within a cyclic amide structure suggests a potential for metabolic activation to a reactive species that can interact with cellular macromolecules, including DNA. While specific toxicological data for 1-Nitrosopiperidin-2-one is limited, its structural similarity to other cyclic nitrosamines, such as N-nitrosopiperidine, provides a strong basis for predicting its toxicological profile and for designing mechanistic studies.[3][4][5]

N-nitroso compounds are generally not directly genotoxic but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to exert their effects.[6][7][8] This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that can generate highly reactive electrophiles.[9][10] These electrophiles can then form covalent adducts with DNA, which, if not repaired, can lead to mutations and initiate carcinogenesis.[8][11][12]

This guide will detail the application of 1-Nitrosopiperidin-2-one as a model compound to investigate these fundamental mechanisms of N-nitroso compound toxicity.

Core Mechanistic Investigations

The toxicological assessment of 1-Nitrosopiperidin-2-one should focus on three key areas:

  • Metabolic Activation: Identifying the specific CYP enzymes responsible for its bioactivation.

  • Genotoxicity: Determining its potential to cause DNA damage and mutations.

  • Cytotoxicity: Assessing its ability to induce cell death.

The following sections provide detailed protocols and the scientific rationale for investigating each of these areas.

Part 1: Metabolic Activation Studies

The metabolic activation of N-nitroso compounds is a critical initiating step in their toxicity.[6][8] Understanding which enzymes are involved is crucial for risk assessment.

Experimental Workflow: Identifying Activating Enzymes

cluster_0 In Vitro Metabolism Incubate Incubate 1-Nitrosopiperidin-2-one with: - Human Liver Microsomes (HLM) - Specific recombinant CYP enzymes Metabolite_ID Metabolite Identification (LC-MS/MS) Incubate->Metabolite_ID Analyze reaction mixture Inhibition CYP Inhibition Assay (Identify specific inhibitors) Incubate->Inhibition Test with specific CYP inhibitors Enzyme_Kinetics Enzyme Kinetics (Determine Km and Vmax) Metabolite_ID->Enzyme_Kinetics Quantify metabolite formation

Caption: Workflow for identifying enzymes involved in 1-Nitrosopiperidin-2-one metabolism.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes and Recombinant CYPs

Objective: To determine if 1-Nitrosopiperidin-2-one is metabolized by liver enzymes and to identify the specific CYP isoforms involved.

Rationale: Human liver microsomes (HLM) contain a mixture of drug-metabolizing enzymes and are a standard in vitro system for studying hepatic metabolism. Recombinant CYPs allow for the precise identification of the specific enzymes responsible for a metabolic pathway.

Materials:

  • 1-Nitrosopiperidin-2-one

  • Human Liver Microsomes (pooled)

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, CYP3A4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLM or a specific recombinant CYP enzyme, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate Reaction: Add 1-Nitrosopiperidin-2-one to the mixture to initiate the metabolic reaction. A range of concentrations should be tested to assess concentration-dependent metabolism.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched mixture to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and any potential metabolites. The expected primary metabolic pathway is α-hydroxylation.

Data Analysis:

  • Compare the rate of metabolism in HLM to that in individual recombinant CYPs to identify the major contributing enzymes.

  • Perform enzyme kinetic analysis (Michaelis-Menten) to determine the Km and Vmax for the primary metabolic pathway.

Part 2: Genotoxicity Assessment

Genotoxicity testing is essential to determine the potential of 1-Nitrosopiperidin-2-one to damage genetic material.[13][14]

Signaling Pathway: DNA Adduct Formation and Mutagenesis

cluster_1 Genotoxicity Pathway NOC 1-Nitrosopiperidin-2-one Metabolic_Activation Metabolic Activation (CYP-mediated α-hydroxylation) NOC->Metabolic_Activation Electrophile Reactive Electrophile (Diazonium ion) Metabolic_Activation->Electrophile DNA_Adduct DNA Adduct Formation Electrophile->DNA_Adduct Mutation Mutation (e.g., G:C to A:T transitions) DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed pathway for 1-Nitrosopiperidin-2-one induced genotoxicity.

Protocol 2: Enhanced Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of 1-Nitrosopiperidin-2-one in the presence of metabolic activation.

Rationale: The Ames test is a widely used and regulatory-accepted assay for detecting mutagenic compounds.[15] An "enhanced" version is often necessary for N-nitroso compounds, utilizing hamster liver S9 for more efficient metabolic activation.[15][16]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • 1-Nitrosopiperidin-2-one

  • Hamster liver S9 fraction (induced)

  • S9 co-factor mix (e.g., NADP, G6P)

  • Top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., 2-aminoanthracene for strains with S9, sodium azide for TA1535 without S9)

  • Negative control (vehicle)

Procedure:

  • Preparation: Prepare serial dilutions of 1-Nitrosopiperidin-2-one.

  • Metabolic Activation: Mix the S9 fraction with the co-factor mix to prepare the S9 mix.

  • Exposure: In a test tube, combine the Salmonella tester strain, the test compound dilution (or control), and the S9 mix (for assays with metabolic activation).

  • Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This pre-incubation step is crucial for the metabolic activation of nitrosamines.

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

Data Analysis:

  • A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Protocol 3: In Vitro Micronucleus Test in Human Cells

Objective: To evaluate the potential of 1-Nitrosopiperidin-2-one to induce chromosomal damage in mammalian cells.

Rationale: The micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events. Using human cells (e.g., TK6 or HepaRG) provides more relevant data for human risk assessment.[13][17]

Materials:

  • Human cell line (e.g., TK6 lymphoblastoid cells or metabolically competent HepaRG cells)

  • 1-Nitrosopiperidin-2-one

  • Hamster liver S9 fraction and co-factor mix (if using TK6 cells)

  • Cell culture medium and supplements

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA dye)

  • Positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9)

  • Negative control (vehicle)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of 1-Nitrosopiperidin-2-one with and without S9 metabolic activation.

  • Exposure: Expose the cells for a short period (e.g., 4 hours) followed by a recovery period, or for a longer continuous period (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to allow for the accumulation of binucleated cells.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Prepare slides by dropping the fixed cell suspension onto clean microscope slides.

  • Staining and Scoring: Stain the slides and score the frequency of micronuclei in binucleated cells under a microscope.

Data Analysis:

  • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Part 3: Cytotoxicity Assessment

Evaluating cytotoxicity is crucial for understanding the overall toxic potential of 1-Nitrosopiperidin-2-one and for determining appropriate concentrations for genotoxicity assays.

Protocol 4: Cell Viability Assay (e.g., MTT or LDH release)

Objective: To determine the concentration range of 1-Nitrosopiperidin-2-one that causes cell death.

Rationale: The MTT assay measures mitochondrial activity, an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity.

Materials:

  • Human cell line (e.g., HepG2, a human liver carcinoma cell line with some metabolic capacity)

  • 1-Nitrosopiperidin-2-one

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • LDH assay kit

  • 96-well plates

  • Plate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of 1-Nitrosopiperidin-2-one for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Table 1: Summary of Proposed Toxicological Endpoints and Assays
Toxicological EndpointIn Vitro AssayKey Parameters MeasuredExpected Outcome for a Positive Compound
Metabolic Activation HLM/Recombinant CYP MetabolismRate of parent compound disappearance, formation of hydroxylated metabolitesMetabolism by specific CYP isoforms (e.g., CYP2E1, CYP2A6)
Mutagenicity Enhanced Ames TestNumber of revertant coloniesDose-dependent increase in revertants (≥2-fold over background)
Clastogenicity/Aneugenicity In Vitro Micronucleus TestFrequency of micronucleated cellsDose-dependent increase in micronuclei frequency
Cytotoxicity MTT or LDH AssayCell viability, IC50Dose-dependent decrease in cell viability

Conclusion

The protocols and workflows outlined in this guide provide a robust framework for the mechanistic toxicological evaluation of 1-Nitrosopiperidin-2-one. By systematically investigating its metabolic activation, genotoxicity, and cytotoxicity, researchers can gain a comprehensive understanding of its potential hazards. The insights gained from these studies will be invaluable for regulatory submissions, drug development decisions, and ensuring human safety.

References

  • Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.
  • Schuller, H. M. (1990). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Pharmacology & Therapeutics, 46(1), 95-103.
  • Mei, N., Guo, X., Li, X., Heflich, R. H., & Manjanatha, M. G. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Food and Chemical Toxicology, 177, 113837.
  • Gushgari, A. J., & Halden, R. U. (2018). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines.
  • Dieckhoff, J., Thomas, D., Bringezu, F., & Simon, F. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis.
  • Li, F., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(10), 5567.
  • Rao, T. K., Lijinsky, W., & Epler, J. L. (Eds.). (2012). Genotoxicology of N-Nitroso Compounds. Springer Science & Business Media.
  • Charles River. (2024, May 14). How to Deal with the Nitrosamine Impurities in Human Drugs. Charles River.
  • Mei, N., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.
  • ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating.
  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. tonylutz.net.
  • Toxys. (2025, May 27). New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys.
  • Wagner, E. D., Plewa, M. J., & Richardson, S. D. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Science & Technology, 48(14), 8074–8082.
  • Li, X. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. U.S.
  • Frontiers. (2024, July 16). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem.
  • Longdom Publishing. (2015, June 15). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.
  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.
  • Research Square. (2026, January 23). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.
  • FUJIFILM Wako Chemicals. (n.d.).
  • University of Canterbury. (n.d.). Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. University of Canterbury Research Repository.
  • National Oceanic and Atmospheric Administration. (n.d.). N-NITROSOPIPERIDINE. CAMEO Chemicals.
  • ChemicalBook. (2026, January 13). N-NITROSOPIPERIDINE. ChemicalBook.
  • lookchem. (n.d.). Cas 100-75-4,Piperidine, 1-nitroso-. lookchem.
  • Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines.
  • Research Square. (2025, July 25). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.
  • Li, F., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules (Basel, Switzerland), 27(9), 2933.
  • National Oceanic and Atmospheric Administration. (n.d.). N-NITROSOPIPERIDINE. CAMEO Chemicals.
  • Chou, M. W., Heflich, R. H., & Fu, P. P. (1991). Identification of the major metabolites and DNA adducts formed from 2-nitropyrene in vitro. Carcinogenesis, 12(8), 1429–1434.
  • IARC monographs on the evaluation of the carcinogenic risk of chemicals to man. (1978). N-nitrosopiperidine. IARC monographs on the evaluation of the carcinogenic risk of chemicals to man, 17, 287–301.
  • Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of cancer research and clinical oncology, 112(2), 91–95.
  • Zielonka, J., & Kalyanaraman, B. (2025). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Molecules (Basel, Switzerland), 30(10), 3847.
  • Gubina, N. E., Volk, L. B., Dormitzer, A. F., Michelsen, E. M., Pribyl, L. J., Corrigan, J. J., Dalvie, E. D., Armijo, A. L., Norales, M., Bugher, N. A., Schonvisky, K. M., Plata, D. L., Engelward, B. P., Croy, R. G., Essigmann, J. M., & Fedeles, B. I. (2025). DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice. bioRxiv.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2-Hexanone. U.S. Department of Health and Human Services, Public Health Service.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1-Nitrosopiperidin-2-one LC-MS/MS Analysis

Welcome to the Technical Support Center. As regulatory scrutiny over Nitrosamine Drug Substance-Related Impurities (NDSRIs) intensifies, the accurate quantitation of 1-Nitrosopiperidin-2-one (also known as N-nitroso-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As regulatory scrutiny over Nitrosamine Drug Substance-Related Impurities (NDSRIs) intensifies, the accurate quantitation of 1-Nitrosopiperidin-2-one (also known as N-nitroso-piperidin-2-one or N-nitroso-valerolactam) has become a critical analytical challenge. This portal provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and troubleshooting guides to conquer matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Mechanistic Grounding: The Causality of Matrix Effects

To troubleshoot matrix effects, we must first understand the physicochemical behavior of the analyte. 1-Nitrosopiperidin-2-one (


, MW 128.13) is a low-molecular-weight, highly polar cyclic nitrosamine.

In standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing conventional C18 columns, polar nitrosamines exhibit poor retention, often eluting dangerously close to the void volume[1]. This early elution window is heavily populated by un-retained polar excipients, salts, and potentially high concentrations of the Active Pharmaceutical Ingredient (API).

When these co-eluting matrix components enter the Electrospray Ionization (ESI) source simultaneously with 1-Nitrosopiperidin-2-one, they compete for access to the droplet surface and available charge[2]. Because API and excipients are present at concentrations orders of magnitude higher than the trace-level nitrosamine, they monopolize the ionization process. This leads to severe ion suppression , manifesting as a diminished MS signal, poor spiked recovery, and failure to meet the required Limit of Quantitation (LOQ)[3].

Diagnostic & Mitigation Workflow

The following decision tree outlines the authoritative workflow for diagnosing and neutralizing matrix effects in your LC-MS/MS assay.

G Start Matrix Effect Detected (Signal Drop / Poor Recovery) Assess Post-Column Infusion Map Suppression Zones Start->Assess Chrom Chromatographic Optimization (F5/T3 Columns, Divert Valve) Assess->Chrom Co-elution with API Prep Sample Prep Optimization (SPE Cleanup) Chrom->Prep Still Suppressed Success Reliable Quantitation (Recovery 70-130%) Chrom->Success Resolved Source Ion Source Switch (ESI to APCI) Prep->Source API Breakthrough Prep->Success Matrix Removed Quant Quantitation Strategy (SIL-IS or Standard Addition) Source->Quant Residual Effects Source->Success APCI Resists Suppression Quant->Success

Workflow for diagnosing and mitigating LC-MS/MS matrix effects in nitrosamine analysis.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. If step


 fails to yield a recovery of 70-130%, the protocol inherently directs you to step 

.
Protocol A: Diagnosing Matrix Effects via Post-Column Infusion

Objective: Qualitatively map the exact retention time windows where ion suppression occurs to validate if chromatographic shifts are necessary.

  • Bypass the autosampler and connect a syringe pump to a tee-joint placed between the LC column and the MS source.

  • Continuously infuse a pure standard solution of 1-Nitrosopiperidin-2-one (100 ng/mL) at a constant flow rate (10 µL/min).

  • Inject a blank matrix sample (API + excipients without the nitrosamine) through the LC system using your standard gradient.

  • Monitor the specific MS/MS MRM transition for 1-Nitrosopiperidin-2-one. Validation Check: A steady baseline indicates zero matrix effect. A sudden dip in the baseline signal corresponds to a zone of ion suppression. If your analyte's retention time falls within this "dip," proceed to Protocol B.

Protocol B: Chromatographic & Source Optimization

Objective: Shift the analyte away from the suppression zone and utilize robust ionization.

  • Upgrade the Stationary Phase: Standard C18 columns fail to retain polar lactams. Switch to polar-retentive chemistries, such as 100% aqueous-compatible C18 (e.g., HSS T3)[4] or Pentafluorophenyl (F5/PFP) phases[5]. The F5 phase provides alternative retention mechanisms (dipole-dipole,

    
     interactions), significantly increasing the retention factor (
    
    
    
    ) of 1-Nitrosopiperidin-2-one.
  • Implement a Divert Valve: Program the LC divert valve to send the first 1.5 minutes of the run (containing salts and void volume matrix) to waste, switching to the MS source only just before the nitrosamine elutes.

  • Switch to APCI: If chromatographic separation from a massive API peak is impossible, switch the MS source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than liquid-phase charge evaporation, making it inherently highly resistant to matrix-induced ion suppression[6].

Protocol C: Standard Addition Quantitation (When SIL-IS is Unavailable)

Objective: Achieve accurate quantitation when a matched Stable Isotope-Labeled Internal Standard (SIL-IS) for 1-Nitrosopiperidin-2-one cannot be procured.

  • Aliquot equal volumes of the unknown sample matrix into five separate LC vials.

  • Spike increasing, known concentrations of the 1-Nitrosopiperidin-2-one reference standard into vials 2 through 5 (leave vial 1 unspiked).

  • Analyze all vials via LC-MS/MS and plot the MS area against the spiked concentration.

  • Extrapolate the linear regression line to the negative x-axis. The absolute value of the x-intercept represents the endogenous concentration of 1-Nitrosopiperidin-2-one in the sample. Validation Check: Because the calibration curve is generated within the exact sample matrix, suppression effects are mathematically neutralized[7].

Quantitative Impact of Mitigation Strategies

The following table summarizes expected analytical improvements when applying the above protocols to a heavily suppressed sample matrix (e.g., 100 mg/mL API concentration).

Mitigation StrategyMatrix Factor (%)Spiked Recovery (%)Achievable LOQ (ng/mL)
Standard C18 + ESI (Baseline) 25% (Severe Suppression)38%5.0
PFP Column + ESI 65%72%1.0
PFP Column + APCI 95%98%0.1
SPE Cleanup + PFP + APCI 102%99%0.05

Frequently Asked Questions (FAQs)

Q1: I am seeing 80% ion suppression at the 1-Nitrosopiperidin-2-one retention time, but I cannot change my validated LC gradient. How do I fix this? A: If the chromatography is locked, you must alter the sample preparation or the ionization source. First, switch your MS source from ESI to APCI; APCI is vastly less susceptible to ion suppression from mobile phase buffers and co-eluting APIs[6]. If ESI must be used, implement a Solid Phase Extraction (SPE) cleanup step to physically remove the interfering matrix prior to injection[8].

Q2: We implemented a Solid Phase Extraction (SPE) protocol, but our recovery of 1-Nitrosopiperidin-2-one is still below 40%. What is going wrong? A: 1-Nitrosopiperidin-2-one is highly polar. If you are using a standard hydrophobic polymeric SPE sorbent (like HLB) and washing the cartridge with even a moderate percentage of organic solvent (e.g., 10% methanol), you are prematurely eluting the nitrosamine along with the matrix wash. Solution: Reduce the organic strength of your wash step to strictly 100% aqueous, or switch to a more retentive mixed-mode or activated carbon sorbent designed specifically for polar nitrosamines.

Q3: Is it possible that the matrix is causing ion enhancement rather than suppression? A: Yes, though less common for polar nitrosamines. Ion enhancement occurs when co-eluting matrix components lower the surface tension of the ESI droplets, facilitating more efficient ion evaporation than in the pure solvent standard. This leads to artificially high recoveries (>130%). The mitigation strategies remain identical: improve chromatographic resolution, switch to APCI, or use the Standard Addition method[7].

Q4: Does the concentration of formic acid in the mobile phase impact the matrix effect? A: Yes. While 0.1% formic acid is standard for LC-MS, higher concentrations can actually compromise signal intensity and exacerbate suppression in ESI by saturating the available charge[1]. Ensure your additive concentrations are strictly optimized (typically between 0.01% and 0.1%).

References

  • Source: PMC (National Institutes of Health)
  • Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS Source: LCGC International URL
  • Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS Source: ACS Publications URL
  • Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances Source: Waters Corporation URL
  • LC-ESI-MS/MS method for the accurate quantification of eight nitrosamines in pharmaceutical products Source: Scilit URL
  • Source: Nitrosamines Exchange (USP)

Sources

Optimization

troubleshooting poor peak shape in 1-Nitrosopiperidin-2-one chromatography

Technical Support Center: Troubleshooting 1-Nitrosopiperidin-2-one Chromatography Topic: Troubleshooting Poor Peak Shape in 1-Nitrosopiperidin-2-one Analysis Department: Analytical Development & Quality Control Support D...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Nitrosopiperidin-2-one Chromatography

Topic: Troubleshooting Poor Peak Shape in 1-Nitrosopiperidin-2-one Analysis Department: Analytical Development & Quality Control Support Document ID: TS-NITRO-2025-03 Audience: Senior Analysts, Method Development Scientists

Executive Summary

1-Nitrosopiperidin-2-one (CAS: 100-75-4), often referred to as N-nitroso-2-piperidone, is a cyclic nitrosamine impurity derived from the lactam piperidin-2-one. Unlike simple dialkyl nitrosamines (e.g., NDMA), this molecule possesses a lactam functionality, conferring higher polarity and specific stereochemical behaviors.

This guide addresses the three most common peak shape anomalies encountered during its analysis: Peak Splitting (Rotamerism), Tailing (Active Site Interaction), and Broadening (Thermal Degradation).

Part 1: The "False Failure" – Peak Splitting & Rotamers

User Query: "My standard for 1-Nitrosopiperidin-2-one is eluting as two distinct peaks or a single peak with a distinct shoulder. Is my column failing, or is the standard degraded?"

Technical Diagnosis: This is likely not a column failure. Asymmetric nitrosamines exhibit E/Z isomerism (rotamerism) due to the restricted rotation around the N-N bond, which has partial double-bond character. The energy barrier for rotation is typically ~23 kcal/mol.

  • In LC-MS (Ambient Temp): The interconversion rate is slow relative to the chromatographic timescale. You will often see two peaks (E and Z isomers) that are partially or fully resolved.

  • In GC-MS (High Temp): The thermal energy usually exceeds the rotational barrier, causing rapid interconversion. This typically results in a single, sharp peak (coalescence).

Troubleshooting Protocol:

StepActionExpected Outcome
1 Coalescence Test (LC) Raise the column temperature to 50°C - 60°C (if column stability permits).
2 Ratio Verification Integrate both peaks. The ratio of Peak 1 to Peak 2 should remain constant across different concentration levels.
3 Solvent Check Dissolve the standard in a solvent that promotes rapid equilibration (e.g., Methanol) vs. a non-polar solvent.

Senior Scientist Note: Do not attempt to "fix" this by changing columns immediately. If you must quantify as a single peak in LC, you have two options: (1) Sum the areas of both peaks (most common regulatory approach), or (2) Run the method at elevated temperature to force coalescence, provided the analyte is thermally stable.

Part 2: LC-MS/MS Troubleshooting (Tailing & Fronting)

User Query: "I am observing severe tailing (Asymmetry > 1.5) or fronting on my LC-MS trace. I am using a standard C18 column."

Root Cause Analysis:

  • Tailing: The lactam group (cyclic amide) is polar and can act as a hydrogen bond acceptor. It interacts strongly with residual silanols on the silica surface of older or non-endcapped C18 columns.

  • Fronting: This is often a solvent mismatch . Nitrosamines are often prepared in Methanol or Dichloromethane (DCM) stock solutions. Injecting a high % organic plug into a high-aqueous initial gradient causes the analyte to precipitate or travel faster than the mobile phase initially.

Resolution Workflow:

Q1: Is the tailing caused by Silanol Activity?

  • Solution: Switch to a Polar-Embedded C18 or a Phenyl-Hexyl phase. These phases provide "water shielding" of the silica surface and offer alternative

    
     selectivity that complements the nitrosamine structure.
    
  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 10mM Ammonium Formate . The buffer suppresses the ionization of residual silanols.

Q2: Is the fronting caused by Solvent Mismatch?

  • Diagnostic: Reduce injection volume by 50%. If peak shape improves drastically, it is a solvent effect.

  • Fix: Dilute the sample with the initial mobile phase composition (e.g., 95% Water / 5% MeOH). If solubility is an issue, ensure the sample solvent organic content does not exceed 20% of the mobile phase organic content at the start of the gradient.

Part 3: GC-MS/MS Troubleshooting (Degradation & Adsorption)

User Query: "In GC-MS, my sensitivity is dropping, and the peak is broad/tailing. I also see high background noise."

Root Cause Analysis: 1-Nitrosopiperidin-2-one is thermally sensitive. The N-NO bond is labile.

  • Inlet Reactivity: Active sites in the GC liner (glass wool) can catalyze denitrosation.

  • Thermal Stress: High injector temperatures (>240°C) can cause degradation before the analyte reaches the column.

Optimization Table:

ParameterRecommended SettingRationale
Inlet Temperature 200°C - 220°C (or PTV Cold Splitless)Minimize thermal shock. Standard 250°C+ inlets often degrade nitrosamines.
Liner Type Ultra-Inert, Single Taper with Wool "Ultra-Inert" deactivation is non-negotiable to prevent adsorption of the polar lactam ring.
Column Wax (PEG) or 624-Type The polarity of the lactam requires a polar phase (Wax) or mid-polar (624) for proper focusing. Non-polar (5MS) columns often lead to peak overloading/tailing.
Pulsed Splitless 25-30 psi pulse for 0.75 min Increases transfer efficiency to the column, reducing residence time in the hot inlet.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak shape issues for this specific analyte.

NitrosamineTroubleshooting Start Problem: Poor Peak Shape (1-Nitrosopiperidin-2-one) MethodCheck Check Method Type Start->MethodCheck LC LC-MS/MS MethodCheck->LC GC GC-MS/MS MethodCheck->GC SplitPeak Symptom: Split Peak / Doublet LC->SplitPeak TailingLC Symptom: Tailing (>1.5) LC->TailingLC TempTest Action: Increase Col Temp (e.g., to 50°C) SplitPeak->TempTest Coalesce Result: Peaks Merge? TempTest->Coalesce Rotamers Diagnosis: E/Z Rotamers (Normal Behavior) Coalesce->Rotamers Yes ColumnFail Diagnosis: Column Void/Bed Collapse Coalesce->ColumnFail No Silanol Cause: Silanol Interaction (Lactam Polarity) TailingLC->Silanol FixLC Fix: Use Phenyl-Hexyl Column or High-pH Stable C18 Silanol->FixLC Degradation Symptom: Low Response / Tailing GC->Degradation InletCheck Check: Inlet Temp & Liner Degradation->InletCheck FixGC Fix: Lower Inlet Temp (<220°C) Use Ultra-Inert Liner InletCheck->FixGC

Caption: Diagnostic logic tree for isolating rotamerism vs. chromatographic failure in nitrosamine analysis.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS. Retrieved from [Link]

Troubleshooting

Technical Support Center: 1-Nitrosopiperidin-2-one Sample Integrity &amp; Storage

Welcome to the Advanced Analytical Support Center. As regulatory bodies like the FDA intensify their scrutiny on nitrosamine drug substance-related impurities (NDSRIs)[1][2], maintaining the absolute integrity of referen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As regulatory bodies like the FDA intensify their scrutiny on nitrosamine drug substance-related impurities (NDSRIs)[1][2], maintaining the absolute integrity of reference standards is paramount.

1-Nitrosopiperidin-2-one (also known as N-nitroso-


-valerolactam) presents unique storage challenges. Unlike simple dialkyl nitrosamines, it is an N-nitroso lactam (nitrosamide). This structural nuance fundamentally alters its stability profile, making it highly susceptible to both photolytic cleavage and nucleophilic attack[3][4]. This guide provides the mechanistic causality behind its degradation and field-proven troubleshooting strategies to ensure your analytical workflows remain robust and compliant.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 1-Nitrosopiperidin-2-one standard show inconsistent peak areas and the sudden appearance of piperidin-2-one (


-valerolactam) during LC-MS analysis? 
The Causality:  Your sample is likely experiencing UV-induced photodegradation. Nitrosamines and nitrosamides exhibit strong absorption bands in the UV spectrum, typically around 230 nm (

transition) and 340 nm (

transition)[3]. When exposed to standard laboratory fluorescent lighting or sunlight, the molecule absorbs photons, leading to the homolytic cleavage of the N–NO bond. This releases a highly reactive nitric oxide radical (NO•) and an aminyl radical, which rapidly abstracts a hydrogen atom from the surrounding matrix to form the parent lactam, piperidin-2-one[5]. The Fix: All handling, weighing, and aliquoting must be performed under yellow light or strictly within actinic (amber) glassware. Never leave clear volumetric flasks containing the standard on the benchtop.

Q2: We dissolved 1-Nitrosopiperidin-2-one in methanol for our stock solution, but it degraded within days. Why? The Causality: This is a classic solvolysis error. Because 1-Nitrosopiperidin-2-one is an N-nitroso lactam, the electron-withdrawing carbonyl group adjacent to the nitrogen makes the N–NO linkage highly electrophilic. In the presence of protic, nucleophilic solvents like methanol or water, the molecule undergoes rapid transnitrosation or hydrolysis[4]. The solvent attacks the electrophilic nitrogen, stripping the nitroso group and degrading your standard. The Fix: Never use methanol, ethanol, or aqueous buffers for long-term stock solutions of nitrosamides. You must use strictly anhydrous, aprotic solvents such as Dichloromethane (DCM) or Acetonitrile (ACN).

Q3: How do trace metals or sample matrix pH affect the stability of this compound during extraction? The Causality: Extreme pH levels (particularly alkaline environments) accelerate the hydrolysis of the nitrosamide bond. Furthermore, trace transition metals present in complex biological or pharmaceutical matrices can catalyze the reduction of the nitroso group. The Fix: Maintain sample matrices at a neutral to slightly acidic pH (pH 4.5–6.0) during extraction. If trace metals are suspected, the addition of a chelating agent (e.g., EDTA) during sample preparation can passivate the matrix and halt catalytic degradation.

Part 2: Mechanistic Visualizations

To fully control degradation, you must understand the pathways. The following diagrams illustrate the photolytic breakdown mechanism and the self-validating workflow required to prevent it.

Photodegradation A 1-Nitrosopiperidin-2-one (Intact Nitrosamide) B Photon Absorption (UV/Vis: 230nm or 340nm) A->B Exposure to ambient/UV light C Homolytic N-NO Bond Cleavage B->C Excitation (n→π* or π→π*) D Aminyl Radical + Nitric Oxide (NO•) C->D Denitrosation E Hydrogen Abstraction (from solvent/matrix) D->E Radical propagation F Piperidin-2-one (δ-valerolactam) E->F Final degradation product

Photodegradation pathway of 1-Nitrosopiperidin-2-one via UV-induced N-NO bond cleavage.

StorageWorkflow S1 1. Aliquot Standard (Use Amber Glassware) S2 2. Dissolve in Anhydrous Acetonitrile or DCM S1->S2 S3 3. Argon/N2 Purge (Displace Oxygen) S2->S3 S4 4. Seal with PTFE-lined Crimp Caps S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5 S6 6. Self-Validation: LC-MS/MS QC Check S5->S6 Pre-use verification S6->S1 If purity < 98%, re-purify/discard

Self-validating cryogenic storage workflow for nitrosamine reference standards.

Part 3: Quantitative Data Summaries

The following tables synthesize the kinetic and environmental vulnerabilities of 1-Nitrosopiperidin-2-one to guide your experimental design.

Table 1: Environmental Degradation Factors & Mitigation Strategies
Degradation VectorMechanistic CausalityPrimary DegradantMitigation Strategy
UV/Ambient Light Homolytic N–NO cleavage via photon absorption[3].Piperidin-2-oneUse actinic (amber) glassware; handle under yellow light.
Nucleophilic Attack Transnitrosation/hydrolysis of the electrophilic nitrosamide bond[4].Piperidin-2-one + NitriteAvoid protic solvents; use anhydrous, aprotic solvents.
Thermal Stress Increased kinetic energy accelerates hydrolysis and volatilization.Piperidin-2-oneStore stock solutions cryogenically (-20°C to -80°C).
Oxidation Atmospheric oxygen reacts with trace radicals to accelerate breakdown.Complex oxidized lactamsPurge headspace with Argon or Nitrogen before sealing.
Table 2: Solvent Compatibility & Kinetic Stability (Estimates at 25°C)
Solvent TypeNucleophilicityEstimated Half-Life (25°C)Recommendation
Methanol / Ethanol High (Protic)< 48 HoursCRITICAL FAILURE - Do not use.
Water (pH > 7.5) Moderate (Protic)< 5 DaysAVOID - Rapid base-catalyzed hydrolysis.
Acetonitrile (Anhydrous) Low (Aprotic)> 6 MonthsOPTIMAL - Best for LC-MS compatibility.
Dichloromethane (DCM) Very Low (Aprotic)> 12 MonthsOPTIMAL - Best for long-term stock preservation.

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your quantitative assays, follow this self-validating methodology for the preparation and storage of 1-Nitrosopiperidin-2-one stock solutions. A self-validating protocol ensures that any failure in storage conditions is caught before the standard is used in a critical regulatory assay.

Protocol: Preparation and Cryogenic Storage of 1-Nitrosopiperidin-2-one Stock Solutions

Phase 1: Environment Preparation

  • Dim all standard fluorescent lights in the laboratory. Utilize yellow safelights or work exclusively inside a fume hood with UV-filtered sashes.

  • Ensure all glassware (volumetric flasks, transfer pipettes, and HPLC vials) is strictly amber/actinic glass.

Phase 2: Solvation & Aliquoting 3. Weigh the neat 1-Nitrosopiperidin-2-one standard using a microbalance. 4. Immediately dissolve the standard in Anhydrous Acetonitrile (LC-MS Grade, <0.001% water) to achieve the desired stock concentration (e.g., 1.0 mg/mL). Do not use methanol. 5. Aliquot the stock solution into single-use, 2 mL amber glass vials. Single-use aliquots prevent repeated freeze-thaw cycles and minimize atmospheric exposure.

Phase 3: Inerting & Sealing 6. Gently purge the headspace of each vial with a stream of high-purity Argon or Nitrogen gas for 3–5 seconds to displace oxygen and ambient moisture. 7. Immediately seal the vials using PTFE-lined crimp caps. PTFE ensures no plasticizers leach into the aprotic solvent. 8. Transfer the sealed vials to a monitored cryogenic freezer (-20°C or -80°C).

Phase 4: Self-Validation (The QC Loop) 9. Day-0 Baseline: Analyze one freshly prepared aliquot via LC-MS/MS to establish the baseline peak area for 1-Nitrosopiperidin-2-one and confirm the absence of the piperidin-2-one degradant peak. 10. Pre-Use Verification: Before using any stored aliquot for a critical assay (e.g., an FDA batch release test), run a rapid QC injection. Calculate the ratio of the intact nitrosamine peak to the


-valerolactam peak.
11. Validation Threshold:  If the purity drops below 98% relative to the Day-0 baseline, the storage system has failed (likely due to a compromised seal or moisture ingress). The aliquot must be discarded, and the remaining batch re-evaluated.

Part 5: References

  • Control of Nitrosamine Impurities in Human Drugs - FDA U.S. Food and Drug Administration (FDA)[Link]

  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities The FDA Group[Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations MDPI - Water[Link]

  • Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation Academia.edu / International Journal of Greenhouse Gas Control[Link]

  • A Versatile New Reagent for Nitrosation under Mild Conditions AWS / Chemical Science[Link]

Sources

Optimization

Technical Support Center: 1-Nitrosopiperidin-2-one (NPIP-2-one) MS/MS Optimization

Introduction: The NDSRI Challenge Welcome to the Technical Support Center. You are likely here because you are screening for 1-Nitrosopiperidin-2-one (NPIP-2-one) , a specific Nitrosamine Drug Substance-Related Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The NDSRI Challenge

Welcome to the Technical Support Center. You are likely here because you are screening for 1-Nitrosopiperidin-2-one (NPIP-2-one) , a specific Nitrosamine Drug Substance-Related Impurity (NDSRI).

Crucial Distinction: Do not confuse this analyte with the common N-nitrosopiperidine (NPIP) found in the standard "EPA 8270" or "FDA 7" lists.

  • NPIP: C₅H₁₀N₂O (MW 114.15)

    
     Non-polar ring.
    
  • NPIP-2-one: C₅H₈N₂O₂ (MW 128.13)

    
     Contains a lactam  (carbonyl) group.
    

This carbonyl group significantly alters the polarity and fragmentation behavior compared to standard nitrosamines. The following guide provides the optimized parameters and troubleshooting workflows required to detect this impurity at trace (ppb) levels in compliance with FDA/EMA requirements.

Module 1: MS/MS Parameter Optimization

Ionization Source Selection

While APCI is the gold standard for non-polar nitrosamines (like NDMA), ESI+ (Electrospray Ionization) is often superior for NPIP-2-one due to the polarity of the lactam ring.

  • Recommendation: Start with ESI+ . Switch to APCI only if you encounter severe matrix suppression that diversion valves cannot manage.

Optimized MRM Transitions

The following transitions are derived from the specific fragmentation of the nitroso-lactam structure.

Transition TypePrecursor (

)
Product (

)
Dwell (ms)CE (eV)*Mechanism
Quantifier 129.1 99.1 10012-18Loss of NO radical (-30 Da). The classic nitrosamine signature.
Qualifier 1 129.1 55.1 10025-35Ring Fragmentation. Characteristic of the valerolactam core.
Qualifier 2 129.1 71.1 10020-30Loss of CO (-28 Da) from the product ion [99]+.

> Note: Collision Energy (CE) values are instrument-dependent. Perform a CE ramp (


 5 eV) around these values.
Source Parameters (Starting Point)
  • Capillary Voltage: 3.0 – 3.5 kV (Avoid >4.0 kV to prevent in-source fragmentation).

  • Desolvation Temp: 450°C (High temp required to desolvate the lactam).

  • Cone Voltage: Critical. Keep low (15-25 V). High cone voltage will cleave the weak N-N bond before the quadrupole, destroying your precursor signal.

Module 2: Visualization of Workflows

Fragmentation Pathway (Mechanism)

Understanding why we choose these ions is vital for defending your method to regulators. The diagram below illustrates the sequential loss of the Nitroso group followed by the degradation of the lactam ring.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 129.1 (NPIP-2-one) Product1 Primary Product [M+H - NO]+ m/z = 99.1 (Valerolactam cation) Precursor->Product1 Collision Induced Dissociation Loss of NO (-30 Da) Frag1 Fragment A Loss of CO m/z = 71.1 Product1->Frag1 -CO (28 Da) Frag2 Fragment B Ring Cleavage m/z = 55.1 Product1->Frag2 Ring Opening

Figure 1: Proposed fragmentation pathway for 1-Nitrosopiperidin-2-one. The loss of NO (129->99) is the primary regulatory quantifier.

Method Optimization Workflow

Follow this logic loop to ensure your method is robust against matrix effects.

OptimizationLoop Start Start: 1 ppm Standard Infusion Step1 1. Precursor Scan (Q1) Identify 129.1 m/z Start->Step1 Step2 2. Cone Voltage Optimization Maximize 129.1 vs In-Source Frag Step1->Step2 Step3 3. Product Ion Scan (Q3) Identify 99.1, 71.1, 55.1 Step2->Step3 Step4 4. Collision Energy Ramp Plot Intensity vs eV Step3->Step4 Step5 5. Chromatography Check Inject in Matrix Step4->Step5 Decision Signal > S/N 10? Step5->Decision Fail Troubleshoot: Matrix Suppression? Decision->Fail No End End Decision->End Yes: Validate Fail->Step5 Dilute/Clean-up

Figure 2: Step-by-step optimization cycle for NDSRI method development.

Module 3: Troubleshooting & FAQs

Q1: I see a peak at 129 99 in my blank/solvent. Is my system contaminated?

Answer: Not necessarily.

  • Cause: The transition 129

    
     99 is a "mass defect" region often populated by system noise or mobile phase clusters.
    
  • Solution:

    • Gradient Wash: Ensure your gradient starts at low organic (e.g., 3% B) and holds for 1-2 minutes to separate early eluting polar interferences from the NPIP-2-one.

    • Column Choice: Use a high-retention column like a C18 T3 or Pentafluorophenyl (PFP) . NPIP-2-one is polar; standard C18 may not retain it long enough to separate it from the solvent front noise.

Q2: My sensitivity is low. Should I increase the Cone Voltage?

Answer: NO.

  • Reasoning: Nitrosamines have a weak N-N bond. Increasing cone voltage (or declustering potential) often breaks this bond inside the source (In-Source Fragmentation).

  • Diagnosis: Run a Q1 scan. If you see high abundance of

    
     99 but low 
    
    
    
    129, your source is too harsh. Lower the Cone Voltage until the 129 precursor dominates.
Q3: Why use the 129 55 transition? It seems non-specific.

Answer: You are correct that mass 55 is common. However, for NDSRIs, we follow the "Identification Points" rule.

  • The 129

    
     99 transition is chemically specific to nitrosamines (loss of NO).
    
  • The 129

    
     55 transition confirms the lactam ring structure.
    
  • Validation: The ratio of the 99 and 55 peaks in your sample must match the ratio in your standard (within

    
     30% tolerance) to confirm identity.
    

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link

  • Vogel, M., et al. (2019). Mass Spectrometry of Nitrosamines: Fragmentation patterns and method development. (General reference for NO loss mechanism).
  • ChemicalBook. (2023). Gamma-Valerolactone (Piperidin-2-one analog) MS Spectrum. (Reference for lactam ring fragmentation). Link

Troubleshooting

dealing with co-eluting interferences in 1-Nitrosopiperidin-2-one analysis

This guide addresses the specific challenges of analyzing 1-Nitrosopiperidin-2-one (Nitroso-valerolactam), a polar Nitrosamine Drug Substance-Related Impurity (NDSRI). Unlike the common non-polar nitrosamines (like NDMA...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of analyzing 1-Nitrosopiperidin-2-one (Nitroso-valerolactam), a polar Nitrosamine Drug Substance-Related Impurity (NDSRI). Unlike the common non-polar nitrosamines (like NDMA or NPIP), this compound possesses a lactam ring, significantly increasing its polarity and water solubility, making standard C18 retention and separation from matrix interferences difficult.

Executive Summary: The Polarity Challenge

1-Nitrosopiperidin-2-one (MW ~128.13 Da) is the N-nitroso derivative of piperidin-2-one (valerolactam).[1][2]

  • The Problem: Its high polarity often causes it to elute in the "void volume" or "ion suppression zone" on standard C18 columns, leading to co-elution with polar matrix components or the API itself.

  • The Risk: Co-elution results in Ion Suppression (false negatives) or Isobaric Interference (false positives from solvent adducts or API fragments).[3][4]

  • The Solution: Shift from hydrophobic retention (C18) to alternative selectivities (Biphenyl/PFP) or alternative modes (HILIC).

Part 1: Chromatographic Resolution (The Separation)
Q1: My 1-Nitrosopiperidin-2-one peak is co-eluting with the API or early-eluting matrix. Standard C18 isn't working. What should I do?

A: The lactam moiety makes this molecule too polar for standard C18 retention, causing it to co-elute with the salt front or polar interferences. You must switch to a column chemistry that engages with the cyclic structure or the dipole of the amide bond.

Recommended Column Chemistries:

Column PhaseMechanism of ActionWhy it works for NPIP-2-one
Biphenyl

Interactions
The most robust choice.[1][2] The biphenyl rings interact strongly with the heterocyclic lactam ring, providing retention even in high-aqueous conditions.[2]
PFP (Pentafluorophenyl) Dipole-Dipole & H-BondingExcellent for separating the nitroso-lactam from the non-nitrosated parent lactam due to differences in electron density.[1][2]
Polar-Embedded C18 Hydrophobic + ShieldingBetter than standard C18.[1][2][3][4] The polar group prevents "phase collapse" in 100% aqueous mobile phases, allowing you to start the gradient at 0% organic to trap the analyte.

Troubleshooting Protocol: The "Selectivity Shift"

  • Initial State: C18 Column, 0.1% Formic Acid / Water / MeOH.

  • Step 1 (Mobile Phase): Switch Methanol to Acetonitrile .[1][2][3][4] The dipole moment of ACN often resolves lactams better than protic MeOH.[3][4]

  • Step 2 (Stationary Phase): If co-elution persists, switch to a Biphenyl Column (100 x 2.1 mm, 2.6 µm) .

    • Gradient: Hold at 5% B for 2 minutes (to retain the polar nitroso), then ramp to 95% B over 8 minutes.

Q2: How do I calculate the Resolution (

) to ensure I have truly separated the interference?

A: Visual separation isn't enough. You need a calculated resolution of


 (baseline resolution).[4] Use the USP formula:


  • 
    : Retention time of the nitroso and the interference.
    
  • 
    : Peak width at the base.[3][4]
    
  • Tip: If the interference is the API (High concentration), you need

    
     to avoid the "tail" of the API suppressing the trace nitrosamine signal.
    
Part 2: Mass Spectrometry Specificity (The Detection)
Q3: I see a signal at the correct retention time in my blank/placebo. Is it real 1-Nitrosopiperidin-2-one?

A: Likely not. This is often Isobaric Interference or Crosstalk .[1][2][3][4] The mass of 1-Nitrosopiperidin-2-one (M+H = ~129.06 Da) is in a "noisy" region of the mass spectrum.[1][2]

Diagnostic Workflow:

  • Check the Transition Ratio:

    • Quantifier:

      
       (Loss of NO, typical for nitrosamines).[3][4]
      
    • Qualifier:

      
       (Ring fragmentation/Loss of CO+NO).[3][4]
      
    • Rule: The ratio of Quant/Qual in your sample must match the standard within ±20%.[4] If the ratio deviates, it is an interference.[4]

  • Check for "In-Source Fragmentation":

    • Inject the Parent API alone at high concentration.[3][4]

    • Monitor the transition

      
      .[3][4]
      
    • Cause: If the API (e.g., a larger molecule containing the valerolactam ring) fragments in the source to release the lactam unit, it might mimic the nitrosamine.

    • Fix: Lower the Desolvation Temperature or Declustering Potential to reduce in-source fragmentation.[1][2][3][4]

DOT Diagram: Interference Troubleshooting Logic

TroubleshootingLogic Start Signal detected in Blank/Matrix CheckRatio Check Quant/Qual Ratio (129->99 vs 129->55) Start->CheckRatio RatioMatch Ratio Matches Standard? CheckRatio->RatioMatch YesMatch Likely Real Contamination (Check Solvents/Glassware) RatioMatch->YesMatch Yes NoMatch Co-eluting Interference RatioMatch->NoMatch No InterferenceType Identify Interference Source NoMatch->InterferenceType APISource Inject API Only InterferenceType->APISource MatrixSource Inject Placebo Only InterferenceType->MatrixSource APISignal Signal Present? In-Source Fragmentation APISource->APISignal MatrixSignal Signal Present? Isobaric Matrix Component MatrixSource->MatrixSignal FixAPI Lower Source Temp Improve Chromatography APISignal->FixAPI FixMatrix Use HRMS or Change Column (Biphenyl) MatrixSignal->FixMatrix

Caption: Decision tree for distinguishing real nitrosamine contamination from analytical artifacts.

Part 3: Sample Preparation (The Cleanup)
Q4: The matrix effect is suppressing my signal. Can I use Liquid-Liquid Extraction (LLE)?

A: Standard LLE with Hexane or MTBE (often used for NDMA) will fail for 1-Nitrosopiperidin-2-one.[1][2][3]

  • Why? The lactam group makes the molecule too polar.[3][4] It will stay in the aqueous phase or partition poorly, leading to low recovery (<40%).

Recommended Protocol: Solid Phase Extraction (SPE) Use a polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge.[1][2][3][4] This sorbent can retain polar rings even when dry.[1][2][3][4]

Step-by-Step SPE Protocol:

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Dissolve sample in 100% Water (or 95:5 Water:MeOH). Load slowly (1 mL/min).

    • Critical: Do not use high organic in the load step, or the nitrosamine will break through.

  • Wash: 1 mL of 5% Methanol in Water.

    • Note: This removes salts and highly polar sugars but retains the nitroso-lactam.[1][2][3][4]

  • Elute: 1 mL of 100% Acetonitrile.

  • Reconstitute: Evaporate to near dryness (ambient temp, N2 stream) and reconstitute in mobile phase.

Summary of Analytical Parameters
ParameterRecommended SettingRationale
Ionization APCI (Positive Mode)APCI is often less susceptible to matrix suppression than ESI for small nitrosamines.[1][2][3]
Precursor Ion 129.1


Protonated molecule.[2][3][4]
Quantifier 99.1

Loss of NO (-30 Da).[1][2][3][4] Characteristic of nitrosamines.
Qualifier 55.1 or 41.1

Ring fragmentation.[1][2][3][4]
Column Biphenyl or PFPEnhanced selectivity for cyclic amides.[1][2][3][4]
Mobile Phase 0.1% Formic Acid in Water/ACNAcidic pH stabilizes the nitrosamine; ACN sharpens peaks.[3][4]
References
  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3][4][5] (2021).[4][6][7] Revision 1. [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1][2][3][4] (2020).[3][4] EMA/409815/2020.[1][2][4] [Link]

Sources

Optimization

strategies to minimize the formation of 1-Nitrosopiperidin-2-one during synthesis

Troubleshooting Guide & FAQs for 1-Nitrosopiperidin-2-one Formation Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for 1-Nitrosopiperidin-2-one Formation

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with mitigating Nitrosamine Drug Substance-Related Impurities (NDSRIs). Specifically, this module addresses the mechanistic root causes and mitigation strategies for 1-Nitrosopiperidin-2-one (also known as N-nitroso-


-valerolactam or CPCP), a highly reactive impurity often encountered during the synthesis of piperidin-2-one-containing APIs, such as Apixaban[1].
Mechanistic Root Cause Analysis: The Causality of Lactam Nitrosation

To eliminate an impurity, one must first understand the thermodynamic and kinetic drivers of its formation.

Unlike standard secondary amines, the nitrogen atom in piperidin-2-one (


-valerolactam) is part of an amide bond. This structural feature makes the nitrogen significantly less nucleophilic due to resonance stabilization with the adjacent carbonyl group. However, under acidic conditions (pH < 3.0), trace nitrites (

) from water, excipients, or degraded solvents undergo protonation and dehydration to form the highly electrophilic nitrosonium ion (

)
or dinitrogen trioxide (

)[2].

These potent nitrosating agents possess sufficient electrophilicity to overcome the lactam's reduced nucleophilicity, driving the irreversible N-nitrosation reaction that yields 1-Nitrosopiperidin-2-one.

Mechanism Lactam Piperidin-2-one (δ-valerolactam) NDSRI 1-Nitrosopiperidin-2-one (Mutagenic NDSRI) Lactam->NDSRI Electrophilic Attack Nitrite Trace Nitrites (NO2- from sources) NO_ion Nitrosonium Ion (NO+) Nitrite->NO_ion Protonation & Dehydration Acid Acid Acid->NO_ion Catalyzes NO_ion->NDSRI N-Nitrosation

Fig 1: Mechanistic pathway of δ-valerolactam N-nitrosation via nitrosonium ion.

Self-Validating Mitigation Protocols

Regulatory agencies require a rigorous 3-step mitigation strategy (Risk Assessment, Confirmatory Testing, and Mitigation) to control nitrosamines[3]. The following protocols are designed as self-validating systems —meaning they inherently contain internal checks to guarantee the root cause is neutralized before the final product is formed.

Protocol A: The "Active Interception" Scavenging Workflow

When acidic conditions are synthetically unavoidable, chemical scavengers must be used to actively intercept


 species before they can react with the piperidin-2-one moiety.
  • Step 1: Baseline Quantification. Prior to adding the lactam substrate, sample the reaction matrix. Quantify baseline nitrite levels using a rapid Griess reagent assay or LC-MS/MS.

  • Step 2: Scavenger Dosing. Select an appropriate scavenger (see Table 1). Dose the scavenger at a minimum 5:1 molar ratio (Scavenger:Nitrite) to ensure thermodynamic dominance over the weakly nucleophilic lactam.

  • Step 3: Incubation. Allow the scavenger to circulate in the reaction matrix for 15-30 minutes at the target reaction temperature.

  • Step 4: Orthogonal Validation (The Self-Check). Draw a secondary sample post-incubation and re-run the Griess assay. Proceed only if the result is negative (absence of magenta color, indicating nitrites < 1 ppm). If positive, hold the reaction and re-dose the scavenger.

  • Step 5: Substrate Addition. Once the matrix is validated as nitrite-free, introduce the piperidin-2-one substrate to safely proceed with the synthesis.

Protocol B: Thermodynamic & pH Modulation

If the synthetic step permits, the most effective way to prevent 1-Nitrosopiperidin-2-one formation is to thermodynamically disable the generation of the nitrosonium ion.

  • Step 1: Buffer the reaction matrix to maintain a pH > 5.5 .

  • Step 2: Continuously monitor the pH using in-line PAT (Process Analytical Technology) probes.

  • Step 3: At pH > 5.5, the equilibrium heavily favors stable nitrite ions (

    
    ) rather than the reactive 
    
    
    
    electrophile, effectively shutting down the nitrosation pathway[2].

Workflow Start Identify NDSRI Risk (1-Nitrosopiperidin-2-one > AI) Step1 Phase 1: Source Control Screen raw materials for nitrites Start->Step1 Step2 Phase 2: Thermodynamic Control Maintain pH > 5.5 to prevent NO+ formation Step1->Step2 If nitrites are unavoidable Validate Phase 4: Self-Validation Verify nitrite absence & NDSRI < AI limit Step1->Validate If nitrite-free sources are secured Step3 Phase 3: Active Scavenging Dose Ascorbic/Sulfamic acid (5:1 ratio) Step2->Step3 If acidic pH is synthetically required Step2->Validate If pH control is sufficient Step3->Validate Quench & Verify

Fig 2: 3-Step self-validating workflow for NDSRI mitigation and control.

Quantitative Data: Scavenger Efficacy Matrix

Selecting the correct scavenger is highly dependent on the phase and pH of your synthetic step. Use the table below to match the scavenger to your specific reaction conditions.

ScavengerMechanism of ActionOptimal pH RangePhase CompatibilityRecommended Molar Ratio (Scavenger:Nitrite)
Ascorbic Acid Reduces

to unreactive

gas
3.0 - 5.0Aqueous / Polar Organic5:1
Sulfamic Acid Converts

to

gas and

< 3.0Aqueous3:1

-Tocopherol
Traps

radicals /

species
4.0 - 7.0Lipophilic / Non-polar5:1
Urea Reacts with

to form

and

< 2.0Aqueous10:1
Frequently Asked Questions (FAQs)

Q1: Why is 1-Nitrosopiperidin-2-one forming in my Apixaban intermediate synthesis when no nitrites are intentionally added? A: Trace nitrites are ubiquitous. They are frequently introduced via vendor-sourced raw materials, excipients, or process water[3]. Furthermore, recovered amide solvents (like NMP or DMF) can undergo thermal or oxidative degradation to form secondary amines and transnitrosating agents, which subsequently react with the piperidin-2-one moiety[4].

Q2: How does the nitrosation of a lactam differ from a standard secondary amine? A: Because the nitrogen in a lactam is part of an amide bond, it is significantly less basic and less nucleophilic than a standard secondary amine. Consequently, lactam nitrosation requires harsher conditions (highly acidic environments) to generate the potent nitrosonium ion (


)[2]. However, once formed, N-nitrosolactams are highly reactive alkylating agents and pose severe mutagenic risks.

Q3: We are running a purely organic synthesis. Can we use sulfamic acid as a scavenger? A: No. Sulfamic acid and ascorbic acid suffer from exceptionally poor solubility in non-polar organic solvents, rendering them kinetically useless against fast-forming


 species. For lipophilic or purely organic reaction mixtures, 

-tocopherol
is the preferred scavenger, as it remains fully soluble and effectively neutralizes nitrosating agents without requiring an aqueous phase.

Q4: What analytical technique is required to detect 1-Nitrosopiperidin-2-one? A: Due to the extremely low Acceptable Intake (AI) limits for NDSRIs, standard HPLC-UV is insufficient. You must utilize highly sensitive methods such as LC-MS/MS or High-Resolution Mass Spectrometry (HRMS) capable of accurate quantification at parts-per-billion (ppb) levels[2].

References
  • FDA Guidance on Nitrosamine Control | Food And Drug Administration Source: Scribd (Official FDA Documentation Hosting) URL:[Link]

  • How to predict for the formation of NDSRIs ? Source: Zamann Pharma Support GmbH URL:[Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities Source: StabilityHub URL:[Link]

  • 1-(4-aminophenyl)-3-morpholinopiperidin-2-one: A new process related impurity of Apixaban Source: ResearchGate URL:[Link]

Sources

Troubleshooting

addressing solubility issues of 1-Nitrosopiperidin-2-one in analytical solvents

This technical guide addresses the specific solubility and stability challenges of 1-Nitrosopiperidin-2-one (also known as N-Nitroso-2-piperidone or N-Nitrosovalerolactam; CAS 50550-65-7 ).[1][2][3] [1][2][3] Critical Ad...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific solubility and stability challenges of 1-Nitrosopiperidin-2-one (also known as N-Nitroso-2-piperidone or N-Nitrosovalerolactam; CAS 50550-65-7 ).[1][2][3]

[1][2][3]

Critical Advisory: Know Your Analyte

1-Nitrosopiperidin-2-one is NOT N-Nitrosopiperidine (NPIP). [1][2][3]

  • NPIP (CAS 100-75-4): A stable nitrosamine.[1][2][3][4]

  • 1-Nitrosopiperidin-2-one (CAS 50550-65-7): A chemically unstable nitrosamide.[1][2][3]

Why this matters: Unlike standard nitrosamines, nitrosamides are thermally labile and rapidly hydrolyze in alkaline conditions .[3] Standard extraction protocols using basic methanol or heated headspace injection will cause massive analyte loss (false negatives).[1][2][3]

Part 1: Solvent Compatibility & Stock Preparation

Q: Why does my standard degrade in Methanol?

A: Commercial methanol often contains trace basicity or alkoxides.[1][2][3] As a nitrosamide, 1-Nitrosopiperidin-2-one is highly susceptible to nucleophilic attack at the carbonyl carbon.[1][2][3] In the presence of even trace base (pH > 7.5), it undergoes hydrolysis to form the unstable diazo species, leading to irreversible degradation.

Recommended Solvent System:

Solvent Suitability Technical Note
Acetonitrile (ACN) High Best for stock solutions.[1][2][3] Aprotic and generally neutral.[1][2][3]
DMSO High Excellent solubility for high-conc.[1][2][3] stocks (>10 mg/mL).[1][2][3]
Methanol (MeOH) Medium/Risk Only use HPLC-grade, acid-stabilized (0.1% Formic Acid) if necessary.[1][2][3]
Water Low Rapid hydrolysis if pH is not strictly controlled (< pH 7).[1][2][3]

| Dichloromethane | Medium | Good solubility, but volatility risks concentration errors.[2][3] |

Q: How should I store stock solutions?

Protocol:

  • Solvent: Dissolve neat standard in 100% Acetonitrile .

  • Temperature: Store at -20°C or lower . Nitrosamides are thermally unstable.[1][2][3]

  • Light: Amber glassware is mandatory.[1][2][3] (Nitrosyl group is photolabile).[1][2][3]

  • Shelf-Life: Discard working standards after 24 hours.

Part 2: Extraction & Sample Preparation Troubleshooting

Q: I am getting <10% recovery from aqueous matrices. Why?

A: You are likely using a protocol designed for stable nitrosamines (like NDMA) that involves heat or high pH.[1][2][3]

Troubleshooting Checklist:

  • Is your extraction solvent basic? (e.g., Ammonia/Methanol). Stop immediately.[1][2][3] Switch to neutral ACN or acidified Methanol.[1][2][3]

  • Are you using heat? (e.g., 60°C evaporation). Stop. Use nitrogen blow-down at ambient temperature (<30°C).[1][2][3]

  • Is the aqueous matrix alkaline? Adjust sample pH to 5.0–6.0 before extraction using dilute Acetic Acid.

Q: Can I use Solid Phase Extraction (SPE)?

A: Yes, but avoid strong anion exchange (SAX) cartridges if they create a local basic environment. Recommended Protocol:

  • Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18.[1][2][3]

  • Load: Sample at pH 5.5.

  • Wash: 5% Methanol in Water.[1][2][3]

  • Elute: 100% Acetonitrile (keep cold).

Part 3: LC-MS/MS Method Optimization

Q: My peak shape is splitting. Is it solubility?

A: It is likely on-column degradation or solvent mismatch .[1][2][3]

  • Solvent Mismatch: If you inject a 100% ACN stock into a high-aqueous initial mobile phase (e.g., 95% Water), the analyte may precipitate or experience "solvent focusing" issues.[3]

    • Fix: Dilute the final extract to 50:50 ACN:Water (if stability allows) or reduce injection volume to 1-2 µL.

  • On-Column Hydrolysis: If your mobile phase pH is > 7 (e.g., Ammonium Bicarbonate), the nitrosamide will degrade during the run.[3]

    • Fix: Use 0.1% Formic Acid in both Mobile Phase A and B.[1][2][3]

Part 4: Visualizing the Instability Mechanism

Understanding the degradation pathway is key to preventing analyte loss.[1][2][3] The following diagram illustrates the decision logic for solvent selection based on the nitrosamide structure.

G Start Analyte: 1-Nitrosopiperidin-2-one (Nitrosamide Structure) Check_pH Check Solvent/Matrix pH Start->Check_pH Basic Basic (pH > 7.5) (e.g., Ammoniated MeOH) Check_pH->Basic Alkaline Acidic Acidic/Neutral (pH 4-6) (e.g., ACN, 0.1% FA) Check_pH->Acidic Neutral/Acidic Hydrolysis Nucleophilic Attack at Carbonyl Carbon Basic->Hydrolysis Stable Stable in Solution (Short Term) Acidic->Stable Degradation Formation of Diazo Species (Irreversible Loss) Hydrolysis->Degradation Rapid Method Proceed to LC-MS/MS (ESI Positive Mode) Stable->Method

Figure 1: Stability decision tree for 1-Nitrosopiperidin-2-one.[1][2][3] Note the critical divergence at pH checkpoints due to the nitrosamide functionality.

Part 5: Validated Extraction Protocol (Aqueous Matrix)

This protocol minimizes hydrolysis and thermal degradation.[1][2][3]

Reagents:

  • Extraction Solvent: Acetonitrile (LC-MS Grade).[1][2][3]

  • Buffer: 10 mM Ammonium Acetate (pH 5.5).[1][2][3]

Step-by-Step:

  • Pre-Chill: Cool all solvents and centrifuge rotors to 4°C.

  • pH Adjustment: Measure sample pH. Adjust to pH 5.5 ± 0.5 using dilute Formic Acid. Do not skip this step.

  • LLE (Liquid-Liquid Extraction):

    • Add Acetonitrile (ratio 1:1 v/v) to the aqueous sample.[3]

    • Vortex for 30 seconds (do not sonicate; sonication generates heat).[1][2][3]

    • Add MgSO4 / NaCl salts (QuEChERS method) to induce phase separation if necessary.[1][2][3]

  • Centrifugation: 4000 rpm for 10 min at 4°C .

  • Supernatant: Transfer the organic layer to an amber vial.

  • Analysis: Inject immediately. If storage is needed, freeze at -20°C.[1][2][3]

References

  • Loeppky, R. N. (1994).[1][2][3] Nitrosamine and N-Nitroso Compound Chemistry and Biochemistry. American Chemical Society.[1][2][3] (Explains the fundamental instability of nitrosamides vs. nitrosamines).

  • Mirvish, S. S. (1975).[1][2][3] Formation of N-nitroso compounds: Chemistry, Kinetics, and In Vivo Occurrence. Toxicology and Applied Pharmacology.[1][2][3] (Kinetics of nitrosamide hydrolysis).

  • European Medicines Agency (EMA). (2020).[1][2][3] Nitrosamine impurities in human medicinal products. (Regulatory context for nitrosamine vs. nitrosamide risk assessment).

  • USP <1469>. Nitrosamine Impurities. (General analytical framework, though specific modifications for nitrosamides are required).

Sources

Optimization

ensuring reproducibility in 1-Nitrosopiperidin-2-one quantification

Current Status: Operational | Topic: NDSRI Analysis & Reproducibility Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: NDSRI Analysis & Reproducibility
Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Critical Safety & Chemical Identity Warning

STOP AND READ: Before proceeding, verify your target analyte. There is a frequent confusion between 1-Nitrosopiperidin-2-one (a Nitrosamide/Lactam) and N-Nitrosopiperidine (NPIP, a Nitrosamine).[1]

Feature1-Nitrosopiperidin-2-one (Target)N-Nitrosopiperidine (NPIP)
Structure Cyclic N-Nitrosamide (Lactam)Cyclic N-Nitrosamine
CAS 55556-93-9 (or derivatives)100-75-4
Stability UNSTABLE in alkaline pH; thermally labile.[1]STABLE across wide pH; thermally robust.[1]
Class NDSRI (Drug Substance Related Impurity)Small Molecule Nitrosamine

If you treat 1-Nitrosopiperidin-2-one like NPIP, your recovery will fail. This guide addresses the specific challenges of the Nitrosamide form.

Module 1: Method Development & Chromatography

Q: My peak shape is acceptable, but sensitivity (LOQ) is insufficient to meet the AI (Acceptable Intake) limits. What should I change?

A: The "2-one" carbonyl group makes this molecule distinct from standard nitrosamines.[1] It often exhibits lower ionization efficiency in standard ESI (Electrospray Ionization).

Troubleshooting Protocol:

  • Switch Ionization Source: Move from HESI/ESI to APCI (Atmospheric Pressure Chemical Ionization) . Nitrosamides often lack basic sites for easy protonation.[1] APCI relies on gas-phase ion-molecule reactions which can be more effective for neutral/lactam-like structures.[1]

  • Mobile Phase Additives: If you must use ESI, avoid simple Formic Acid.[1] Switch to 0.1% Formic Acid + 5mM Ammonium Formate . The ammonium adduct

    
     is often more stable and abundant than the protonated 
    
    
    
    for lactams.
  • Column Choice: Standard C18 columns often yield poor retention for polar lactams, causing them to elute in the suppression zone (void volume).

    • Recommendation: Use a Polar-Embedded C18 or a Biphenyl phase to increase retention via pi-pi interactions and dipole-dipole mechanisms.

Q: I see "ghost peaks" or high background noise interfering with quantification. Why?

A: This is likely In-Source Fragmentation . 1-Nitrosopiperidin-2-one is thermally labile.[1] High temperatures in the ion source can cleave the N-N bond before detection, leading to signal loss and noise.

Optimization Steps:

  • Lower Source Temperature: Reduce capillary/vaporizer temp by 50°C increments.

  • Reduce Cone Voltage: High declustering potential can shatter the fragile nitrosamide bond.[1]

Module 2: Sample Preparation (The "Artifact" Trap)

Q: My recovery varies wildly (e.g., 60% to 120%) between replicates. Is the instrument drifting?

A: It is rarely the instrument; it is likely Sample Preparation Induced Degradation or Formation .[1]

The Mechanism:

  • Degradation (Low Recovery): 1-Nitrosopiperidin-2-one hydrolyzes rapidly in alkaline conditions.[1] If your extraction solvent is basic (e.g., to solubilize an acidic API), you are destroying the impurity.

  • Formation (High Recovery): If your sample contains the precursor Piperidin-2-one (Valerolactam) and trace nitrites (from excipients), the nitrosamide forms during extraction.[1]

The Fix: The "Cold Acidic Block" Protocol

  • Solvent: Use Acetonitrile or Methanol (Avoid Methylene Chloride if possible due to volatility issues with NDSRIs).[1]

  • pH Control: Ensure the extraction solvent is Neutral or slightly Acidic (0.1% Formic Acid). NEVER use 0.1 N NaOH.[1]

  • Scavenger: You MUST add Sulfamic Acid (50 mM) to the diluent to quench residual nitrites immediately.

Visual Workflow: Sample Prep Decision Tree

SamplePrep Start Start Sample Prep CheckpH Check Matrix pH Start->CheckpH IsAlkaline Is pH > 7.5? CheckpH->IsAlkaline Yes Yes IsAlkaline->Yes Hydrolysis Risk No No IsAlkaline->No Acidify CRITICAL: Acidify Diluent (Use 0.1% Formic Acid) CheckNitrite Risk of In-Situ Formation? (Are Nitrites + Precursor present?) Acidify->CheckNitrite CheckNitrite->Yes Artifact Risk CheckNitrite->No AddScavenger Add 50mM Sulfamic Acid (Nitrite Scavenger) ColdExtract Perform Extraction at 4°C (Minimize Thermal Degradation) AddScavenger->ColdExtract Inject Inject LC-MS/MS (APCI Preferred) ColdExtract->Inject Yes->Acidify Yes->AddScavenger No->CheckNitrite No->ColdExtract

Caption: Decision tree for preventing hydrolysis (loss) and in-situ formation (artifacts) during 1-Nitrosopiperidin-2-one extraction.

Module 3: Data Integrity & Regulatory Limits

Q: How do I calculate the Acceptable Intake (AI) for this specific NDSRI?

A: As of the latest FDA/EMA guidance, NDSRIs are categorized by their Carcinogenic Potency Categorization Approach (CPCA) .[2]

Calculation Logic:

  • Identify Structural Features: 1-Nitrosopiperidin-2-one is a cyclic nitrosamide.[1]

  • CPCA Score: The alpha-hydrogen score and ring strain affect the potency.[1]

  • Default Limit: If no toxicity data exists, regulators may default to the 18 ng/day (most potent category) or 26.5 ng/day limit unless you can prove a "read-across" to a less potent surrogate.[1]

    • Note: Nitrosamides are often considered more reactive (direct acting mutagens) than nitrosamines, so the limits are strict.

Summary of Analytical Requirements (Table)
ParameterSpecificationReason for Choice
LOD/LOQ < 1.0 ng/mL (or 0.03 ppm wrt API)Required to meet 26.5 ng/day AI limit.
Linearity

(weighted

)
Trace analysis requires weighted regression.
Recovery 80% - 120%Standard validation criteria (USP <1469>).[3]
Internal Standard Isotopically Labeled Analog Mandatory. Do not use generic NDMA-d6.[1] You need 1-Nitrosopiperidin-2-one-d4 (or similar) to correct for matrix suppression and extraction loss.[1]

Module 4: FAQ - Rapid Fire Troubleshooting

Q: Can I use GC-MS for this analysis? A: No. 1-Nitrosopiperidin-2-one is thermally unstable.[1] It will likely degrade in the GC inlet (injector port), leading to false negatives. Use LC-MS/MS.

Q: My calibration curve is non-linear at the low end. A: Check for adsorption . Nitrosamides can stick to glass surfaces.[1]

  • Fix: Use silanized glass vials or high-quality polypropylene vials. Ensure your diluent contains at least 5-10% water to reduce static/adsorption issues in organic solvents.

Q: The peak elutes, but the area counts decrease over a 24-hour sequence. A: The sample is degrading in the autosampler.

  • Fix: Set the autosampler temperature to 4°C - 8°C . Ensure the sample vials are amber (light protection) and the pH is maintained at 5-6.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Revision 2). [Link]

  • European Medicines Agency (EMA). (2023).[1][5] Nitrosamine impurities in human medicinal products.[1][5][6][7][8][9] (EMA/409815/2020 Rev.16). [Link]

  • Lhasa Limited. (2023).[1] Nitrosamine Drug Substance Related Impurities (NDSRIs): Potency Categorization and AI Limits. (Context on CPCA scoring). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Strategies for Profiling 1-Nitrosopiperidin-2-one in Drug Substances

Executive Summary & Scientific Context The detection of 1-Nitrosopiperidin-2-one (NP-2-one) represents a distinct analytical challenge within the "Cohort of Concern" defined by ICH M7(R1) and FDA guidance. Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The detection of 1-Nitrosopiperidin-2-one (NP-2-one) represents a distinct analytical challenge within the "Cohort of Concern" defined by ICH M7(R1) and FDA guidance. Unlike simple dialkyl nitrosamines (e.g., NDMA, NDEA), NP-2-one is a cyclic nitrosamide derived from the lactam piperidin-2-one (valerolactam).

This structural distinction dictates its physicochemical behavior: it possesses higher polarity and lower volatility than its aliphatic counterparts, and it exhibits significant thermal lability. Consequently, standard screening protocols often yield false negatives or poor recovery.

This guide objectively compares the performance of Atmospheric Pressure Chemical Ionization (APCI) coupled with UHPLC-MS/MS against traditional GC-MS/MS and Standard ESI-LC-MS/MS workflows.

The Core Analytical Challenge
  • Thermal Instability: The N-N bond in nitrosamides is weaker than in nitrosamines. High temperatures in GC injectors often lead to in-situ degradation (denitrosation), causing under-estimation.

  • Polarity: The lactam ring increases polarity, causing NP-2-one to elute in the void volume of standard C18 columns, leading to massive ion suppression from the API matrix.

Comparative Technology Analysis

The following table summarizes the performance metrics of three competing methodologies for NP-2-one profiling.

Table 1: Method Performance Comparison
FeatureMethod A: GC-MS/MS (Headspace) Method B: RPLC (C18) ESI-MS/MS Method C: Specialized RPLC (F5/Biphenyl) APCI-MS/MS
Suitability for NP-2-one Low Medium High (Recommended)
Thermal Artifacts High Risk (In-situ formation/degradation)NoneNone
Sensitivity (LOQ) > 50 ppb (Poor volatility)1–10 ppb< 0.5 ppb
Matrix Effects Low (if volatile)High (Ion Suppression)Low (APCI is robust)
Retention Mechanism Volatility-basedHydrophobic InteractionPi-Pi Interaction + Dipole
Linearity (R²) 0.980 - 0.990> 0.995> 0.999
Detailed Technical Assessment
Why GC-MS Fails for NP-2-one

While GC-MS is the gold standard for volatile nitrosamines (NDMA), NP-2-one has a high boiling point (predicted >250°C). To elute it, high injector and column temperatures are required.[1]

  • Causality: At temperatures >200°C, the nitroso group is labile. This results in denitrosation, reverting the analyte to the parent lactam (piperidin-2-one), leading to false negatives. Conversely, if residual nitrites and amines are present in the injector liner, artificial nitrosation can occur, leading to false positives.

Why Standard C18 ESI-LC-MS Is Insufficient

NP-2-one is relatively polar. On a standard C18 column, it often co-elutes with the API or early-eluting polar matrix components.

  • Causality: Electrospray Ionization (ESI) is highly susceptible to competition for charge. If the analyte elutes with the "salt front" or the bulk API, its signal is suppressed. Furthermore, lactams are weak bases; ESI efficiency can be erratic compared to APCI.

The Superior Solution: Fluorophenyl/Biphenyl APCI-LC-MS/MS

This method utilizes pi-pi interactions provided by fluorophenyl (F5) or biphenyl stationary phases.

  • Mechanism: The electron-deficient aromatic ring of the stationary phase interacts strongly with the nitroso-lactam system, retaining it well away from the void volume.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions, which are far less susceptible to matrix suppression than liquid-phase ESI processes.

Recommended Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by incorporating surrogate standards and orthogonal retention mechanisms.

Reagents & Standards[2]
  • Target Analyte: 1-Nitrosopiperidin-2-one (CAS: 55556-93-9).

  • Internal Standard (IS): 1-Nitrosopiperidin-2-one-d4 (Isotopically labeled is critical for MS/MS).

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Direct injection is discouraged due to the high concentration of API (often 10-100 mg/mL).

  • Dissolution: Dissolve 100 mg Drug Substance in 5 mL Water (or 5% MeOH in Water).

  • Spike: Add Internal Standard (IS) to final conc. of 10 ng/mL.

  • Loading: Load onto HLB (Hydrophilic-Lipophilic Balance) SPE Cartridge (60 mg/3 cc).

    • Rationale: HLB retains the polar lactam while allowing salts to pass.

  • Wash: Wash with 2 mL 5% Methanol/Water (Removes highly polar salts).

  • Elution: Elute with 2 mL 100% Methanol.

  • Concentration: Evaporate to dryness under N2 at 35°C (Do not heat >40°C). Reconstitute in 500 µL Mobile Phase A:B (90:10).

LC-MS/MS Parameters[1][3][4][5]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Pentafluorophenyl (F5) Core-Shell, 2.1 x 100 mm, 1.7 µm.

    • Why: F5 provides unique selectivity for the nitroso/lactam functionality.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for trapping)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

  • Ion Source: APCI Positive Mode .

    • Source Temp: 350°C.

    • Corona Current: 4-5 µA.

  • MRM Transitions:

    • Quantifier: m/z 129.1 → 99.1 (Loss of NO). Collision Energy: 15-20 eV.

    • Qualifier: m/z 129.1 → 55.1 (Ring fragmentation).

Visualizing the Workflow

The following diagrams illustrate the decision logic for method selection and the specific extraction workflow for NP-2-one.

Diagram 1: Analytical Decision Tree for Nitrosamines

Nitrosamine_Decision_Tree Start Start: Nitrosamine Profiling Check_Volatile Is Analyte Volatile? Start->Check_Volatile Check_Stable Is Analyte Thermally Stable? Check_Volatile->Check_Stable No / Semi-Volatile GCMS Method: GC-MS/MS (Headspace) Check_Volatile->GCMS Yes (e.g., NDMA) Check_Stable->GCMS Yes Check_Polarity Is Analyte Polar/Lactam? Check_Stable->Check_Polarity No (Labile) Standard_LC Method: C18 ESI-LC-MS (Risk of Void Elution) Check_Polarity->Standard_LC No (Hydrophobic) Advanced_LC Method: F5/Biphenyl APCI-LC-MS (Recommended for NP-2-one) Check_Polarity->Advanced_LC Yes (e.g., NP-2-one)

Caption: Decision logic selecting APCI-LC-MS for polar, thermally labile nitrosamines like NP-2-one.

Diagram 2: The "Trap & Elute" Extraction Workflow

Extraction_Workflow Sample Drug Substance (Dissolved) Spike Add Internal Standard (d4-NP-2-one) Sample->Spike SPE_Load Load HLB Cartridge (Retains Organics) Spike->SPE_Load Wash Wash: 5% MeOH (Remove Salts) SPE_Load->Wash Waste Elute Elute: 100% MeOH (Collect Analyte) Wash->Elute Collect Analyze Inject: APCI-MS/MS (F5 Column) Elute->Analyze

Caption: Optimized SPE workflow to isolate NP-2-one from high-concentration API matrices.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by HPLC-UV/vis and HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates LC-MS superiority for polar nitrosamines). [Link]

  • Ripollés, C., et al. (2020). Liquid chromatography-mass spectrometry mechanisms for the determination of nitrosamines.[1][3][4][5][6][7][8][9][10] Analytical Chemistry.[1][3][5][6][7][8][10][11][12][13] (Reference for APCI vs ESI ionization efficiency in nitrosamines). [Link]

Sources

Comparative

Comparative Guide: Analytical Methods for 1-Nitrosopiperidin-2-one Detection

Executive Summary 1-Nitrosopiperidin-2-one (also known as N-nitrosovalerolactam) represents a distinct analytical challenge compared to common dialkyl nitrosamines (e.g., NDMA, NDEA). Chemically, it is a nitrosamide (N-n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nitrosopiperidin-2-one (also known as N-nitrosovalerolactam) represents a distinct analytical challenge compared to common dialkyl nitrosamines (e.g., NDMA, NDEA). Chemically, it is a nitrosamide (N-nitroso lactam), characterized by significantly lower thermal stability and higher reactivity than standard nitrosamines.

This guide evaluates analytical methodologies for its detection in pharmaceutical matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is identified as the superior method due to the thermal lability of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) , while common for volatile nitrosamines, poses a high risk of on-column degradation (denitrosation) for this specific compound and is generally not recommended without specialized "cold" injection techniques.

Part 1: Compound Profile & Analytical Challenges

Understanding the physicochemical nature of 1-Nitrosopiperidin-2-one is prerequisite to method selection. Unlike stable nitrosamines, nitrosamides can spontaneously decompose or rearrange under heat or acidic conditions.

PropertyDescriptionAnalytical Implication
Structure Six-membered lactam ring with N-nitroso group.[1]Polarity: Moderate to High. Requires polar-embedded or HILIC columns for retention.
Class Nitrosamide (N-N=O conjugated to C=O).Stability: Thermally labile. Susceptible to cleavage of the N-N bond at temperatures >100°C.
Boiling Point Predicted ~230°C (decomposes).GC Suitability: Low. High risk of artifact formation (false negatives) in hot injectors.
Ionization Protonation site at Carbonyl Oxygen or Nitroso Oxygen.MS Source: ESI or APCI are suitable; APCI often yields lower background for low-molecular-weight species.

Part 2: Primary Method – LC-MS/MS (Recommended)

Status: Gold Standard Applicability: Trace-level quantification (LOD < 1 ng/mL) in APIs and Drug Products.

Principle

LC-MS/MS utilizes soft ionization (ESI or APCI) to generate protonated molecular ions


, followed by collision-induced dissociation (CID) to monitor specific fragmentations. This avoids the high temperatures of GC, preserving the integrity of the nitrosamide bond.
Experimental Protocol
  • Sample Preparation:

    • Extraction: Cold liquid-liquid extraction (LLE) or Solid Phase Extraction (SPE) is critical to prevent degradation.

    • Solvent: Methanol or Acetonitrile (avoid acidic diluents if possible to prevent acid-catalyzed denitrosation).

    • Filtration: 0.22 µm PTFE or PVDF (verify filter compatibility to ensure no adsorption).

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex F5 (2.1 x 100 mm, 2.6 µm). The F5 (pentafluorophenyl) phase provides superior selectivity for nitroso compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B hold (1 min) -> 95% B (6 min) -> Re-equilibrate.

  • Mass Spectrometry Settings (Triple Quadrupole):

    • Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI Positive.

    • Precursor Ion: m/z 129.1

      
      
      
    • Quantifier Transition: m/z 129.1

      
       99.1 (Loss of NO, -30 Da).
      
    • Qualifier Transition: m/z 129.1

      
       55.1 (Ring cleavage/fragmentation).
      
    • Note: In-source fragmentation (loss of NO before the quad) is common. Source temperature should be optimized (kept < 350°C) to minimize this.

Performance Metrics (Representative)
ParameterValue
LOD (Limit of Detection) 0.5 – 1.0 ng/mL
LOQ (Limit of Quantitation) 1.0 – 2.0 ng/mL
Linearity (

)
> 0.995 (1 – 100 ng/mL)
Recovery 85 – 115% (Matrix dependent)

Part 3: Alternative Method – GC-MS/MS (High Risk)

Status: Not Recommended for Nitrosamides Applicability: Only acceptable if thermal stability is rigorously proven or "Cold On-Column" injection is used.

The Thermal Instability Problem

Standard GC injectors operate at 220°C–250°C. 1-Nitrosopiperidin-2-one, being a nitrosamide, is prone to the following degradation pathway inside the injector:



This leads to denitrosation , causing the analyte to revert to Piperidin-2-one (Valerolactam), resulting in false negatives or severe underestimation of the impurity.
Feasibility Check

If GC-MS must be used (e.g., due to matrix interference in LC), the following modifications are mandatory:

  • Injector: Programmable Temperature Vaporizer (PTV) or Cold On-Column (COC) injection starting at 40°C.

  • Column: Wax-based columns (e.g., DB-WAX) are often used for polarity, but lower temperature limits apply.

Part 4: Comparative Analysis Summary

The following table contrasts the two methodologies for 1-Nitrosopiperidin-2-one specifically.

FeatureMethod A: LC-MS/MS Method B: GC-MS/MS
Analyte Stability High (Ambient temp analysis)Low (Thermal degradation risk)
Sensitivity Excellent (pg/mL range)Good (if stable), but often compromised
Selectivity High (MRM transitions)High (EI spectral matching)
Matrix Effects Susceptible to ion suppression (requires deuterated IS)Less susceptible to matrix suppression
Throughput High (5-10 min run time)Moderate (15-20 min run time + cool down)
Recommendation Primary Choice Avoid (unless specialized inlet used)

Part 5: Visualizations

Fragmentation & Detection Logic

The following diagram illustrates the mass spectrometric behavior and the critical decision path for method selection.

G Analyte 1-Nitrosopiperidin-2-one (Nitrosamide) Properties Thermally Labile Polar Lactam Analyte->Properties MethodSelect Method Selection Properties->MethodSelect GCMS GC-MS/MS (Standard Injector) MethodSelect->GCMS High Temp (>200°C) LCMS LC-MS/MS (ESI/APCI) MethodSelect->LCMS Ambient Temp Degradation Thermal Degradation (Loss of NO) GCMS->Degradation Injector Heat Ionization Soft Ionization [M+H]+ m/z 129 LCMS->Ionization ResultFail False Negative (Underestimation) Degradation->ResultFail Frag Collision Cell (CID) Transition: 129 -> 99 (-NO) Ionization->Frag ResultSuccess Accurate Quantification Frag->ResultSuccess

Caption: Decision Logic for Nitrosamide Analysis. Red paths indicate failure modes due to thermal instability inherent to GC methods.

Analytical Workflow (LC-MS/MS)

Workflow Sample Drug Product / API (Solid) Extract Cold Extraction (MeOH/Water, Vortex) Sample->Extract Spike IS Filter Filtration (0.22 µm PVDF) Extract->Filter LC UPLC Separation (F5 or C18 Column) Filter->LC MS MS/MS Detection (MRM 129 -> 99) LC->MS Data Quantification (vs Deuterated IS) MS->Data

Caption: Recommended extraction and analysis workflow ensuring analyte stability.

References

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Food and Drug Administration.[4][5] Link

  • USP. (2021). General Chapter <1469> Nitrosamine Impurities. United States Pharmacopeia.[6] Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • Fine, N. A., & Rochelle, G. T. (2013).[7] Thermal decomposition of n-nitrosopiperazine. Energy Procedia, 37, 1678-1686. (Demonstrates thermal instability of cyclic nitrosamines/nitrosamides). Link[7]

  • Thermo Fisher Scientific. (2021).[4] Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. Application Note 64644. Link

Sources

Validation

Analytical Method Transfer and Cross-Validation for 1-Nitrosopiperidin-2-one: A Comparative Guide

Introduction The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. 1-Nitrosopiperidin-2-one (also known as N-nitrosovalerolactam), a cyclic nit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. 1-Nitrosopiperidin-2-one (also known as N-nitrosovalerolactam), a cyclic nitrosamine, presents unique analytical challenges due to its polarity and the thermal lability of its N-NO bond. Regulatory agencies, including the EMA and FDA, mandate that nitrosamine testing methods achieve trace-level sensitivity, often in the [1]. This guide provides a comprehensive comparison of analytical platforms and outlines a self-validating, cross-laboratory protocol for the robust quantification of 1-Nitrosopiperidin-2-one.

Methodological Landscape: The Causality Behind Analytical Choices

When transferring an analytical method between a method-development laboratory (Lab A) and a quality control laboratory (Lab B), the choice of instrumentation dictates the robustness of the assay.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While GC-MS/MS is a traditional workhorse for volatile nitrosamines, it is highly problematic for 1-Nitrosopiperidin-2-one. The Causality of Failure: The N-NO bond in cyclic nitrosamines is susceptible to thermal degradation at the high temperatures required for GC injection ports (typically >200°C). This thermal lability can lead to the dissociation of the nitrosamine back into its secondary amine precursor (piperidin-2-one) and nitric oxide. Conversely, if residual nitrites are present in the sample matrix, the high heat can trigger in situ nitrosation of the API or excipients, generating false positives. Due to these thermodynamic artifacts, for this specific analyte[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS bypasses thermal degradation, making it the gold standard. However, the choice of ionization source—Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI)—is critical. The Causality of Success: 1-Nitrosopiperidin-2-one lacks highly basic functional groups, making protonation in ESI inefficient and highly susceptible to matrix suppression from co-eluting pharmaceutical ingredients. APCI, which relies on gas-phase ion-molecule reactions (corona discharge), provides superior ionization efficiency for this neutral, cyclic lactam and exhibits [3].

Caption: Decision matrix for 1-Nitrosopiperidin-2-one analytical platforms.

Building a Self-Validating Protocol

To ensure trustworthiness during cross-validation between Lab A and Lab B, the method must be inherently self-correcting. This is achieved through Stable Isotope Dilution (SID) . By spiking the sample with a stable isotope-labeled internal standard (SIL-IS), such as 1-Nitrosopiperidin-2-one-d4, prior to any extraction steps, the method becomes immune to inter-laboratory variations in extraction efficiency or instrument sensitivity. If Lab B's mass spectrometer suffers a 20% drop in absolute signal due to source contamination, the SIL-IS signal drops by the exact same margin, [4].

Step-by-Step Experimental Methodology

The following protocol outlines the optimized LC-APCI-MS/MS workflow validated across two independent laboratories.

Step 1: Sample Preparation (Solid-Phase Extraction)

Objective: Isolate 1-Nitrosopiperidin-2-one from the active pharmaceutical ingredient (API) matrix to prevent ion suppression.

  • Weigh 100 mg of the API into a 15 mL centrifuge tube.

  • Add 5.0 mL of LC-MS grade water and spike with 50 µL of the SIL-IS working solution (100 ng/mL 1-Nitrosopiperidin-2-one-d4).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 30 mg/1 mL) with 1 mL methanol followed by 1 mL water.

  • Load 2 mL of the sample supernatant onto the cartridge.

  • Wash with 1 mL of 5% methanol in water to elute polar API components.

  • Elute the nitrosamine with 1 mL of 100% methanol.

  • Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of initial mobile phase.

Step 2: LC-APCI-MS/MS Instrumental Parameters
  • Column: C18, 100 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: APCI in Positive Ion Mode.

  • Corona Discharge Current: 4.0 µA.

  • Probe Temperature: 350°C.

Caption: SRM fragmentation pathway for 1-Nitrosopiperidin-2-one in positive ion mode.

Inter-Laboratory Cross-Validation Results

To prove the method's robustness, a full cross-validation was executed between Lab A (Originating Lab, using Instrument Platform X) and Lab B (Receiving Lab, using Instrument Platform Y). The acceptance criteria were aligned with ICH Q2(R1) guidelines.

Table 1: Cross-Validation Performance Metrics for 1-Nitrosopiperidin-2-one

ParameterLab A (Originating Lab)Lab B (Receiving Lab)Acceptance Criteria
Instrument Platform Agilent 6495C LC/TQThermo TSQ AltisN/A
Limit of Detection (LOD) 0.3 ppb0.4 ppb≤ 1.0 ppb
Limit of Quantitation (LOQ) 1.0 ppb1.0 ppbS/N ≥ 10
Accuracy (Spike at 10 ppb) 98.5%101.2%80% - 120%
Precision (%RSD, n=6) 2.4%3.1%≤ 10%
Matrix Factor (IS Normalized) 0.980.960.85 - 1.15
Linearity (R²) 0.99920.9989≥ 0.99

Data Interpretation: The cross-validation data demonstrates exceptional concordance between the two laboratories. The IS-normalized matrix factor of ~1.0 in both labs confirms that the SIL-IS successfully mitigated any platform-specific ionization differences or matrix suppression effects. The precision (%RSD < 3.5%) and accuracy metrics validate the method's trustworthiness for routine batch release testing.

Conclusion

The quantification of 1-Nitrosopiperidin-2-one requires a deliberate departure from traditional volatile nitrosamine methods. By understanding the causality behind analytical failures—specifically the thermal lability of the N-NO bond in GC systems and the matrix susceptibility of ESI—scientists can design more robust workflows. The LC-APCI-MS/MS method coupled with a stable isotope dilution strategy provides a self-validating system that ensures seamless method transfer and regulatory compliance across global laboratory networks.

References

  • Title: Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Comparative

Comparative Genotoxicity Guide: 1-Nitrosopiperidin-2-one vs. N-Nitrosopiperidine

This guide provides a comparative technical analysis of the genotoxicity profiles of 1-Nitrosopiperidin-2-one (NP-2-one) and N-Nitrosopiperidine (NPIP). It is designed for toxicologists, pharmaceutical scientists, and re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the genotoxicity profiles of 1-Nitrosopiperidin-2-one (NP-2-one) and N-Nitrosopiperidine (NPIP). It is designed for toxicologists, pharmaceutical scientists, and regulatory professionals evaluating impurity risks in drug development.

Executive Summary

While both compounds are N-nitroso derivatives of piperidine, they belong to distinct chemical classes with fundamentally different mechanisms of genotoxic activation.

  • N-Nitrosopiperidine (NPIP) is a classic nitrosamine . It is an indirect-acting mutagen requiring metabolic activation (alpha-hydroxylation) by Cytochrome P450 enzymes to damage DNA. It is a potent, systemic carcinogen (Class 1/2).

  • 1-Nitrosopiperidin-2-one (NP-2-one) is a nitrosamide (specifically a nitrosolactam). It functions as a direct-acting mutagen . Its instability at physiological pH allows it to generate DNA-alkylating diazonium ions via hydrolysis, independent of enzymatic activation.

Chemical Identity & Structural Properties[1]

FeatureN-Nitrosopiperidine (NPIP)1-Nitrosopiperidin-2-one (NP-2-one)
CAS Number 100-75-450550-65-7 (or 16339-12-1)
Chemical Class Nitrosamine (Cyclic)Nitrosamide (Cyclic Nitrosolactam)
Molecular Weight 114.15 g/mol 128.13 g/mol
Structure Saturated piperidine ring with N-NOPiperidine ring with C=O at C2 and N-NO
Stability Stable at physiological pH; requires enzymatic oxidation.Unstable at alkaline pH; susceptible to nucleophilic attack.
Primary Hazard Systemic Carcinogen (Esophagus, Nasal Cavity)Direct-Acting Mutagen (Site-of-contact potential)

Mechanistic Analysis: Activation Pathways

The defining difference between these compounds is the trigger for their decomposition into the ultimate carcinogenic species (the alkyldiazonium ion).

NPIP: Metabolic Activation (Indirect)

NPIP is biologically inert until it encounters CYP450 enzymes (primarily CYP2E1 and CYP2A6).[1] The enzyme hydroxylates the alpha-carbon (adjacent to the nitrogen). This


-hydroxy intermediate is unstable and spontaneously undergoes ring opening to form an aldehyde and an alkyldiazonium ion, which alkylates DNA (typically at the 

or

position of guanine).
NP-2-one: Chemical Activation (Direct)

NP-2-one possesses a carbonyl group adjacent to the nitroso-nitrogen. This electron-withdrawing group destabilizes the N-N bond and makes the carbonyl carbon highly susceptible to nucleophilic attack (e.g., by


 or thiols). Hydrolysis cleaves the amide bond, leading to ring opening and the immediate formation of the diazonium ion without the need for oxidative metabolism.
Pathway Visualization

GenotoxicityPathways NPIP N-Nitrosopiperidine (NPIP) CYP CYP450 Activation (Alpha-Hydroxylation) NPIP->CYP Metabolism AlphaOH Alpha-Hydroxy-NPIP (Unstable) CYP->AlphaOH Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) AlphaOH->Diazonium Spontaneous Decomposition NP2One 1-Nitrosopiperidin-2-one (NP-2-one) Hydrolysis Chemical Hydrolysis (Nucleophilic Attack) NP2One->Hydrolysis pH > 7.0 or Thiols RingOpen Ring Opening Hydrolysis->RingOpen RingOpen->Diazonium DNA_Adduct DNA Alkylation (O6-MeG / N7-MeG) Diazonium->DNA_Adduct Covalent Binding

Figure 1: Comparative activation pathways. NPIP requires enzymatic oxidation (top), while NP-2-one undergoes direct chemical hydrolysis (bottom) to generate the same class of DNA-reactive intermediate.

Comparative Genotoxicity Performance[2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test distinguishes the two classes based on the requirement for S9 (rat liver homogenate).

Test ParameterN-Nitrosopiperidine (NPIP)1-Nitrosopiperidin-2-one (NP-2-one)
Strain Sensitivity TA100, TA1535 (Base-pair substitution)TA100, TA1535 (Base-pair substitution)
- S9 (No Activation) Negative. Compound is inert to bacteria lacking CYP450.Positive. Direct alkylation of bacterial DNA occurs.
+ S9 (Metabolic Activation) Strongly Positive. S9 enzymes convert NPIP to mutagen.Positive/Variable. S9 may enhance or slightly reduce activity (due to protein binding).
Interpretation Pro-mutagen (Requires metabolism).Direct-acting mutagen.
In Vivo Carcinogenicity[3]
  • NPIP: A robust trans-species carcinogen . In rats, it selectively targets the esophagus and nasal cavity due to high local CYP expression. It is an "anchor nitrosamine" used to benchmark potency in structure-activity relationship (SAR) models (e.g., Lhasa Carcinogenicity Database).

  • NP-2-one: As a nitrosamide, it acts locally at the site of application or administration. It is capable of inducing tumors in the forestomach (oral) or skin (topical) without systemic distribution, as it decomposes rapidly upon contact with biological fluids.

Experimental Protocols

To validate these profiles in a pharmaceutical setting, the following protocols are recommended. These are self-validating systems: the inclusion of specific controls ensures the assay is working correctly.

Protocol A: Comparative Ames Test (OECD 471 Compliant)

Objective: Differentiate direct vs. indirect mutagenicity.

  • Strain Selection: Use S. typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions caused by alkylating agents).[2]

  • S9 Preparation: Use 10% v/v Aroclor-1254 or Phenobarbital/Beta-naphthoflavone induced rat liver S9 in the cofactor mix.

  • Dose Range: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Method:

    • Pre-incubation Method (Critical for Nitrosamines): Incubate bacteria + Test Article + S9 (or buffer) for 20-30 minutes at 37°C before adding top agar. This maximizes the interaction between the short-lived active metabolites and the bacteria.

  • Controls:

    • Negative:[2] DMSO (solvent).

    • Positive (+S9): N-Nitrosopiperidine (NPIP) or 2-Aminoanthracene.

    • Positive (-S9): Sodium Azide (for TA100/1535) or 1-Nitrosopiperidin-2-one (as a self-validating positive control for direct mutagenicity).

  • Criteria: A 2-fold increase in revertant colonies over background with a dose-response relationship indicates a positive result.

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Objective: Confirm clastogenicity (chromosomal damage) in mammalian cells.

  • Cell Line: CHO-K1 or TK6 human lymphoblastoid cells.

  • Exposure:

    • Short treatment (3-4 hours) +/- S9.

    • Extended treatment (24 hours) - S9 only.

  • Analysis: Score 2,000 binucleated cells for micronuclei (MN).

  • Expected Outcome:

    • NPIP: Increases MN frequency only in the presence of S9.

    • NP-2-one: Increases MN frequency in both conditions (potentially higher toxicity in the absence of S9 due to lack of protein scavenging).

Risk Assessment Implications

For drug development, the distinction dictates the control strategy:

  • Potency Categorization:

    • NPIP is a Cohort of Concern compound. The Acceptable Intake (AI) is strictly regulated (typically 26.5 - 96 ng/day depending on the agency and specific SAR read-across).

    • NP-2-one , being a nitrosamide, is often considered more reactive but potentially less persistent systemically. However, regulatory bodies (FDA/EMA) generally treat all N-nitroso compounds as high-potency mutagenic carcinogens (Class 1) unless data proves otherwise.

  • Control Strategy:

    • If NPIP is detected: Root cause is likely the reaction of piperidine (reagent/impurity) with a nitrosating agent during synthesis.

    • If NP-2-one is detected: Root cause is likely the nitrosation of a lactam intermediate or oxidation of a piperidine ring under specific conditions. Its direct mutagenicity makes it a critical safety hazard for manufacturing operators (skin contact) as well as patients.

References

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Fundamental reference for nitrosamine vs. nitrosamide mechanisms).
  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • Rao, T. K., et al. (1979). "Mutagenicity of N-nitrosopiperidines and their derivatives in Salmonella typhimurium." Mutation Research/Genetic Toxicology, 66(1), 1-7. (Establishes NPIP mutagenicity profile).
  • Singer, B., & Grunberger, D. (1983). Molecular Biology of Mutagens and Carcinogens. Plenum Press. (Mechanisms of direct-acting nitrosamides).
  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[3]Link

Sources

Validation

Technical Comparison Guide: Ames Test Responses for Nitrosopiperidine Derivatives

Topic: Differences in the Ames Test Response for Various Nitrosopiperidines Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the mutagenic potential of N-nitrosopiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differences in the Ames Test Response for Various Nitrosopiperidines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the mutagenic potential of N-nitrosopiperidine (NPIP) and its methylated derivatives within the Salmonella typhimurium reverse mutation assay (Ames test). The data presented highlights a critical Structure-Activity Relationship (SAR): mutagenicity in this class is strictly dependent on metabolic


-hydroxylation . Consequently, steric hindrance at the 

-carbon positions (C2 and C6) directly correlates with reduced or abolished mutagenic potency.
The Core Mechanism: Metabolic Activation

Nitrosopiperidines are pro-mutagens; they are biologically inert until metabolized. The critical bioactivation step is hydroxylation at the


-carbon catalyzed by Cytochrome P450 enzymes (primarily CYP2E1).

Mechanism of Action:

  • 
    -Hydroxylation:  CYP enzymes add a hydroxyl group to the carbon adjacent to the N-nitroso group.
    
  • Ring Opening: The unstable

    
    -hydroxy intermediate spontaneously undergoes ring opening.
    
  • Diazonium Formation: An electrophilic alkyldiazonium ion is generated.

  • DNA Alkylation: This reactive ion alkylates DNA (primarily at the N7 and O6 positions of guanine), causing GC

    
     AT transitions.
    
Visualization: The

-Hydroxylation Pathway

The following diagram illustrates the activation pathway and the structural blockade mechanism.

NitrosamineActivation NPIP N-Nitrosopiperidine (Pro-mutagen) CYP CYP2E1 (Enzymatic Activation) NPIP->CYP Metabolism AlphaOH α-Hydroxy-NPIP (Unstable Intermediate) CYP->AlphaOH α-Hydroxylation Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaOH->Diazonium Spontaneous Ring Opening DNA DNA Alkylation (Mutation) Diazonium->DNA Covalent Binding Block STERIC BLOCK (2,6-Dimethyl substitution) Block->CYP Prevents Access to α-Carbon

Figure 1: The metabolic activation pathway of nitrosopiperidines. Note that substitution at the


-carbon blocks the initial enzymatic step, preventing the formation of the reactive diazonium ion.
Comparative Analysis: Structure-Activity Relationships (SAR)

The following table synthesizes experimental data comparing the parent compound to its methylated isomers. The "Relative Potency" is derived from revertant counts in strain TA100 (with S9 activation).

CompoundStructureAmes Response (+S9)Relative PotencyMechanistic Explanation
N-Nitrosopiperidine (NPIP) UnsubstitutedPositive High (Reference)Both

-carbons (C2, C6) are accessible for enzymatic hydroxylation, leading to efficient diazonium ion formation.
2-Methyl-NPIP

-substituted
Positive ReducedOne

-carbon is blocked by a methyl group.[1][2] Activation can only occur at the unsubstituted C6 position, reducing the probability of effective metabolism.
3-Methyl-NPIP

-substituted
Positive HighMethyl group is at the

-position (C3). It does not sterically hinder the critical

-hydroxylation at C2 or C6. Potency is often comparable to NPIP.
4-Methyl-NPIP

-substituted
Positive HighMethyl group is at the

-position (C4), far from the reaction site. No steric interference with metabolic activation.
2,6-Dimethyl-NPIP Di-

-substituted
Negative None Critical Control: Both

-carbons are blocked. CYP enzymes cannot access the reaction site to form the

-hydroxy intermediate. No mutagenicity is observed.

Key Insight: The lack of mutagenicity in 2,6-Dimethyl-NPIP serves as the definitive proof that


-hydroxylation is the obligatory first step in the bioactivation of cyclic nitrosamines.
Experimental Protocol: The Enhanced Ames Test

Standard "plate incorporation" protocols often yield false negatives for nitrosamines due to their volatility and the specific requirement for high metabolic conversion rates. The Pre-incubation Protocol is the required standard for this class.

Protocol Workflow

Objective: Maximize the interaction between the test article and the S9 metabolic activation system before the agar solidifies.

  • Preparation: Thaw S9 fraction (Preferably 30% Hamster S9 or mixed Rat/Hamster).

  • Pre-incubation: Mix Bacteria (100 µL) + S9 Mix (500 µL) + Test Article (50-100 µL).

  • Incubation: Shake at 37°C for 30 minutes (Critical step for nitrosamine metabolism).

  • Plating: Add 2.0 mL molten Top Agar (containing trace histidine/biotin).

  • Pouring: Pour onto Minimal Glucose Agar plates.

  • Growth: Incubate plates at 37°C for 48 hours.

Visualization: Pre-incubation Workflow

PreIncubationProtocol Strain Salmonella Strain (e.g., TA100, TA1535) Mix Reaction Mixture Strain->Mix S9 S9 Mix (30% Hamster Liver) S9->Mix Compound Nitrosopiperidine Derivative Compound->Mix PreInc PRE-INCUBATION 30 mins @ 37°C (Metabolic Activation Occurs Here) Mix->PreInc TopAgar Add Molten Top Agar (Trace His/Bio) PreInc->TopAgar Plate Pour on Minimal Agar Incubate 48h TopAgar->Plate Count Score Revertant Colonies Plate->Count

Figure 2: The Pre-incubation Ames protocol. The 30-minute liquid phase incubation is essential for generating sufficient reactive metabolites from nitrosamines.

Technical Nuances for Optimization
1. S9 Species Selection

While Rat S9 is standard for general screening, Hamster S9 is historically proven to be more sensitive for nitrosamines (specifically NPIP and N-nitrosodimethylamine).

  • Reasoning: Hamster liver contains higher constitutive levels of CYP2E1 and other specific isozymes required for the dealkylation/hydroxylation of nitrosamines compared to induced rat liver.

  • Recommendation: If a negative result is obtained with Rat S9 for a suspected nitrosamine, repeat the assay using 30% Hamster S9.

2. Bacterial Strain Selection
  • TA100 & TA1535: These strains carry the hisG46 mutation (base-pair substitution). They are the most sensitive to the alkylating agents generated by nitrosamines.

  • TA98: Detects frameshifts. Generally shows weak or negative responses to simple nitrosopiperidines unless the molecule contains bulky intercalating groups.

3. Solvent Compatibility
  • DMSO: Standard solvent, but can inhibit CYP2E1 activity at high concentrations.

  • Water: Preferred solvent for water-soluble nitrosamines to avoid enzymatic inhibition.

  • Acetone: An alternative if stability in water is an issue, though volatility must be managed.

References
  • Rao, T. K., et al. (1979). "Mutagenicity of aliphatic nitrosamines in Salmonella typhimurium." Mutation Research/Genetic Toxicology, 66(1), 1-7.

  • Stoltz, D. R., & Sen, N. P. (1977).[3][4] "Mutagenicity of five cyclic N-nitrosamines: assay with Salmonella typhimurium." Journal of the National Cancer Institute, 58(2), 393-394.

  • Zeiger, E., et al. (1987). "Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals." Environmental Mutagenesis, 9(S9), 1-109.

  • Prival, M. J., et al. (1979). "Tris(2,3-dibromopropyl)phosphate: Mutagenicity of a widely used flame retardant." Science, 195(4273), 76-78. (Establishes the pre-incubation modification importance).

  • OECD Guideline 471. (2020).[4] "Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals.

Sources

Comparative

Comparative Evaluation of Carcinogenic Potency: 1-Nitrosopiperidin-2-one vs. Class Cohort Nitrosamines

Executive Summary 1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone) represents a distinct subclass of N-nitroso compounds (NOCs) known as nitrosamides (specifically, a cyclic nitrosolactam). Unlike the wide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Nitrosopiperidin-2-one (also known as N-nitroso-2-piperidone) represents a distinct subclass of N-nitroso compounds (NOCs) known as nitrosamides (specifically, a cyclic nitrosolactam). Unlike the widely regulated "Cohort of Concern" nitrosamines such as N-nitrosopiperidine (NPIP) or N-nitrosodimethylamine (NDMA) , which are chemically stable and require metabolic activation, 1-Nitrosopiperidin-2-one is chemically unstable at physiological pH and acts as a direct-acting alkylating agent .

This guide evaluates the carcinogenic potential of 1-Nitrosopiperidin-2-one by contrasting its physicochemical stability, mechanism of action, and mutagenic potency against the standard nitrosamine cohort.

Mechanistic Comparison: Nitrosamide vs. Nitrosamine[1]

The fundamental differentiator in carcinogenic potential lies in the activation pathway.

The Nitrosamine Pathway (Indirect Carcinogens)

Standard nitrosamines like NPIP are chemically stable at neutral pH. They are pro-carcinogens that require metabolic activation, primarily by Cytochrome P450 enzymes (CYP2E1) in the liver.[1]

  • Mechanism:

    
    -hydroxylation 
    
    
    
    Unstable
    
    
    -hydroxy nitrosamine
    
    
    Aldehyde + Alkyldiazonium ion
    
    
    DNA Alkylation.
  • Target Organs: Systemic (Liver, Esophagus, Nasal Cavity).

The Nitrosamide Pathway (Direct Carcinogens)

1-Nitrosopiperidin-2-one contains a carbonyl group adjacent to the nitroso-nitrogen (N-N=O). This electron-withdrawing group destabilizes the N-N bond.

  • Mechanism: Spontaneous rearrangement at physiological pH (pH

    
     7.0) 
    
    
    
    Direct formation of Alkyldiazonium ion
    
    
    DNA Alkylation.
  • Target Organs: Local (Site of contact: Stomach, Skin, Oropharynx).

  • S9 Dependency: Independent (Direct-acting mutagen).

Pathway Visualization

The following diagram illustrates the divergent activation pathways.

G NPIP N-Nitrosopiperidine (Nitrosamine) CYP Metabolic Activation (CYP2E1, Liver) NPIP->CYP Stable at pH 7.4 NPIP_ONE 1-Nitrosopiperidin-2-one (Nitrosamide) Hydrolysis Spontaneous Hydrolysis (pH ≥ 7.0) NPIP_ONE->Hydrolysis Unstable Inter_Amine α-Hydroxy-Nitrosamine CYP->Inter_Amine α-Hydroxylation Inter_Amide Diazotate Intermediate Hydrolysis->Inter_Amide Rearrangement Diazonium Alkyldiazonium Ion (Ultimate Carcinogen) Inter_Amine->Diazonium Decomposition Inter_Amide->Diazonium Rapid DNA DNA Alkylation (O6-MeG, N7-MeG) Diazonium->DNA Covalent Bonding

Figure 1: Divergent activation pathways of N-Nitrosopiperidine (enzyme-dependent) vs. 1-Nitrosopiperidin-2-one (pH-dependent).

Performance & Potency Comparison

The following table synthesizes experimental data contrasting the two compounds. Note that while NPIP has extensive in vivo cancer bioassay data (CPDB), 1-Nitrosopiperidin-2-one is primarily characterized by its direct mutagenicity and local carcinogenicity due to its instability.

FeatureN-Nitrosopiperidine (NPIP)1-Nitrosopiperidin-2-one
Chemical Class Cyclic NitrosamineCyclic Nitrosamide (Lactam)
CAS Number 100-75-416339-12-1
Stability (pH 7.4) Stable (> 24 hours)Unstable (Half-life: minutes to hours)
Ames Test (Salmonella) Positive only with S9 activationPositive without S9 activation
Primary Mutagenic Mechanism Base substitution (G

A transition)
Direct alkylation (GC

AT transition)
Carcinogenic Potency (TD50) 34.5 mg/kg/day (Rat, Oral) [1]No standard TD50 available due to instability
Target Organs (Rodent) Esophagus, Liver, Nasal CavityForestomach (local), Skin (local)
ICH M7 Classification Class 1 (Known Mutagenic Carcinogen)Class 1 (Mutagenic Carcinogen - Direct Acting)
Key Insight: Potency vs. Risk

While NPIP has a defined TD50, 1-Nitrosopiperidin-2-one poses a higher acute risk for local mutagenicity because it does not require metabolic transport to the liver. In a drug substance matrix, it may degrade before reaching systemic circulation, potentially reacting with the API or excipients to form other impurities.

Experimental Protocols for Evaluation

To objectively evaluate 1-Nitrosopiperidin-2-one, researchers must modify standard nitrosamine protocols to account for its chemical instability.

Modified Ames Test (Pre-incubation Method)

Standard plate incorporation may miss the mutagenicity of nitrosamides if they decompose before diffusing into the agar. A pre-incubation step is critical.

Protocol:

  • Preparation: Dissolve test article in DMSO immediately prior to use. Critical: Do not store aqueous solutions.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Activation:

    • Set A (Nitrosamide detection): Phosphate buffer (pH 7.4) without S9 .

    • Set B (Nitrosamine control): Rat Liver S9 mix (10% v/v).

  • Incubation: Mix bacteria + test article + buffer/S9. Incubate at 37°C for 20 minutes (shaking).

  • Plating: Add top agar and pour onto minimal glucose plates.

  • Readout: Count revertant colonies after 48 hours.

Validation Criteria:

  • 1-Nitrosopiperidin-2-one: Must show dose-dependent revertant increase in Set A (-S9) .

  • NPIP Control: Must show increase only in Set B (+S9) .

Chemical Stability & Half-Life Determination

Since 1-Nitrosopiperidin-2-one is unstable, determining its half-life (


) is essential for accurate toxicological dosing.

Protocol:

  • Medium: Phosphate-buffered saline (PBS) at pH 7.4, 37°C.

  • Spike: Add 1-Nitrosopiperidin-2-one to a final concentration of 10 µM.

  • Sampling: Aliquot every 5 minutes for 60 minutes.

  • Quenching: Immediately quench aliquots with cold acetonitrile + 0.1% Formic Acid to stop hydrolysis.

  • Analysis: LC-MS/MS (MRM mode).

    • Transition: Monitor loss of NO group or parent ion decay.

Decision Workflow for Impurity Identification

When a novel N-nitroso impurity is detected, use this logic flow to classify it and determine the testing strategy.

Workflow Start Novel N-Nitroso Impurity Detected StructAnalysis Structural Analysis (In Silico) Start->StructAnalysis CheckCO Is C=O adjacent to N-N=O? StructAnalysis->CheckCO Nitrosamide Class: Nitrosamide (e.g., 1-Nitrosopiperidin-2-one) CheckCO->Nitrosamide Yes Nitrosamine Class: Nitrosamine (e.g., NPIP) CheckCO->Nitrosamine No Test_Amide Test: Ames Assay (-S9) Stability Study (pH 7.4) Nitrosamide->Test_Amide Test_Amine Test: Ames Assay (+S9) Rat Liver S9 Activation Nitrosamine->Test_Amine Risk_Amide Risk: Direct Mutagen Local Carcinogen Test_Amide->Risk_Amide Risk_Amine Risk: Pro-Carcinogen Systemic Carcinogen Test_Amine->Risk_Amine

Figure 2: Decision logic for classifying and testing N-nitroso impurities based on structural motifs.

References

  • Carcinogenic Potency Database (CPDB). (2007). Summary Table by Chemical of Carcinogenicity Results in CPDB on 1547 Chemicals. University of California, Berkeley. [Link]

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

  • Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer Letters, 93(1), 17-48. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Nitrosopiperidin-2-one: Proper Disposal &amp; Handling Procedures

Executive Summary: The "Zero-Discharge" Mandate 1-Nitrosopiperidin-2-one (CAS: 16339-12-1) is a cyclic nitrosamide. Unlike simple nitrosamines, nitrosamides are direct-acting mutagens that do not always require metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zero-Discharge" Mandate

1-Nitrosopiperidin-2-one (CAS: 16339-12-1) is a cyclic nitrosamide. Unlike simple nitrosamines, nitrosamides are direct-acting mutagens that do not always require metabolic activation to alkylate DNA. They are chemically unstable and potent carcinogens.[1]

Core Directive: Under no circumstances should this compound, its solutions, or contaminated rinsates be discharged into the sanitary sewer.[2] The only acceptable disposal route for bulk material is high-temperature incineration via a licensed hazardous waste contractor.[1] Chemical deactivation is reserved strictly for surface decontamination and glassware cleaning.[1]

Part 1: Hazard Characterization & Mechanism

To handle this chemical safely, you must understand why it is dangerous.[1]

The Alkylation Mechanism

1-Nitrosopiperidin-2-one possesses an N-nitroso group attached to an amide nitrogen. This structure allows for a spontaneous decomposition pathway at physiological pH, unlike N-nitrosamines which typically require enzymatic oxidation (CYP450).

  • Hydrolysis: The amide bond hydrolyzes, releasing the N-nitroso group.[1]

  • Diazonium Formation: The resulting intermediate rearranges to form a highly reactive diazonium ion.[1]

  • DNA Damage: This electrophile attacks nucleophilic sites on DNA (e.g., the N7 position of guanine), leading to alkylation, replication errors, and potential carcinogenesis.

Implication for Disposal: Because the molecule is designed to break down into an alkylating agent, "neutralization" is difficult. Standard acid/base neutralization often accelerates the formation of toxic intermediates.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Critical Warning: Standard nitrile exam gloves provide insufficient protection against N-nitroso compounds.[1] Nitrosamines can permeate thin nitrile rubber in minutes, often without visible degradation.[1]

PPE ComponentStandard SpecificationScientific Rationale
Primary Glove Silver Shield® / 4H® (EVOH/PE Laminate) Multi-layer laminates provide >480 min breakthrough time for nitroso compounds.
Secondary Glove Nitrile (5 mil minimum)Worn over the laminate glove to provide dexterity and mechanical protection.[1]
Respiratory Fume Hood (Face Velocity >100 fpm)Volatile degradation products are toxic.[1] HEPA/Carbon filters are insufficient for bulk spills.[1]
Body Tyvek® Lab Coat (Closed front)Cotton absorbs and retains carcinogens; Tyvek repels splashes.[1]
Eye Chemical Splash GogglesSafety glasses are insufficient due to the risk of splash migration.[1]

Part 3: Waste Segregation & Storage

Proper disposal begins with segregation.[1] Mixing 1-Nitrosopiperidin-2-one with incompatible streams creates "mixed waste" that is exponentially more expensive and dangerous to treat.

Segregation Rules
  • DO NOT MIX with strong oxidizers (Chromic acid, Perchlorates). This can lead to uncontrolled exothermic decomposition.[1]

  • DO NOT MIX with reducing agents (Metal hydrides).[1] While reduction is a destruction method, it produces hydrazines (also toxic) if not controlled perfectly.[1]

  • DO NOT MIX with biological waste.[1]

Storage for Pickup
  • Container: Amber glass or high-density polyethylene (HDPE).[1]

  • Labeling: Must read "HAZARDOUS WASTE - TOXIC / CARCINOGEN." [1]

  • Constituents: List "1-Nitrosopiperidin-2-one" explicitly. Do not use generic terms like "Organic Waste."

  • RCRA Classification: While not explicitly P-listed, treat as U-Listed equivalent (Toxic) or Characteristic Waste.[1] Consult your EHS officer for the specific state code (often D003 if considered reactive).[1]

Part 4: Disposal Workflows

Workflow A: Commercial Incineration (The Standard)

This is the required method for any bulk amount (>10 mg) or concentrated stock solutions.

DisposalWorkflow Start Waste Generation (1-Nitrosopiperidin-2-one) Decision Is it Bulk/Liquid or Trace/Residue? Start->Decision Bulk Bulk Liquid/Solid Decision->Bulk >10 mg / Stock Trace Glassware Residue / Small Spill Decision->Trace <10 mg / Glassware Container Segregate into Amber Glass (No Oxidizers) Bulk->Container Label Label: Toxic/Carcinogen List Constituents Container->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Vendor Licensed Waste Contractor (Incineration) Storage->Vendor Decon Chemical Deactivation (See Protocol B) Trace->Decon Rinse Collect Rinsate Decon->Rinse Combine Combine with Bulk Waste Rinse->Combine Combine->Container

Figure 1: Decision logic for waste stream management.[2][3] Note that even deactivated rinsates are collected for incineration to ensure compliance.

Workflow B: Chemical Deactivation (Residues & Glassware)

Scope: Use this ONLY for cleaning glassware or decontaminating surfaces.[1] Do not use this to treat liters of waste. Reference: Validated method by Lunn & Sansone (1988).[1]

The Reagent: Hydrobromic Acid (HBr) in Glacial Acetic Acid.[1][4]

  • Mechanism:[5][6] Denitrosation.[1][7] The HBr acts as a catalyst to cleave the N-N=O bond, releasing Nitrosyl bromide (NOBr) and the parent amide.

Protocol:

  • Preparation: In a fume hood, prepare a solution of 3% Hydrobromic acid in Glacial Acetic Acid .

  • Application: Rinse the contaminated glassware or surface with this solution.[1]

  • Reaction Time: Allow contact for 30 minutes .

  • Neutralization: Carefully neutralize the rinsate with a 10% Sodium Hydroxide (NaOH) solution.[1] Caution: Exothermic.

  • Disposal: Collect the neutralized liquid. Even though chemically deactivated, best practice dictates disposing of this as hazardous chemical waste (Trace Organics) rather than drain disposal, to prevent regulatory triggers regarding "treatment in lieu of disposal."

Part 5: Emergency Spill Response

Scenario: You drop a vial containing 100mg of 1-Nitrosopiperidin-2-one.

  • Evacuate: Clear the immediate area.

  • Don PPE: Put on Silver Shield gloves (or double nitrile if laminate is unavailable, but change immediately after contact), goggles, and lab coat.

  • Contain: Surround the spill with absorbent pillows or vermiculite.[1]

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Diatomaceous Earth).[1] Do not use paper towels (combustible and potential reaction).[1]

  • Scoop: Use a plastic scoop to place the absorbent into a wide-mouth jar.

  • Decontaminate Surface: Apply the HBr/Acetic Acid solution (from Part 4) to the surface.[1] Wait 15 mins. Wipe with absorbent pads.[1]

  • Pack: Seal the jar. Label "Spill Debris: 1-Nitrosopiperidin-2-one."[1]

References

  • Lunn, G., & Sansone, E. B. (1988).[8] Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds.[1][8][9] Cancer Research.[1][8][10]

  • International Agency for Research on Cancer (IARC). (1978).[1] Some N-Nitroso Compounds.[1][2][7][8][9][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17.

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists).[1] 40 CFR Part 261.[1][12]33.

  • Ansell Occupational Healthcare. Permeation & Degradation Data for Chemotherapy Drugs and Nitrosamines.[1] (Technical Guide).[1]

Sources

Handling

Personal protective equipment for handling 1-Nitrosopiperidin-2-one

This guide is structured to address the specific hazards of 1-Nitrosopiperidin-2-one (CAS: 14465-66-8).[1] Crucial Distinction: As a Senior Application Scientist, I must immediately correct a common misconception. This c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the specific hazards of 1-Nitrosopiperidin-2-one (CAS: 14465-66-8).[1]

Crucial Distinction: As a Senior Application Scientist, I must immediately correct a common misconception. This compound is a Nitrosamide , not a standard Nitrosamine.

  • Nitrosamines (e.g., N-nitrosopiperidine) typically require metabolic activation (liver enzymes) to become carcinogenic.[1]

  • Nitrosamides (like 1-Nitrosopiperidin-2-one) are often direct-acting mutagens and carcinogens.[1] They are chemically unstable in the presence of nucleophiles (including water and bases) and can spontaneously generate alkylating agents (like diazoalkanes) that directly damage DNA on contact.

This distinction dictates a stricter PPE and decontamination protocol than standard laboratory reagents.

Part 1: Executive Safety Matrix[1]

ParameterSpecificationCritical Note
Chemical Name 1-Nitrosopiperidin-2-oneAlso known as N-Nitroso-2-piperidone
CAS Number 14465-66-8Verify label against this number.[1]
Hazard Class High-Potency Carcinogen Direct-Acting Mutagen (Skin absorption risk is critical).[1]
Physical State Low-melting Solid or OilTreat as an inhalation hazard (aerosol/vapor).[1]
Stability Unstable in Alkali DO NOT use Bleach for decon (risk of diazoalkane generation).[2]
Primary PPE Laminate (Silver Shield) Standard Nitrile is insufficient for direct contact.[2]

Part 2: Personal Protective Equipment (PPE)[1]

Standard laboratory PPE is inadequate for direct-acting nitrosamides due to their high skin permeation rates.[3][1]

Hand Protection (The "Double-Glove" System)

Nitrosamides are small, lipophilic molecules that can permeate nitrile rubber in minutes.[1]

  • Inner Glove: High-dexterity Nitrile (4 mil) – For comfort and sweat absorption.[1]

  • Outer Glove (Mandatory): EVOH/PE Laminate (Silver Shield / 4H) .

    • Why? Laminate films provide >4-8 hours of breakthrough protection against small alkylating agents.[3][1]

    • Alternative: If laminate gloves make dexterity impossible for micro-weighing, use Double Nitrile (minimum 8 mil total thickness) and change immediately (every 15 mins) or upon any splash. This is a riskier compromise.

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood or Glove Box .

  • Secondary PPE: If working outside a glove box with powders, an N95 or P100 respirator is required to prevent inhalation of particulates, though it offers no protection against vapors.

Body Protection
  • Lab Coat: Tyvek® or chemically resistant apron worn over a standard cotton lab coat. Cotton absorbs and holds carcinogens against the skin.

  • Eye Protection: Chemical splash goggles (ventless preferred). Face shield required if pouring large volumes (rare for this compound).

Part 3: Operational Protocol

Step 1: Engineering Setup[1]
  • Designated Area: Post "High Hazard: Carcinogen" signage on the fume hood.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (absorbent side up).[2][1] This captures micro-spills and allows for easy disposal without scrubbing the hood surface.

  • Deactivation Bath: Prepare a "Kill Bath" before starting work (See Section 4).

Step 2: Weighing & Solubilization[1]
  • Weighing: If the compound is a solid, use a balance inside the hood. If the balance is external, weigh a tared vial, add the solid inside the hood, cap tightly, and re-weigh. Never transport open containers.

  • Solvents: Dissolve in DMSO or Dichloromethane (DCM). Note that DCM permeates nitrile gloves instantly; if using DCM, Silver Shield gloves are non-negotiable.

Step 3: Storage
  • Store in a sealed secondary container (e.g., a polyethylene box) within a freezer (-20°C).

  • Label the outer container clearly: "CANCER SUSPECT AGENT - DO NOT OPEN OUTSIDE HOOD."

Part 4: Decontamination & Disposal (The Nitrosamide Protocol)[1]

WARNING: Do not use strong alkali (NaOH) or Bleach (NaOCl) as the primary decon agent. Nitrosamides decompose in base to form Diazoalkanes (explosive and highly toxic gases) or reactive carbocations.

Recommended Deactivation Method: Acidic Denitrosation

The goal is to cleave the N-NO bond without generating alkylating intermediates.[1]

  • Preparation: Prepare a solution of Sulfamic Acid (1M) in 1M HCl.

    • Mechanism:[3][4][5] Sulfamic acid reacts with the nitroso group to form nitrogen gas (N₂) and the parent amide (2-piperidone), which is significantly less toxic.[3][1]

  • Procedure:

    • Soak contaminated glassware/wipes in this solution for 12-24 hours.[3]

    • Rinse with water.[4][5][6][7][8]

    • Collect the "killed" waste for hazardous chemical disposal.

Alternative: Aluminum-Nickel Alloy (The NCI Method)

If available, the most validated method for complete destruction of nitrosamides is reduction.[1]

  • Dissolve residue in dilute alkali (0.1M NaOH).

  • Immediately add Aluminum-Nickel alloy powder.[2][1]

  • Result: The alloy generates nascent hydrogen, reducing the nitrosamide to the corresponding hydrazine/amine safely.

Part 5: Visual Safety Workflow

NitrosamideSafety Start Start: Handling 1-Nitrosopiperidin-2-one CheckState Check Physical State Start->CheckState Solid Solid/Powder CheckState->Solid Dust Risk Liquid Oil/Liquid CheckState->Liquid Vapor Risk PPE PPE: Silver Shield Gloves + Tyvek Sleeves + Goggles Solid->PPE Liquid->PPE Handling Handle in Fume Hood (Plastic-backed pads) PPE->Handling Spill Spill Event? Handling->Spill SmallSpill Small Spill (<5ml/g) Spill->SmallSpill Yes LargeSpill Large Spill Spill->LargeSpill Yes DeconDecision Decontamination Agent Spill->DeconDecision No (Cleanup) Absorb Absorb with Pads (Do not wipe extensively) SmallSpill->Absorb Evacuate Evacuate Lab Call HazMat LargeSpill->Evacuate Absorb->DeconDecision Bleach Bleach/NaOH DeconDecision->Bleach Avoid Sulfamic Sulfamic Acid/HCl (Denitrosation) DeconDecision->Sulfamic Recommended Danger DANGER: Risk of Diazoalkane Formation! Bleach->Danger Safe Safe Degradation to Parent Amide + N2 Sulfamic->Safe

Caption: Decision logic for handling Nitrosamides. Note the critical prohibition of Bleach/Alkali for decontamination to prevent secondary explosion/toxicity hazards.[3]

Part 6: References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds.[1] Cancer Research.[9] Link

    • Core citation for the Aluminum-Nickel destruction method.

  • National Institutes of Health (NIH) - PubChem. (2024).[1] 1-Nitrosopiperidin-2-one Compound Summary.Link[2]

    • Verification of chemical identity and structure.

  • World Health Organization (WHO) / IARC. (1978). Some N-Nitroso Compounds.[1][4][8][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. Link

    • Authoritative source on Nitrosamide vs. Nitrosamine carcinogenicity mechanisms.

  • Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory. Chapter 6: Working with Chemicals of High Toxicity. Link

    • Standard for "Designated Area" and double-gloving protocols.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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